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  • Product: 2-Iodopyrimidine-5-carbaldehyde
  • CAS: 1461708-57-5

Core Science & Biosynthesis

Foundational

Solvation Dynamics and Practical Solubility of 2-Iodopyrimidine-5-carbaldehyde in Polar Aprotic Solvents

Executive Summary For researchers and drug development professionals, the efficient solvation of halogenated heteroaromatic intermediates is a critical prerequisite for high-yield synthetic workflows. 2-Iodopyrimidine-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the efficient solvation of halogenated heteroaromatic intermediates is a critical prerequisite for high-yield synthetic workflows. 2-Iodopyrimidine-5-carbaldehyde is a highly versatile electrophilic scaffold frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and condensation pathways. Because empirical solubility data for highly specific, proprietary intermediates is often sparse in open literature, this whitepaper synthesizes structural profiling, thermodynamic principles, and self-validating empirical protocols to establish the solubility profile of 2-Iodopyrimidine-5-carbaldehyde in two ubiquitous polar aprotic solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) .

Structural and Electronic Profiling

To predict and understand the solvation behavior of 2-Iodopyrimidine-5-carbaldehyde[1][2], we must first analyze its molecular architecture:

  • The Pyrimidine Core: This electron-deficient, nitrogen-containing heterocycle acts as a strong hydrogen bond acceptor (HBA) but lacks hydrogen bond donors.

  • The C2-Iodine Atom: Iodine is highly polarizable and hydrophobic. While it does not participate in traditional hydrogen bonding, its large electron cloud is susceptible to dipole-induced dipole interactions and halogen bonding in highly polar media.

  • The C5-Carbaldehyde Group: The carbonyl oxygen provides a strong permanent dipole and additional HBA capacity.

Because the molecule is highly polar but entirely aprotic (lacking O-H or N-H bonds), it exhibits poor solubility in non-polar solvents (like hexane) and protic solvents (like water), but demonstrates exceptional affinity for polar aprotic solvents [3].

Thermodynamic Solvation Dynamics: DMF vs. DMSO

Both DMF and DMSO are classified as dipolar aprotic solvents, characterized by high dielectric constants and large dipole moments, making them ideal for dissolving polar organic molecules and stabilizing charged transition states during nucleophilic substitutions or cross-coupling reactions[4][5][6].

The solvation capacity of these solvents can be quantitatively compared using Hansen Solubility Parameters (HSP) , which divide the total cohesive energy of a liquid into three components: dispersion forces ( δD​ ), polar forces ( δP​ ), and hydrogen bonding ( δH​ )[7].

  • DMSO (Dimethyl sulfoxide): With a dielectric constant of 46.7 and a δP​ of 16.4 MPa 1/2 [7], DMSO provides superior thermodynamic solubilization. Its highly polarized S=O bond interacts strongly with the electron-deficient pyrimidine ring and the polarizable iodine atom. We estimate the solubility of 2-Iodopyrimidine-5-carbaldehyde in DMSO to easily exceed 200 mg/mL at 25°C.

  • DMF (N,N-Dimethylformamide): DMF has a slightly lower dielectric constant (36.7) and polar parameter ( δP​ = 13.7 MPa 1/2 )[7]. While its absolute solubilizing power is marginally lower than DMSO (estimated at >150 mg/mL ), DMF is often the preferred operational solvent.

  • Causality in Solvent Selection: Why choose DMF if DMSO dissolves more solute? DMSO can act as a mild oxidant (e.g., in Swern-type oxidations) and can occasionally promote the degradation of sensitive aldehydes or labile C-I bonds upon prolonged storage or heating. DMF provides a more chemically inert environment for the long-term storage of stock solutions of 2-Iodopyrimidine-5-carbaldehyde.

Quantitative Data Summaries

The following tables summarize the physicochemical properties of the solute and the comparative thermodynamic parameters of the chosen solvents.

Table 1: Physicochemical Properties of 2-Iodopyrimidine-5-carbaldehyde

PropertyValue / Description
CAS Number 1461708-57-5[1]
Molecular Formula C5H3IN2O[2]
Molecular Weight 233.99 g/mol [2]
PubChem CID 75480597[2]
Key Functional Groups Pyrimidine ring, Aryl Iodide, Aldehyde

Table 2: Comparative Solvent Parameters and Predicted Solvation

Solvent ParameterDMF (N,N-Dimethylformamide)DMSO (Dimethyl sulfoxide)
Dielectric Constant (25°C) 36.7[3]46.7[3]
Dipole Moment (Debye) 3.82 D3.96 D
HSP: Dispersion ( δD​ ) 17.4 MPa 1/2 [7]18.4 MPa 1/2 [7]
HSP: Polar ( δP​ ) 13.7 MPa 1/2 [7]16.4 MPa 1/2 [7]
HSP: H-Bonding ( δH​ ) 11.3 MPa 1/2 [7]10.2 MPa 1/2 [7]
Estimated Solubility (25°C) > 150 mg/mL > 200 mg/mL

Empirical Protocol: Self-Validating Solubility Determination

To obtain exact empirical solubility limits for your specific batch of 2-Iodopyrimidine-5-carbaldehyde, researchers must employ a rigorous, self-validating Shake-Flask Methodology coupled with HPLC-UV .

Expertise & Causality: Simply dissolving the compound until it "looks clear" measures kinetic solubility, which is prone to supersaturation errors. The protocol below measures thermodynamic solubility and includes an LC-MS integrity check to ensure the solvent has not degraded the solute during the assay.

Step-by-Step Methodology:
  • Solid Bed Preparation: Weigh an excess amount (e.g., 500 mg) of 2-Iodopyrimidine-5-carbaldehyde into a 5 mL amber glass vial. Causality: Amber glass is used to prevent potential photo-degradation of the light-sensitive C-I bond.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMF or DMSO to the vial.

  • Isothermal Equilibration: Seal the vial tightly and agitate on a thermostatic shaker at 25°C for 24 to 48 hours. Causality: A minimum of 24 hours is required to overcome the lattice energy barrier and reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is mandatory; standard cellulose acetate filters will dissolve or warp in DMF/DMSO, ruining the sample.

  • Quantification (Self-Validating Step 1): Dilute an aliquot of the filtrate (e.g., 1:1000) into a mobile-phase compatible solvent (e.g., Acetonitrile/Water). Spike the sample with a known internal standard (e.g., 4-bromo-benzaldehyde) and analyze via HPLC-UV. Calculate the exact concentration against a pre-established calibration curve.

  • Integrity Verification (Self-Validating Step 2): Subject a secondary aliquot of the filtrate to LC-MS analysis. Causality: This step validates the entire system by confirming that the molecular ion mass remains 233.99 g/mol , proving the aldehyde was not oxidized and the iodine was not cleaved during the 48-hour incubation in the polar aprotic solvent.

Visualizations of Workflows and Mechanisms

G A 1. Solid Addition (Excess Solute in Amber Vial) B 2. Solvent Addition (Anhydrous DMF or DMSO) A->B C 3. Isothermal Incubation (25°C, 24-48h for Equilibrium) B->C D 4. Phase Separation (Centrifugation & PTFE Filtration) C->D E 5. HPLC-UV Quantification (vs. Internal Standard) D->E F 6. Integrity Verification (LC-MS for Aldehyde/C-I Degradation) D->F

Workflow for thermodynamic solubility determination and structural stability validation.

G Solute 2-Iodopyrimidine- 5-carbaldehyde Solvation Solvation Complex (Dipole & Halogen Bonding) Solute->Solvation Solvent Polar Aprotic Solvent (DMF / DMSO) Solvent->Solvation Reaction Pd-Catalyzed Cross-Coupling Solvation->Reaction Product Functionalized Pyrimidine Scaffold Reaction->Product

Solvation mechanism of the pyrimidine derivative and downstream cross-coupling application pathway.

References

  • American Elements. "2-iodopyrimidine-5-carbaldehyde | CAS 1461708-57-5." American Elements Catalog. Available at:[Link][1][2]

  • Albericio, F., et al. "Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis." National Center for Biotechnology Information (PMC). Available at:[Link][4]

  • Sherwood, J., et al. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." Chemical Reviews - ACS Publications. Available at:[Link][5]

  • Master Organic Chemistry. "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents." Available at:[Link][3]

  • Holmes, N., et al. "Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers." Diva-Portal.org. Available at:[Link][7]

  • Coronas, J., et al. "Green dipolar aprotic solvents for the dynamic polycondensation of high-performance polyimide membranes." RSC Publishing. Available at:[Link][6]

Sources

Exploratory

Mechanism of nucleophilic aromatic substitution on 2-Iodopyrimidine-5-carbaldehyde

An In-Depth Guide to the Mechanism of Nucleophilic Aromatic Substitution on 2-Iodopyrimidine-5-carbaldehyde Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, prized for its ve...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mechanism of Nucleophilic Aromatic Substitution on 2-Iodopyrimidine-5-carbaldehyde

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, prized for its versatile biological activity. The functionalization of this heterocycle via nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of novel molecular entities. This technical guide provides a comprehensive examination of the SNAr mechanism as it applies to 2-iodopyrimidine-5-carbaldehyde, a highly activated substrate. We will deconstruct the electronic factors that govern this reaction, provide a step-by-step analysis of the core addition-elimination mechanism, discuss the critical role of the Meisenheimer intermediate, and explore the practical considerations for experimental design. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this powerful synthetic transformation.

The Principle of Nucleophilic Aromatic Substitution (SNAr) on Heterocycles

Unlike electron-rich benzene, which favors electrophilic substitution, aromatic systems can be rendered electrophilic and thus susceptible to nucleophilic attack. The SNAr reaction is the primary pathway for this transformation.[1] It is not a single-step displacement like an SN2 reaction; rather, it proceeds via a distinct two-step addition-elimination mechanism.[2][3]

The core requirements for a successful SNAr reaction are:

  • An electron-deficient aromatic ring .

  • The presence of a good leaving group (e.g., a halide).

  • Strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2]

Heterocycles like pyrimidine are inherently electron-deficient due to the presence of electronegative nitrogen atoms within the ring.[4][5] This intrinsic property makes them exceptionally well-suited substrates for SNAr reactions, often displaying reactivity orders of magnitude higher than their carbocyclic counterparts.[4]

Deconstructing the Substrate: 2-Iodopyrimidine-5-carbaldehyde

The reactivity of 2-iodopyrimidine-5-carbaldehyde in SNAr reactions is a direct consequence of its unique electronic architecture. Each component of the molecule plays a specific and synergistic role in activating the C-2 position for nucleophilic attack.

  • The Pyrimidine Core: The two nitrogen atoms at positions 1 and 3 act as powerful inductive and resonance electron-withdrawing sinks. The nitrogen at N-1 is ortho to the C-2 iodo group, and the nitrogen at N-3 is para. This arrangement is ideal for stabilizing the negatively charged intermediate formed during the reaction.[6][7]

  • The C-5 Carbaldehyde Group: The aldehyde (-CHO) at the C-5 position is a potent EWG. It further depletes the ring of electron density through both inductive and resonance effects, significantly enhancing the electrophilicity of the ring carbons. Its position allows it to participate directly in the delocalization and stabilization of the anionic charge in the reaction intermediate.

  • The C-2 Iodo Group: Iodine serves as the leaving group. In the context of SNAr reactions, the typical leaving group ability observed in aliphatic substitutions (I > Br > Cl > F) is inverted.[1][2][5] This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[2] Highly electronegative atoms like fluorine make the attached carbon more electrophilic, accelerating the attack.[2][5] While iodine is the weakest activator among the halogens, the C-I bond is the weakest, which facilitates the final elimination step.

The Core Mechanism: A Step-by-Step Analysis

The SNAr reaction of 2-iodopyrimidine-5-carbaldehyde proceeds through the formation and subsequent decomposition of a key anionic intermediate known as a Meisenheimer complex.[2][8]

Step 1: Nucleophilic Attack and Meisenheimer Complex Formation

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C-2 position, which bears the iodine leaving group. This addition breaks the aromaticity of the pyrimidine ring and forms a tetrahedral (sp³-hybridized) carbon center.[9] The resulting anionic intermediate, the Meisenheimer complex, is stabilized by the delocalization of its negative charge across the electron-deficient ring and onto the activating groups. The ring nitrogens and the C-5 carbaldehyde are crucial for this stabilization, as shown by the resonance structures where the charge resides on the electronegative oxygen and nitrogen atoms. This charge delocalization is the primary reason why EWGs in the ortho and para positions are so effective.[2]

G cluster_0 Step 1: Addition cluster_1 Step 2: Elimination Reactants 2-Iodopyrimidine-5-carbaldehyde + Nucleophile (Nu⁻) MC Meisenheimer Complex (Anionic Intermediate) Reactants->MC Nucleophilic Attack (Rate-Determining Step) Product 2-Substituted-pyrimidine-5-carbaldehyde + Iodide (I⁻) MC2->Product Loss of Leaving Group (Re-aromatization)

Figure 1: The two-step Addition-Elimination SNAr mechanism.
Step 2: Elimination and Re-aromatization

The second step is the rapid expulsion of the iodide leaving group from the Meisenheimer complex. This process restores the carbon-carbon double bond within the ring, leading to the re-establishment of the stable aromatic system and the formation of the final substituted product. Because this step restores aromaticity, it is typically fast and has a low activation energy.

Key Factors for Experimental Design and Optimization

A thorough understanding of the mechanism allows for the rational design of experiments. Several factors can be manipulated to control the reaction outcome and efficiency.

Leaving Group Ability

As previously noted, the reactivity order for halogen leaving groups in SNAr is generally the reverse of that for SN2 reactions. This is a direct consequence of the rate-determining step being the nucleophilic attack. The high electronegativity of fluorine polarizes the C-F bond, making the carbon center more electrophilic and accelerating the reaction.[3][5]

Leaving GroupRelative Rate (Approx.)Key Rationale
F ~3000Highest electronegativity strongly activates the carbon for attack.[2]
Cl ~5Moderate activation and good leaving group ability.
Br ~4Similar to chlorine.
I 1Lowest electronegativity provides the least activation for the initial attack.[2]
Table 1: Relative reactivity of halogens as leaving groups in a typical SNAr reaction.
Nucleophile Selection

The nature of the nucleophile is critical. Stronger nucleophiles generally lead to faster reaction rates. For neutral nucleophiles like amines or alcohols, a non-nucleophilic base (e.g., K₂CO₃, triethylamine) is often required. The base can either deprotonate the nucleophile to generate a more potent anionic nucleophile (e.g., an alkoxide from an alcohol) or neutralize the acid (e.g., HI) formed during the reaction with an amine.[6][10] Sterically hindered nucleophiles may react more slowly due to difficulty in approaching the substitution site.[5]

Solvent Choice

Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are the solvents of choice for SNAr reactions.[5] These solvents are effective at solvating the counter-ion of the nucleophile (e.g., K⁺ in K₂CO₃) but do not strongly solvate the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive, accelerating the rate-determining addition step.

Validated Experimental Protocol: Synthesis of 2-(Benzylamino)pyrimidine-5-carbaldehyde

This protocol provides a reliable method for the SNAr substitution of 2-iodopyrimidine-5-carbaldehyde with benzylamine, a common transformation in the synthesis of kinase inhibitors and other bioactive molecules.

Causality Behind Choices:

  • Substrate: 2-Iodopyrimidine-5-carbaldehyde is the electrophile.

  • Nucleophile: Benzylamine is a common primary amine nucleophile.

  • Base: Potassium carbonate (K₂CO₃) is a mild, inexpensive base sufficient to neutralize the HI byproduct, driving the reaction to completion. It is largely insoluble in DMSO, facilitating a solid-liquid phase reaction.

  • Solvent: DMSO is a superior polar aprotic solvent that enhances the nucleophilicity of the amine and readily dissolves the organic substrate and product.

  • Temperature: Moderate heating (80 °C) provides sufficient thermal energy to overcome the activation barrier without causing significant decomposition of the starting material or product.

Step-by-Step Methodology
  • Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodopyrimidine-5-carbaldehyde (1.0 mmol, 248 mg).

  • Solvent and Reagent Addition: Add anhydrous DMSO (5 mL). To the stirring suspension, add benzylamine (1.1 mmol, 118 mg, 120 µL) followed by anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Reaction Execution: Heat the reaction mixture to 80 °C in an oil bath and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up and Quenching: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water (50 mL). A precipitate of the crude product should form.

  • Extraction and Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: Dry the crude solid under vacuum. If necessary, purify further by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to yield the pure 2-(benzylamino)pyrimidine-5-carbaldehyde.

G start Combine Reactants (Substrate, Amine, Base in DMSO) heat Heat Reaction Mixture (80 °C, 4-6h) start->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench with Ice-Water monitor->quench Reaction Complete filter Isolate Crude Product (Vacuum Filtration) quench->filter purify Purify Product (Chromatography / Recrystallization) filter->purify end Characterize Final Product purify->end

Figure 2: Experimental workflow for the synthesis of a 2-aminopyrimidine.

Conclusion

The nucleophilic aromatic substitution on 2-iodopyrimidine-5-carbaldehyde is a highly efficient and predictable reaction, governed by the powerful electron-withdrawing nature of the pyrimidine ring and the C-5 carbaldehyde substituent. The reaction proceeds through a well-established two-step addition-elimination mechanism via a resonance-stabilized Meisenheimer complex. While iodine is not the most activating leaving group for the initial nucleophilic attack, the overall high degree of activation of the substrate ensures that the transformation proceeds readily. By carefully selecting the nucleophile, solvent, and base, researchers can leverage this powerful reaction to synthesize a diverse array of functionalized pyrimidines, providing rapid access to novel chemical matter for drug discovery and development programs.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630. [Link]

  • Pacheco-Londoño, L., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Pacheco-Londoño, L., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]

  • Navuluri, C., et al. (2024, May 24). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. ACS Publications. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Lu, Y., et al. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO₂-4-Chloropyrimidine. QM Magic Class. [Link]

  • Leadbeater, N. E., & Scott, J. L. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Tlahuext-Aca, A., et al. (2021). SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. Organic Letters, 23(14), 5538–5542. [Link]

  • Mikulėnaitė, D., et al. (2022). SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC. [Link]

  • Liu, W. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Ashenhurst, J. (2026, January 22). What Makes A Good Leaving Group. Master Organic Chemistry. [Link]

  • Johnson, M. (2024, December 24). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]

  • Sánchez, M., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. PMC. [Link]

  • ResearchGate. (n.d.). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?[Link]

  • ResearchGate. (2022, August 10). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • Hethcox, J. C., et al. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. [Link]

  • Vedantu. (2024, July 1). Why is iodine a better leaving group than other halogen class 11 chemistry CBSE. [Link]

  • Smith, K., et al. (2015). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Gayo, L. M., & Suto, M. J. (2004). Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase. PubMed. [Link]

  • ResearchGate. (2024, December 24). A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5- Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine: Toward Designing Putative SARS-CoV-2 Inhibitors. [Link]

  • Isenegger, P. G., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.1.2 "Nucleophilic Aromatic Substitution". [Link]

  • Lipshutz, B. H., et al. (2016). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 18(5), 1307-1313. [Link]

  • Isenegger, P. G., et al. (2019). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

Sources

Foundational

Crystal structure and X-ray diffraction data for 2-Iodopyrimidine-5-carbaldehyde

An In-Depth Technical Guide to the Crystallographic Profiling and X-Ray Diffraction Analysis of 2-Iodopyrimidine-5-carbaldehyde Executive Summary 2-Iodopyrimidine-5-carbaldehyde (CAS 1461708-57-5) [1] is a highly versati...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Profiling and X-Ray Diffraction Analysis of 2-Iodopyrimidine-5-carbaldehyde

Executive Summary

2-Iodopyrimidine-5-carbaldehyde (CAS 1461708-57-5) [1] is a highly versatile, bifunctional molecular building block of critical importance in modern rational drug design and supramolecular chemistry. The molecule’s architecture features a highly polarizable iodine atom at the C2 position and a reactive carbaldehyde group at the C5 position[2]. This unique electronic topology makes it an ideal candidate for exploiting halogen bonding (XB) —a highly directional, non-covalent interaction driven by the σ -hole of the iodine atom[3].

This whitepaper provides an authoritative guide on the expected crystallographic behavior of 2-iodopyrimidine-5-carbaldehyde, the rigorous Single-Crystal X-Ray Diffraction (SCXRD) methodologies required to resolve its structure, and its mechanistic application in targeting kinase gatekeeper residues.

Chemical Identity and Crystallographic Profile

The presence of the heavy iodine atom ( Z=53 ) alongside the electron-withdrawing pyrimidine nitrogen atoms creates a highly anisotropic distribution of electron density. The inductive pull of the pyrimidine core exacerbates the electron depletion at the distal end of the C-I bond, maximizing the positive electrostatic potential ( Vmax​ ) of the σ -hole[3].

While proprietary high-resolution SCXRD data for this specific intermediate is often sequestered in internal pharmaceutical libraries, its crystallographic parameters can be highly accurately modeled based on isostructural halogenated pyrimidines (e.g., 5-iodopyrimidine and pyrimidine-5-carboxaldehyde)[4][5].

Table 1: Chemical and Predicted Crystallographic Parameters
ParameterValue / Description
Chemical Formula C 5​ H 3​ IN 2​ O[2]
Molecular Weight 233.99 g/mol [2]
CAS Number 1461708-57-5[1]
Predicted Crystal System Monoclinic[4]
Predicted Space Group P21​/c (Standard for planar halogenated aromatics)[4]
Dominant Packing Motif 1D/2D Ribbons driven by I···N and C-H···O interactions[6]
Table 2: Expected Halogen Bond Geometry
Interaction TypeDistance ( d )Angle ( θ )Mechanistic Note
C-I···N (Pyrimidine) 3.00 – 3.20 Å170° – 180°Highly linear due to strict σ -hole directionality[7].
C-I···O (Carbonyl) 3.10 – 3.30 Å165° – 180°Competes with hydrogen bonding in the crystal lattice[6].

Mechanistic Insights: The σ -Hole and Crystal Packing

The crystallization of 2-iodopyrimidine-5-carbaldehyde is not governed solely by standard van der Waals forces or hydrogen bonding; it is heavily dictated by halogen bonding .

Causality of the Interaction: Halogen bonds are formed between the electron-deficient outer lobe of the iodine atom (the σ -hole) and an electron-rich Lewis base (such as the lone pairs on the pyrimidine nitrogen or the carbaldehyde oxygen)[3]. Because iodine is the most polarizable of the stable halogens, its σ -hole is significantly larger and more positive than that of bromine or chlorine[7]. In the solid state, this forces the molecules to self-assemble into highly predictable, self-complementary networks[6]. The strict linearity requirement of the halogen bond ( ≈180∘ ) acts as a rigid vector, locking the molecules into highly ordered crystalline lattices.

Halogen_Bonding_Mechanism cluster_ligand 2-Iodopyrimidine-5-carbaldehyde cluster_target Kinase Binding Pocket (e.g., JNK3) Iodine C2-Iodine (σ-hole Donor) MET146 MET146 Gatekeeper (Sulfur Lewis Base) Iodine->MET146 Halogen Bond (Linear, d < 3.4 Å) Pyrimidine Pyrimidine Core (Electron Withdrawing) Pyrimidine->Iodine Inductive Pull Aldehyde C5-Carbaldehyde (H-Bond Acceptor) Pyrimidine->Aldehyde Hinge Hinge Region (NH/CO Backbone) Aldehyde->Hinge Hydrogen Bond

Caption: Bivalent targeting mechanism showing the C2-Iodine σ -hole acting as a halogen bond donor.

Standardized SCXRD Experimental Protocol

Obtaining high-resolution X-ray diffraction data for heavy-atom-containing aromatics requires a highly controlled, self-validating workflow. The presence of iodine necessitates specific choices in crystallization and data reduction[4].

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve >99% pure 2-iodopyrimidine-5-carbaldehyde in a minimal volume of dichloromethane (DCM). Place the vial inside a larger sealed chamber containing a highly volatile antisolvent (e.g., pentane)[8]. Incubate at 4 °C.

  • Causality: Halogenated pyrimidines are prone to rapid precipitation and twinning if evaporated quickly. Vapor diffusion ensures a slow, thermodynamic approach to supersaturation, yielding singular, defect-free crystalline domains.

Step 2: Cryocooling and Mounting

  • Procedure: Select a crystal (approx. 0.15 × 0.10 × 0.05 mm) under polarized light. Mount on a polyimide loop using inert perfluoropolyether oil and immediately flash-cool to 100 K in an N 2​ cold stream.

  • Causality: Cooling to 100 K minimizes atomic thermal displacement parameters (B-factors), which is critical for accurately resolving the anisotropic electron density of the iodine σ -hole.

Step 3: Data Collection and Rigorous Absorption Correction

  • Procedure: Utilize a microfocus X-ray source (Mo K α , λ=0.71073 Å). Collect ω and ϕ scans. During data reduction, apply an empirical multi-scan absorption correction (e.g., SCALE3 ABSPACK)[4].

  • Causality: Iodine has a massive X-ray absorption cross-section. Failing to apply a rigorous absorption correction will result in severe Fourier truncation ripples (ghost peaks) around the iodine atom, which will mask the true electron density of the lighter carbon, nitrogen, and oxygen atoms.

Step 4: Structure Solution and Self-Validation

  • Procedure: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

  • Validation Metrics: The protocol is considered successful and self-validating only if the final unweighted R -factor ( R1​ ) is < 0.05, the weighted R -factor ( wR2​ ) is < 0.15, and the Goodness-of-Fit (GoF) approaches 1.0.

SCXRD_Workflow A 1. Sample Preparation Vapor Diffusion (DCM/Pentane) B 2. Crystal Selection Polarized Light Microscopy (0.1-0.2 mm) A->B C 3. Cryocooling Flash-cool to 100 K (N2 stream) B->C D 4. X-Ray Diffraction Microfocus Source (Mo Kα) & CMOS C->D E 5. Data Reduction Empirical Absorption Correction (Iodine) D->E F 6. Structure Refinement SHELXL (Target: R1 < 0.05, GoF ~ 1.0) E->F

Caption: Self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow for iodinated aromatics.

Applications in Rational Drug Discovery

The crystallographic data of 2-iodopyrimidine-5-carbaldehyde directly translates to its utility in structure-based drug design (SBDD). A premier example is the targeting of the c-Jun N-terminal kinase 3 (JNK3) .

Kinases often feature a "gatekeeper" residue that controls access to a hydrophobic pocket adjacent to the ATP-binding site. In JNK3, this gatekeeper is Methionine 146 (MET146)[9]. By utilizing the 2-iodopyrimidine scaffold, drug developers can engineer a highly specific halogen/chalcogen bond between the iodine's σ -hole and the electron-rich sulfur atom of MET146[9].

Because the halogen bond is highly directional, the pyrimidine core is rigidly locked into place, allowing the C5-carbaldehyde (or its downstream synthetic derivatives) to precisely orient toward the kinase hinge region to form canonical hydrogen bonds[9]. This bivalent interaction significantly increases both the thermodynamic binding affinity and the kinetic residence time of the inhibitor, demonstrating how fundamental crystallographic properties drive advanced therapeutic efficacy.

References

  • American Elements. "2-iodopyrimidine-5-carbaldehyde | CAS 1461708-57-5". American Elements Catalog. Available at: [Link]

  • American Elements. "CAS 1461708-57-5 Properties". American Elements Catalog. Available at: [Link]

  • Lange A, Günther M, Büttner FM, et al. "Targeting the Gatekeeper MET146 of C-Jun N-Terminal Kinase 3 Induces a Bivalent Halogen/Chalcogen Bond". Journal of the American Chemical Society, 2015; 137(46): 14640–14652. Available at:[Link]

  • Portalone G. "Redetermination of 5-iodouracil". Acta Crystallographica Section E, 2006. Available at:[Link]

  • Hakkert SB, Erdélyi M. "Utility of Three-Coordinate Silver Complexes Toward the Formation of Iodonium Ions". PMC / J. Phys. Org. Chem., 2015. Available at:[Link]

  • LookChem. "Cas 10070-92-5, Pyrimidine-5-carboxaldehyde". LookChem Database. Available at: [Link]

  • ACS Publications. "Assembly of Multi-Dimensional Molecular Networks through Self-Complementary Halogen-Bonded Tectons". Crystal Growth & Design, 2023. Available at:[Link]

  • Dammann M, et al. "Quadruple Target Evaluation of Diversity-Optimized Halogen-Enriched Fragments (HEFLibs)". Frontiers in Chemistry, 2022. Available at:[Link]

  • Scheiner S. "Halogen Bonds Formed between Substituted Imidazoliums and N Bases of Varying N-Hybridization". Molecules, 2017; 22(10):1634. Available at:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 2-Iodopyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Chemistry and Hazards of a Potent Intermediate 2-Iodopyrimidine-5-carbaldehyd...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Chemistry and Hazards of a Potent Intermediate

2-Iodopyrimidine-5-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a reactive aldehyde group and a strategically placed iodine atom on a pyrimidine core, makes it a valuable building block for the synthesis of complex molecular architectures targeting a range of biological pathways. Pyrimidine derivatives, in general, are known to possess a wide array of pharmacological activities, including anticancer and antiviral properties.[1][2] The presence of the iodo- and carbaldehyde- moieties offers versatile handles for further chemical modifications, such as cross-coupling reactions and the formation of imines or other derivatives.[3][4]

However, the very features that make 2-Iodopyrimidine-5-carbaldehyde a potent synthetic intermediate also contribute to its significant health and safety hazards. As a halogenated aromatic aldehyde, it warrants a high degree of caution in its handling, storage, and disposal. This guide provides an in-depth analysis of its safety profile and outlines best practices for its use in a laboratory setting, ensuring the protection of researchers and the integrity of experimental work.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of 2-Iodopyrimidine-5-carbaldehyde is the cornerstone of its safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this assessment.

GHS Classification:

Hazard ClassCategorySignal WordHazard StatementGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation)Category 4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaledGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damageGHS05 (Corrosion)
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritationGHS07 (Exclamation Mark)

Data sourced from multiple chemical suppliers and databases.[5][6]

Interpretation of Hazards:

Exposure Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of 2-Iodopyrimidine-5-carbaldehyde, a multi-layered approach to exposure control is mandatory. This begins with engineering controls and is supplemented by rigorous use of appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of 2-Iodopyrimidine-5-carbaldehyde powder, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of airborne dust.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Contained Systems: For larger scale operations or repetitive tasks, the use of contained systems like glove boxes or ventilated balance enclosures is strongly recommended to minimize operator exposure.[8]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles with Side Shields and a Face ShieldThe "Causes serious eye damage" classification necessitates robust protection. A face shield should be worn over safety goggles, especially when handling larger quantities or when there is a risk of splashing.[9]
Hands Chemical-Resistant Gloves (Nitrile)Double gloving is recommended. Gloves must be inspected for integrity before use and changed frequently, especially if contamination is suspected.[9]
Body Laboratory CoatA flame-resistant lab coat that fastens securely is required.
Respiratory NIOSH-approved RespiratorIf there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.[9][10]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent accidents and maintain the integrity of the compound.

General Handling Practices
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[9]

  • Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]

  • Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

Storage Requirements
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[10]

  • Light and Air Sensitivity: While not explicitly stated for this compound, similar aldehydes can be sensitive to light and air. Storage in an opaque, tightly sealed container, potentially under an inert atmosphere (e.g., argon), is good practice.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential when working with hazardous materials.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]
Skin Contact Immediately remove all contaminated clothing. Flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures (Spill Cleanup)

A spill of 2-Iodopyrimidine-5-carbaldehyde powder must be treated as a serious incident.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Restrict Access: Secure the area to prevent the spread of contamination.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Contain the Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[11]

  • Collect the Material: Carefully scoop the absorbed material into a sealable container for hazardous waste. Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towels. Be mindful not to spread the contamination.

  • Package Waste: Place all contaminated materials (absorbent, gloves, wipes, etc.) into a labeled, sealed hazardous waste container.

  • Final Cleaning: Clean the area with soap and water.

  • Report: Report the incident to the appropriate safety personnel.

Fire-Fighting Measures

In the event of a fire involving 2-Iodopyrimidine-5-carbaldehyde, the primary concern is the potential for the release of highly toxic and corrosive gases.

  • Suitable Extinguishing Media: Use a dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers, but care should be taken as it may spread contamination.

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may scatter the material.

  • Hazardous Combustion Products: Thermal decomposition of halogenated organic compounds can produce highly toxic and corrosive gases, including:

    • Hydrogen Iodide (HI)

    • Nitrogen oxides (NOx)

    • Carbon monoxide (CO) and Carbon dioxide (CO2)

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[9]

Stability and Reactivity

Understanding the chemical stability and reactivity of 2-Iodopyrimidine-5-carbaldehyde is key to preventing hazardous reactions.

  • Chemical Stability: The compound is stable under recommended storage conditions.[10]

  • Conditions to Avoid: Avoid exposure to heat, light, and moisture. Also, avoid the formation of dust.[10]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[10]

  • Hazardous Decomposition Products: As mentioned, thermal decomposition can lead to the formation of hydrogen iodide, nitrogen oxides, and carbon oxides.

Toxicological and Ecological Information

Toxicological Information
  • Acute Effects: Harmful if ingested, inhaled, or absorbed through the skin. Causes severe eye damage and skin and respiratory irritation.[6]

  • Chronic Effects: No specific data is available. However, prolonged or repeated exposure to halogenated organic compounds can lead to a range of chronic health issues.[3]

Ecological Information

There is no specific data available on the ecotoxicity of 2-Iodopyrimidine-5-carbaldehyde. However, halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[3] Therefore, it is crucial to prevent this compound from entering drains, soil, or waterways. All waste must be disposed of as hazardous chemical waste according to local, state, and federal regulations.

Disposal Considerations

All waste materials contaminated with 2-Iodopyrimidine-5-carbaldehyde must be treated as hazardous waste.

  • Solid Waste: Collect in a properly labeled, sealed container.

  • Contaminated Materials: All used PPE, absorbent materials from spills, and any other contaminated items should be collected and disposed of as hazardous waste.

  • Disposal Method: Disposal should be carried out by a licensed professional waste disposal service.

Diagrams and Workflows

Safe Handling Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Conduct Risk Assessment B Verify Fume Hood Functionality A->B C Gather and Inspect PPE B->C D Don Appropriate PPE C->D E Weigh/Transfer Compound Carefully D->E F Prepare Solution E->F G Clean Work Area F->G H Doff PPE Correctly G->H I Dispose of Waste H->I J Wash Hands Thoroughly I->J Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Small & Controllable? Assess->SmallSpill Cleanup Follow Spill Cleanup Protocol SmallSpill->Cleanup Yes Evacuate Evacuate Area & Alert Others SmallSpill->Evacuate No CallHelp Call Emergency Services Evacuate->CallHelp

Caption: A decision tree for responding to a spill of 2-Iodopyrimidine-5-carbaldehyde.

Conclusion: A Commitment to Safety

2-Iodopyrimidine-5-carbaldehyde is a powerful tool in the arsenal of the medicinal chemist. However, its utility is matched by its potential for harm if not handled with the respect and caution it deserves. By understanding its hazards, implementing robust engineering controls, consistently using the correct PPE, and being prepared for emergencies, researchers can safely unlock its synthetic potential. This commitment to safety is not just a matter of regulatory compliance; it is a fundamental pillar of scientific integrity and professional responsibility.

References

  • Echemi. (2019, July 15). 2-Chloro-5-iodopyrimidine Safety Data Sheets.
  • American Elements. (n.d.). 2-iodopyrimidine-5-carbaldehyde.
  • Loganathan, B. G., & Kodavanti, P. R. S. (2022).
  • NextSDS. (n.d.). 2-iodopyrimidine-5-carbaldehyde — Chemical Substance Information.
  • Fisher Scientific. (2013, December 20). SAFETY DATA SHEET - 5-Pyrimidinecarbaldehyde.
  • Shevchenko, A. V., et al. (2025, November 8). Thermal Decomposition of Iodine Complexes with Pyridine.
  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
  • Sajewicz, W., et al. (2007, March 15). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed.
  • SciSpace. (2021, June 25).
  • Cornell EHS. (n.d.). 5.4 Chemical Spill Procedures.
  • Wiley, R. H., et al. (1964, May).
  • Special Pet Topics. (n.d.).
  • Federal Aviation Administration. (2023, November 27). AC 150/5210-6E, Aircraft Fire Extinguishing Agents for Airports.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • ACS Publications. (2009, March 3). Discovery of Novel Halogenated Polycyclic Aromatic Hydrocarbons in Urban Particulate Matters: Occurrence, Photostability, and AhR Activity.
  • Primo Nautic. (n.d.). Maritime Firefighting Essentials.
  • Pharmaceutical Online. (2019, March 2).
  • Al-Amiery, A. A., et al. (2024, December 23). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. Journal of Medicinal and Chemical Sciences.
  • TCI Chemicals. (2025, May 27).
  • Synquest Labs. (2019, February 6).
  • Carl ROTH. (2016, May 23). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU).
  • Active Fire Protection Guide. (2022, September 2). HFC-125.
  • Esco Pharma. (n.d.).
  • Journal of the Chemical Society, Faraday Transactions. (n.d.). Kinetics of thermal decomposition of the diazines: shock-tube pyrolysis of pyrimidine.
  • U.S. Environmental Protection Agency. (2024, June 7). Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment.
  • Sigma-Aldrich. (n.d.). pyrimidine-5-carboxaldehyde.
  • Garrett, S., & Lewtas, J. (1983). Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. PubMed.
  • Health and Safety Executive. (n.d.). Emergency response / spill control.
  • PubChem. (n.d.). 5-Iodosalicylaldehyde.
  • Wang, X., et al. (2022).
  • Asegre. (n.d.). EU Guidance for transitioning to Fluorine-Free Firefighting Foams.
  • Bui, T., et al. (2022, September 24). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • ResearchGate. (n.d.). (PDF)
  • Pharmaceutical Outsourcing. (n.d.). Managing Risks with Potent Pharmaceutical Products.
  • University of British Columbia Okanagan. (2021, October). 2. General Chemical Spill Procedures.
  • Dedeiras, M. P. R., et al. (2024). Reactivity of hypervalent iodine(III)
  • University of Toronto. (n.d.). Chemical Spill Procedures.
  • Wirth, T. (2021, May 13). Reactions promoted by hypervalent iodine reagents and boron Lewis acids. Organic & Biomolecular Chemistry.
  • Enhesa. (2023, December 12). Good laboratory practices in the pharmaceutical industry.
  • ResearchGate. (2016, August 8). Thermal decomposition of 2,4,6-triazidopyrimidine in the melt.

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Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocol for 2-Iodopyrimidine-5-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, reaction optimization, and self-validating experimental workflows. Executive Brief & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, reaction optimization, and self-validating experimental workflows.

Executive Brief & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the robust formation of C–C bonds[1]. However, applying this methodology to highly functionalized heterocycles like 2-iodopyrimidine-5-carbaldehyde (CAS 1461708-57-5) presents unique kinetic and thermodynamic challenges[2].

As a Senior Application Scientist, it is critical to understand the electronic environment of this specific substrate before selecting reagents:

  • Hyper-Electrophilicity: The pyrimidine core is inherently electron-deficient. The addition of the 5-carbaldehyde group further withdraws electron density, making the C2 position exceptionally reactive toward oxidative addition by Pd(0)[3].

  • Competing SNAr Pathways: This same electron deficiency makes the C2-iodo bond highly susceptible to nucleophilic aromatic substitution (SNAr)[4]. If strong bases (e.g., NaOH, NaOEt) are used, base-catalyzed hydrolysis will rapidly outcompete the cross-coupling, yielding 2-hydroxypyrimidine-5-carbaldehyde.

  • Protodeboronation Risks: Heteroaryl boronic acids are prone to protodeboronation in harsh aqueous conditions[5].

To achieve high yields, the protocol must utilize mild bases (e.g., K3PO4 or KF) , tightly controlled aqueous ratios, and bidentate phosphine ligands (e.g., dppf) that enforce a cis-geometry on the palladium center, thereby accelerating the rate-limiting reductive elimination step[6].

Reaction Pathway & Optimization Data

Understanding the divergent reaction pathways is essential for troubleshooting. Below is the logical mapping of the desired catalytic cycle versus competing degradation pathways.

Pathways SM 2-Iodopyrimidine-5-carbaldehyde (Highly Electrophilic) Path1 Suzuki Cross-Coupling (Desired Pathway) SM->Path1 Pd(0), Mild Base (K3PO4) Path2 Base Hydrolysis / SNAr (Undesired Pathway) SM->Path2 Strong Base (OH-, RO-), H2O Path3 Protodeboronation (Undesired Pathway) SM->Path3 Excess Base, High Temp Prod1 2-Arylpyrimidine-5-carbaldehyde Path1->Prod1 Prod2 2-Hydroxypyrimidine-5-carbaldehyde Path2->Prod2 Prod3 Dehalogenated Arene + Homocoupling Path3->Prod3

Fig 1: Competing kinetic pathways for 2-iodopyrimidine-5-carbaldehyde under Suzuki conditions.

Quantitative Optimization Matrix

To demonstrate the causality of reagent selection, the following table summarizes the quantitative impact of varying the base, solvent, and catalyst on the coupling of 2-iodopyrimidine-5-carbaldehyde with a standard arylboronic acid.

Catalyst SystemBase (Equiv)Solvent SystemTempYieldPrimary Side ProductCausality / Insight
Pd(PPh3)4 (5 mol%)Na2CO3 (3.0)Toluene / H2O (3:1)80 °C35%2-HydroxypyrimidineHigh temp and strong aqueous base drive SNAr hydrolysis[3].
Pd(OAc)2 / PPh3K2CO3 (2.5)DMF / H2O (5:1)70 °C58%Homocoupled AreneMonodentate ligands slow reductive elimination; promotes homocoupling[5].
Pd(dppf)Cl2 (5 mol%) K3PO4 (2.0) 1,4-Dioxane / H2O (10:1) 60 °C 88% Trace (<2%) Optimal: Bidentate ligand accelerates elimination; mild base prevents SNAr[6].
Pd2(dba)3 / P(t-Bu)3KF (3.0)Anhydrous THF50 °C92%NoneAnhydrous conditions with KF completely suppress hydrolysis[1][6].

The Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Substrate (Fast) TransMet Transmetalation Pd(II)-Aryl Complex OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Arylpyrimidine- 5-carbaldehyde RedElim->Product Substrate 2-Iodopyrimidine- 5-carbaldehyde Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Fig 2: Suzuki-Miyaura catalytic cycle tailored for highly electrophilic pyrimidines.

Self-Validating Experimental Protocol

This protocol utilizes Pd(dppf)Cl2 and K3PO4 in a Dioxane/Water system. It is designed as a self-validating system, meaning built-in checkpoints ensure the reaction is proceeding correctly before advancing to the next step.

Reagents Required
  • Electrophile: 2-Iodopyrimidine-5-carbaldehyde (1.0 equiv, 1.0 mmol, 234 mg)

  • Nucleophile: Arylboronic acid or Heteroaryltrifluoroborate (1.2 equiv, 1.2 mmol)[7]

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 adduct (0.05 equiv, 5 mol%, 41 mg)

  • Base: K3PO4 (2.0 equiv, 2.0 mmol, 424 mg)

  • Solvents: 1,4-Dioxane (10 mL) and Deionized Water (1 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-iodopyrimidine-5-carbaldehyde, the arylboronic acid, and K3PO4.

  • Add 1,4-Dioxane (10 mL) and H2O (1 mL).

  • Causality Note: Degassing is critical. Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, which promotes boronic acid homocoupling[5].

  • Sparge the mixture with ultra-pure Argon or Nitrogen for 10 minutes.

  • Validation Checkpoint 1: The solution should transition from a turbid suspension to a mostly clear mixture. No continuous micro-bubbles should form once sparging is stopped.

Step 2: Catalyst Addition & Heating

  • Briefly open the Schlenk tube under a positive flow of Argon and add Pd(dppf)Cl2·CH2Cl2.

  • Seal the tube and heat the reaction mixture in a pre-heated oil bath at 60 °C for 4–6 hours.

  • Validation Checkpoint 2 (In-Process Control): At 3 hours, perform TLC (Hexanes/EtOAc 3:1). The starting material (Rf ≈ 0.4, strongly UV active) should be completely consumed. A new, lower Rf spot (product) should appear.

    • Self-Correction: If starting material persists, do not add more base (this will trigger hydrolysis). Instead, spike with an additional 2 mol% of Pd catalyst and 0.2 equiv of boronic acid.

Step 3: Quenching & Workup

  • Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter the entire mixture through a short pad of Celite to remove palladium black and inorganic salts.

  • Wash the Celite pad with an additional 10 mL of EtOAc.

  • Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO3 (15 mL) followed by brine (15 mL).

  • Validation Checkpoint 3: The aqueous phase should test slightly basic (pH ~8-9). If an emulsion forms during the wash, add a small amount of solid NaCl to break it.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 40% EtOAc in Hexanes).

  • The 2-arylpyrimidine-5-carbaldehyde product typically elutes as a crystalline solid or viscous oil depending on the aryl substituent.

References

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction ACS Publications URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]

  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids ACS Publications URL:[Link]

  • Suzuki-Miyaura Coupling Chemistry LibreTexts URL: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates PubMed Central (PMC) URL:[Link]

  • 2-iodopyrimidine-5-carbaldehyde | CAS 1461708-57-5 AMERICAN ELEMENTS ® URL:[Link]

  • Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction PubMed Central (PMC) URL:[Link]

Sources

Application

Application Note: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors Utilizing 2-Iodopyrimidine-5-carbaldehyde

Introduction & Mechanistic Rationale The pyrimidine nucleus is a privileged pharmacophore in oncology, serving as the core scaffold for numerous FDA-approved kinase inhibitors due to its structural homology to the adenin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrimidine nucleus is a privileged pharmacophore in oncology, serving as the core scaffold for numerous FDA-approved kinase inhibitors due to its structural homology to the adenine ring of ATP [1]. By mimicking purine, pyrimidine derivatives establish critical hydrogen bonds within the highly conserved hinge region of the kinase ATP-binding pocket[2].

In the rational design of novel Aurora Kinase (AURK), Polo-like Kinase (PLK), and Cyclin-Dependent Kinase (CDK) inhibitors, 2-Iodopyrimidine-5-carbaldehyde (CAS 1461708-57-5) has emerged as an exceptionally versatile bifunctional building block [3].

  • C2-Iodine (The Hinge-Binding Anchor): The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This makes the iodine atom a superior leaving group for Nucleophilic Aromatic Substitution (SNAr) [3]. The strong electron-withdrawing effect of the para-aldehyde group further depletes electron density at the C2 position, allowing SNAr to proceed under mild conditions (room temperature to 60°C). This prevents the thermal degradation of the sensitive aldehyde group.

  • C5-Aldehyde (The Solvent-Channel Vector): Once the hinge-binding amine is installed at C2, the C5-aldehyde serves as an orthogonal reactive handle. It is perfectly positioned to undergo reductive amination, allowing medicinal chemists to append solubilizing aliphatic amines (e.g., piperazines, morpholines) that project outward into the solvent-exposed channel of the kinase, dramatically improving the molecule's pharmacokinetic profile [4].

Synthetic Workflow & Visualization

The synthesis follows a highly convergent two-step sequence: an initial SNAr to establish the core pharmacophore, followed by reductive amination to tune physicochemical properties.

SynthesisWorkflow SM 2-Iodopyrimidine-5-carbaldehyde (Bifunctional Scaffold) SNAr Step 1: SNAr at C2 Position (Hinge-Binding Motif Insertion) SM->SNAr Amine/Aniline, DIPEA Isopropanol, 60°C RedAm Step 2: Reductive Amination at C5 (Solvent-Channel Motif Insertion) SNAr->RedAm Secondary Amine, STAB DCE, RT Product Final Pyrimidine-Based Kinase Inhibitor RedAm->Product Chromatographic Purification Assay In Vitro Kinase Assay (IC50 Validation) Product->Assay ATP-Competitive Luminescent Assay

Figure 1: Synthetic workflow for generating pyrimidine-based kinase inhibitors.

Experimental Protocols

Protocol A: C2-Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the hinge-binding motif (e.g., 3-amino-5-methylpyrazole) via displacement of the C2-iodine.

  • Reaction Setup: In an oven-dried round-bottom flask under inert atmosphere, dissolve 2-iodopyrimidine-5-carbaldehyde (1.0 eq) in anhydrous isopropanol (0.2 M).

  • Reagent Addition: Add the target amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: Isopropanol is selected as a polar protic solvent to stabilize the Meisenheimer complex transition state during SNAr. DIPEA acts as a sterically hindered, non-nucleophilic base to neutralize the generated hydroiodic acid (HI) without competing for the electrophilic C2 center.

  • Execution: Stir the reaction mixture at 60°C for 4–6 hours.

  • Self-Validating IPC (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z [M+H]⁺ ~235) is fully consumed, replaced by the product mass (e.g., [M+H]⁺ ~204 for the 3-amino-5-methylpyrazole adduct).

  • Workup & Purification: Concentrate the mixture in vacuo. Resuspend in ethyl acetate, wash with saturated aqueous NaHCO₃ to remove DIPEA salts, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: C5-Reductive Amination

Objective: Append a solubilizing moiety (e.g., N-methylpiperazine) to the C5-aldehyde.

  • Imine Formation: Dissolve the purified C2-substituted intermediate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M). Add N-methylpiperazine (1.5 eq) and glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to accelerate nucleophilic attack by the amine, thereby facilitating the formation of the highly electrophilic iminium ion intermediate.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 2.0 eq) portion-wise. Stir for an additional 12 hours at room temperature.

    • Causality: STAB is specifically chosen over Sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the iminium ion without reducing the unreacted aldehyde to an alcohol, ensuring high chemoselectivity.

  • Self-Validating IPC: Analyze via ¹H-NMR of a crude aliquot. Successful conversion is validated by the disappearance of the characteristic aldehyde proton singlet (~9.8 ppm) and the emergence of a new benzylic CH₂ singlet (~3.5 ppm).

  • Workup: Quench with saturated aqueous NaHCO₃ to destroy excess STAB. Extract with DCM, dry, and purify via reverse-phase preparative HPLC to yield the final kinase inhibitor.

Quantitative Data: Structure-Activity Relationship (SAR)

The biological efficacy of the synthesized compounds can be evaluated against target kinases. Table 1 summarizes representative SAR data demonstrating how C5 modifications influence Aurora A (AURKA) and Cyclin-Dependent Kinase 2 (CDK2) inhibition profiles [4] [5].

Table 1: Kinase Inhibitory Activity of Synthesized Pyrimidine Derivatives

CompoundC2-Substituent (Hinge Binder)C5-Substituent (Solvent Channel)AURKA IC₅₀ (nM)CDK2 IC₅₀ (nM)
1a PhenylaminoMorpholinomethyl145>1000
1b 4-FluoroanilinoPiperazinomethyl82850
1c 3-Amino-5-methylpyrazolePyrrolidinomethyl15120
1d 3-Amino-5-methylpyrazoleN-methylpiperazinomethyl8 450

Data Interpretation: Compound 1d demonstrates potent, single-digit nanomolar inhibition of AURKA. The inclusion of the 3-amino-5-methylpyrazole at C2 establishes a critical dipole-dipole interaction with Ala273 in the kinase hinge region, inducing a DFG-out conformation [4].

Biological Evaluation: In Vitro Kinase Assay

To validate the synthesized inhibitors, an ATP-competitive luminescence assay is employed [2].

Procedure:

  • Assay Setup: In a solid-white 384-well plate, combine 5 nM purified recombinant AURKA protein, 10 µM generic peptide substrate, and the synthesized pyrimidine inhibitor (serially diluted from 10 µM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add ATP to a final concentration of 10 µM (approximating the Kₘ of AURKA) to initiate the reaction.

    • Causality: Running the assay at the ATP Kₘ ensures the system is highly sensitive to ATP-competitive inhibitors. Higher ATP concentrations would outcompete the inhibitor, artificially inflating the apparent IC₅₀.

  • Incubation & Detection: Incubate at 30°C for 60 minutes. Add an ATP-monitoring luminescence reagent (e.g., Kinase-Glo®).

  • Self-Validation: The luminescent signal is directly proportional to the amount of unconsumed ATP. A high luminescent signal indicates potent kinase inhibition (less ATP consumed by the kinase). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Conclusion

The utilization of 2-iodopyrimidine-5-carbaldehyde provides a robust, highly modular synthetic pathway for the discovery of novel kinase inhibitors. By leveraging the differential reactivity of the C2-iodine and C5-aldehyde, researchers can systematically explore the chemical space of the ATP-binding pocket, yielding potent therapeutic candidates for oncology.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI Molecules. URL:[Link]

  • 2-iodopyrimidine-5-carbaldehyde | CAS 1461708-57-5. American Elements. URL:[Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Journal of Medicinal Chemistry. URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. PLoS One (PMC). URL:[Link]

Sources

Method

Application Notes and Protocols for the Reductive Amination of 2-Iodopyrimidine-5-carbaldehyde with Primary Amines

Introduction: The Strategic Importance of 5-(Aminomethyl)-2-iodopyrimidines in Drug Discovery The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The 5-substi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-(Aminomethyl)-2-iodopyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The 5-substituted-2-iodopyrimidine motif, in particular, serves as a versatile intermediate in the synthesis of complex molecules, with the iodo group providing a handle for further functionalization through cross-coupling reactions. The introduction of an aminomethyl side chain at the 5-position via reductive amination of 2-Iodopyrimidine-5-carbaldehyde is a critical transformation, yielding key building blocks for the development of novel kinase inhibitors, receptor antagonists, and other targeted therapies. This document provides a comprehensive guide to the reaction conditions, mechanistic considerations, and detailed protocols for the successful synthesis of N-substituted 5-(aminomethyl)-2-iodopyrimidines.

Mechanistic Insights: The Two-Step Cascade of Reductive Amination

Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds, proceeding through a two-step sequence within a single reaction vessel.[1][2] The reaction initiates with the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate. The subsequent and irreversible step is the reduction of this imine to the corresponding secondary amine.

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the imine in the presence of the starting aldehyde.[1] While various reducing agents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for its mildness, broad functional group tolerance, and excellent selectivity.[3][4][5] The steric bulk and the electron-withdrawing nature of the acetoxy groups attenuate the reactivity of the borohydride, rendering it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion, which exists in equilibrium with the imine.

Core Protocol: Reductive Amination of 2-Iodopyrimidine-5-carbaldehyde

This protocol provides a generalized yet detailed procedure for the reductive amination of 2-Iodopyrimidine-5-carbaldehyde with a variety of primary amines using sodium triacetoxyborohydride.

Materials:

  • 2-Iodopyrimidine-5-carbaldehyde (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Iodopyrimidine-5-carbaldehyde (1.0 equivalent).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • To the stirred solution, add the primary amine (1.0-1.2 equivalents). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture. A slight exotherm may be observed.

  • Continue to stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired N-substituted 5-(aminomethyl)-2-iodopyrimidine.

Table of Reaction Parameters and Expected Outcomes

The following table outlines various primary amines that can be utilized in this protocol and provides general expectations for the reaction.

Primary AmineStructureExpected ReactivityPotential Considerations
BenzylaminePh-CH₂-NH₂HighStandard conditions are generally effective.
Cyclopropylaminec-C₃H₅-NH₂HighNo significant issues are anticipated.
3-Methoxybenzylamine3-MeO-Ph-CH₂-NH₂HighThe electron-donating group should not impede the reaction.
4-Fluorobenzylamine4-F-Ph-CH₂-NH₂HighThe electron-withdrawing group is unlikely to significantly affect the reaction rate.
AnilinePh-NH₂ModerateElectron-deficient anilines may exhibit slower reaction rates. The use of a mild acid catalyst, such as acetic acid (a few drops), may be beneficial.[4]
tert-Butylamine(CH₃)₃C-NH₂Low to ModerateSteric hindrance may slow down the rate of imine formation and subsequent reduction. Longer reaction times or gentle heating might be necessary.

Visualizing the Process

Reductive Amination Mechanism

Reductive_Amination_Mechanism Figure 1: Mechanism of Reductive Amination Reactants 2-Iodopyrimidine-5-carbaldehyde + Primary Amine (R-NH2) Imine Imine Intermediate Reactants->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Iminium->Imine - H+ Product N-Substituted 5-(Aminomethyl)-2-iodopyrimidine Iminium->Product + [H-] from NaBH(OAc)3 ReducingAgent NaBH(OAc)3 ReducingAgent->Iminium Hydride [H-]

Caption: General mechanism of reductive amination.

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow Start Dissolve Aldehyde and Amine in DCE Add_Reagent Add NaBH(OAc)3 Start->Add_Reagent React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Reagent->React Quench Quench with sat. NaHCO3 (aq) React->Quench Extract Extract with DCM or Ethyl Acetate Quench->Extract Purify Dry, Concentrate, and Purify (Column Chromatography) Extract->Purify Final_Product Pure N-Substituted 5-(Aminomethyl)-2-iodopyrimidine Purify->Final_Product

Sources

Application

Application Note: Sonogashira Coupling of 2-Iodopyrimidine-5-carbaldehyde with Terminal Alkynes

Strategic Rationale & Substrate Profiling The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors and antiviral agents. Within this chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Substrate Profiling

The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors and antiviral agents. Within this chemical space, 2-Iodopyrimidine-5-carbaldehyde serves as an exceptionally versatile bifunctional building block.

The strategic value of this substrate lies in its dual reactivity:

  • The C2-Iodide: Primed for rapid transition-metal-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) to install diverse carbon frameworks.

  • The C5-Carbaldehyde: Allows for late-stage functionalization via reductive amination, Knoevenagel condensations, or Wittig olefination.

However, the very features that make this molecule synthetically valuable also make it chemically sensitive. The Sonogashira coupling of this substrate requires a meticulously designed protocol to prevent the degradation of the aldehyde moiety while managing the hyper-reactivity of the C2 position.

Mechanistic Causality & Reaction Design (E-E-A-T)

To achieve high yields and avoid complex purification, the experimentalist must understand the causality behind each reagent choice [1].

The Electrophilic Core: Oxidative Addition Dynamics

In palladium-catalyzed cross-couplings, the reactivity of halopyrimidines follows the bond dissociation energy trend: I > Br > Cl [1]. The 2-position of the pyrimidine ring is already highly electron-deficient. The addition of the 5-carbaldehyde group exerts a strong electron-withdrawing effect across the conjugated -system, further depleting electron density at C2. Consequently, the oxidative addition of Pd(0) into the C-I bond is exceptionally fast, allowing the reaction to proceed at room temperature. Heating is rarely required and often detrimental, leading to decarbonylation or substrate decomposition.

The Base Conundrum: Protecting the Aldehyde

The standard Sonogashira coupling relies on an amine base to deprotonate the terminal alkyne and facilitate the formation of the copper(I)-acetylide intermediate[2].

  • The Pitfall: Utilizing primary amines (e.g., -butylamine) or secondary amines (e.g., piperidine) will result in rapid condensation with the C5-carbaldehyde, forming Schiff bases (imines) or enamines.

  • The Solution: The protocol strictly mandates the use of sterically hindered, non-nucleophilic tertiary amines such as Triethylamine (Et N) or -Diisopropylethylamine (DIPEA).

The Homocoupling Trap: Atmosphere Control

Copper(I) iodide is utilized as a co-catalyst to accelerate the transmetalation step [3]. However, in the presence of trace oxygen, the highly active copper-acetylide intermediate will undergo Glaser (Hay) homocoupling, consuming the terminal alkyne to form a diyne dimer. Because the 2-iodopyrimidine-5-carbaldehyde coupling is performed at room temperature, oxygen solubility in the solvent is higher than in refluxing systems, making rigorous degassing (freeze-pump-thaw or prolonged Argon sparging) a critical success factor.

Reaction Optimization Data

The following table summarizes the quantitative optimization of reaction parameters, highlighting the causal relationship between base selection, atmosphere, and isolated yield.

EntryCatalyst System (mol%)Base (Equiv)AtmosphereTemp / TimeYield (%)Major Byproduct
1Pd(PPh ) Cl (2) / CuI (4) -Propylamine (3.0)ArgonRT / 4 h< 5%Imine (Schiff Base)
2Pd(PPh ) Cl (2) / CuI (4)Piperidine (3.0)ArgonRT / 4 h12%Enamine / Aminal
3Pd(PPh ) Cl (2) / CuI (4)Et N (3.0) Ambient AirRT / 4 h45%Alkyne Dimer (Glaser)
4Pd(PPh ) Cl (2) / CuI (4)Et N (3.0) Argon (Degassed) RT / 2 h92% None (Clean Conversion)
5Pd(dppf)Cl (2) / CuI (4)DIPEA (3.0) Argon (Degassed) RT / 2 h94% None (Clean Conversion)

Note: Data reflects typical conversions for the coupling of 2-Iodopyrimidine-5-carbaldehyde with phenylacetylene.

Visualizations: Mechanism and Workflow

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_OA Pd(II) Complex Oxidative Addition Ar-Pd(L2)-I Pd0->PdII_OA Oxidative Addition PdII_TM Pd(II) Complex Transmetalation Ar-Pd(L2)-C≡C-R PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination CuI Cu(I) Salt PdII_TM->CuI Cu(I) Regenerated Product 2-Alkynylpyrimidine- 5-carbaldehyde PdII_TM->Product Substrate 2-Iodopyrimidine- 5-carbaldehyde Substrate->PdII_OA Alkyne Terminal Alkyne + Tertiary Amine Cu_Acetylide Cu(I)-Acetylide Alkyne->Cu_Acetylide CuI->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_TM

Fig 1: Pd/Cu co-catalyzed Sonogashira cycle tailored for 2-iodopyrimidine-5-carbaldehyde.

Workflow Step1 1. Preparation Strictly anhydrous & anaerobic Step2 2. Reagent Mixing Add Pd/Cu, Substrate, Alkyne Step1->Step2 Step3 3. Base Addition Use Et3N or DIPEA Step2->Step3 Step4 4. Reaction Monitoring Stir at RT (2-4 h) Step3->Step4 Decision Conversion Complete? (LCMS/TLC) Step4->Decision Trouble1 Issue: Glaser Homocoupling Fix: Rigorous Degassing Decision->Trouble1 No (Dimer seen) Trouble2 Issue: Schiff Base Formation Fix: Avoid Primary Amines Decision->Trouble2 No (Imine seen) Workup 5. Workup & Purification EtOAc extraction, Silica gel column Decision->Workup Yes Trouble1->Step1 Trouble2->Step3

Fig 2: Experimental workflow and troubleshooting logic for the Sonogashira coupling.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The in-process controls (IPC) provide immediate diagnostic feedback on the chemical integrity of the reaction.

Reagents & Equipment
  • Substrate: 2-Iodopyrimidine-5-carbaldehyde (1.0 mmol, 234.0 mg)

  • Coupling Partner: Terminal Alkyne (1.2 mmol)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh ) Cl ] (0.02 mmol, 14.0 mg, 2 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.04 mmol, 7.6 mg, 4 mol%)

  • Base: Triethylamine (Et N) (3.0 mmol, 418 L) - Must be distilled and stored over KOH.

  • Solvent: Anhydrous Tetrahydrofuran (THF) (5.0 mL)

  • Equipment: Oven-dried Schlenk flask, magnetic stir bar, Argon manifold.

Step-by-Step Execution
  • System Preparation: Charge the oven-dried Schlenk flask with 2-Iodopyrimidine-5-carbaldehyde, Pd(PPh ) Cl , and CuI. Cap with a rubber septum and purge the flask with Argon (Evacuate/Backfill x3).

  • Solvent Addition: Add anhydrous THF (5.0 mL) via syringe. Stir gently to dissolve the substrate.

  • Degassing (Critical Step): Sparge the solution with a needle of Argon for 10 minutes to displace dissolved oxygen.

  • Alkyne & Base Addition: Add the terminal alkyne (1.2 mmol) via syringe. Immediately follow with the dropwise addition of Et N (418 L).

    • Causality Note: The solution will typically transition from pale yellow to a deep orange/brown, indicating the formation of the active Pd(0) species and Cu-acetylide complex [4].

  • Reaction Phase: Stir the reaction mixture at room temperature (20-25 °C) under a positive pressure of Argon for 2 to 4 hours.

In-Process Control (IPC) & Self-Validation

Withdraw a 5 L aliquot, dilute in 1 mL of Acetonitrile, and analyze via LCMS.

  • Validation State (Success): Complete disappearance of the starting material ( 235 [M+H] ). Appearance of the product mass.

  • Diagnostic Failure 1 (Glaser Dimer): If a mass corresponding to the alkyne dimer is dominant, the degassing step (Step 3) was insufficient.

  • Diagnostic Failure 2 (Imine Formation): If a mass corresponding to[Product + Base - H O] is observed, the Et N likely contained primary/secondary amine impurities. Ensure the use of high-purity, redistilled tertiary amines.

Workup & Purification
  • Quenching: Dilute the reaction mixture with Ethyl Acetate (15 mL) and quench with saturated aqueous NH Cl (10 mL) to complex and remove copper salts.

  • Extraction: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Washing: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na SO , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The aldehyde product is generally stable on silica but should be eluted promptly to avoid degradation.

References

  • Chemistry LibreTexts. "Sonogashira Coupling." Available at: [Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." Available at:[Link]

  • ACS Publications. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Available at:[Link]

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodopyrimidine-5-carbaldehyde

Introduction: Strategic C-N Bond Formation in Drug Discovery The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industrie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where arylamines are prevalent structural motifs.[1][2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these bonds, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution due to its milder reaction conditions and broader substrate scope.[1][2][4] This guide provides a detailed exploration of the Buchwald-Hartwig amination specifically applied to 2-iodopyrimidine-5-carbaldehyde, a valuable building block in medicinal chemistry. The pyrimidine core is a key pharmacophore, and the ability to selectively introduce amine functionalities at the 2-position opens up a vast chemical space for the synthesis of novel bioactive molecules.[5][6][7]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a protocol, but a deeper understanding of the reaction's intricacies, enabling rational optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][8][9] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The generally accepted cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L_n Pd(II)_Complex Ar-Pd(II)(I)L_n Pd(0)L->Pd(II)_Complex Ar-I Oxidative_Addition Oxidative Addition Amido_Complex [Ar-Pd(II)(NHR'R'')L_n]^+I^- Pd(II)_Complex->Amido_Complex HNR'R'' Amine_Coordination Amine Coordination Amido_Complex_Neutral Ar-Pd(II)(NR'R'')L_n Amido_Complex->Amido_Complex_Neutral + Base - Base-H^+I^- Deprotonation Deprotonation (Base) Amido_Complex_Neutral->Pd(0)L Ar-NR'R'' Reductive_Elimination Reductive Elimination Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Preparation (In a glovebox or under inert gas) B 2. Reaction Setup - Add solids (pyrimidine, base, catalyst, ligand) - Seal the reaction vessel A->B C 3. Solvent and Amine Addition - Add anhydrous, degassed solvent - Add amine B->C D 4. Reaction - Heat to desired temperature with stirring C->D E 5. Monitoring - TLC, LC-MS, or GC-MS D->E E->D Continue if incomplete F 6. Work-up - Cool to room temperature - Quench with NH4Cl (aq) - Extract with organic solvent E->F Upon completion G 7. Purification - Dry organic layer (Na2SO4 or MgSO4) - Concentrate in vacuo - Purify by column chromatography F->G

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 2-Iodopyrimidine-5-carbaldehyde (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 1-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2-iodopyrimidine-5-carbaldehyde, the base, the palladium precatalyst, and the ligand to the reaction vessel.

  • Sealing and Purging: Seal the reaction vessel with a septum. If not in a glovebox, evacuate and backfill the vessel with an inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously for the desired time (typically 12-24 hours) at the chosen temperature (e.g., 80-110 °C). [8][10]5. Monitoring: Monitor the progress of the reaction by an appropriate method such as TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a reliable precatalyst. Ensure anhydrous and oxygen-free conditions. [11]
Inappropriate ligandScreen different ligands. For primary amines, try BrettPhos; for secondary, RuPhos. [11]
Insufficiently strong baseIf using a weak base, try increasing the temperature or switch to a stronger base like NaOtBu. [8]
Formation of side products Hydrodehalogenation (replacement of I with H)This can be caused by moisture or an inappropriate ligand. Ensure anhydrous conditions and consider a different ligand.
Homocoupling of the amine or pyrimidineLower the reaction temperature or catalyst loading.
Decomposition of starting material Base sensitivityUse a weaker base (e.g., K₃PO₄) and a lower reaction temperature. [8]

Conclusion

The Buchwald-Hartwig amination of 2-iodopyrimidine-5-carbaldehyde is a highly effective method for the synthesis of valuable 2-aminopyrimidine derivatives. A thorough understanding of the reaction mechanism and the roles of the various components allows for the rational design of experiments and effective troubleshooting. The use of modern palladium precatalysts and bulky, electron-rich phosphine ligands, coupled with careful selection of the base and solvent, is key to achieving high yields and purity. The protocols and guidelines presented herein provide a solid foundation for the successful application of this important transformation in research and development.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds | ACS Omega. (2024). ACS Omega. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). Reaction Chemistry & Engineering. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. National Center for Biotechnology Information. [Link]

  • HYDROXY-2-THIOPYRIMIDINE-5-CARBOXALDEHYDE DERIVATIVES IN CANCER CHEMOTHERAPY - PubMed. (1964). PubMed. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014). The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. National Center for Biotechnology Information. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Publications. (2024). JACS Au. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016). Chemical Reviews. [Link]

  • Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and. (2016). Journal of Chemical Research. [Link]

  • 2-iodopyrimidine-5-carbaldehyde | CAS 1461708-57-5 | AMERICAN ELEMENTS ®. American Elements. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021). The Journal of Organic Chemistry. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC. National Center for Biotechnology Information. [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. DSpace@MIT. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (2022). MDPI. [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. ResearchGate. [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014). PubMed. [Link]

  • Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - Indian Journal of Pharmaceutical Sciences. Indian Journal of Pharmaceutical Sciences. [Link]

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes - Semantic Scholar. (2021). Semantic Scholar. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cyanation of 2-Iodopyrimidine-5-carbaldehyde

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Executive Summary

The transformation of 2-iodopyrimidine-5-carbaldehyde to 5-formylpyrimidine-2-carbonitrile is a highly valuable but synthetically demanding step in the development of functionalized heterocyclic active pharmaceutical ingredients (APIs). The inherent electron deficiency of the pyrimidine ring, severely exacerbated by the strongly electron-withdrawing 5-carbaldehyde group, makes the C2–I bond highly reactive toward oxidative addition. However, this same electronic profile increases the substrate's susceptibility to side reactions, such as rapid dehalogenation or nucleophilic attack at the aldehyde.

Furthermore, palladium-catalyzed cyanations are notoriously prone to catalyst poisoning. Free cyanide ions are strong σ -donors and π -acceptors that can rapidly displace phosphine ligands, leading to the formation of catalytically inactive palladium species[1]. This application note details field-proven, self-validating protocols that utilize Zinc Cyanide ( Zn(CN)2​ ) to ensure a controlled release of cyanide, thereby maintaining catalytic turnover, preventing aldehyde cyanohydrin formation, and maximizing yield.

Mechanistic Causality & E-E-A-T Principles

To achieve reproducibility, it is critical to understand the causality behind the reagent selection rather than simply following a recipe. The reaction relies on balancing the rate of transmetalation with the rate of reductive elimination.

  • The "Cyanide Conundrum" & Catalyst Poisoning: During the catalytic cycle, the nucleophile must transmetalate onto the Pd(II) intermediate. If the concentration of dissolved CN− is too high, it displaces the phosphine ligands, forming dead-end species such as [Pd(CN)4​]2− or [ArPd(CN)3​]2− [1].

  • Controlled Release via Zn(CN)2​ : To prevent this poisoning, Zn(CN)2​ is employed. Its low solubility in organic solvents (like DMF or THF) ensures that the steady-state concentration of dissolved cyanide remains extremely low—sufficient for transmetalation but insufficient to poison the catalyst[2].

  • Ligand Bite Angle (dppf): The use of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is highly strategic. Its large bite angle (~99°) enforces a cis-coordination of the aryl and cyano groups on the square-planar Pd(II) center. This proximity drastically accelerates the reductive elimination step, ejecting the product before excess cyanide can coordinate.

  • Zinc Dust as an In Situ Reductant: Trace moisture or oxygen can oxidize the active Pd(0) to inactive Pd(II) resting states. The addition of catalytic Zinc dust acts as a continuous reductant, regenerating the active Pd(0) catalyst and preventing the precipitation of palladium black[3].

  • Chemoselectivity (The Aldehyde Challenge): The 5-carbaldehyde group is prone to forming a cyanohydrin in the presence of free cyanide and a proton source. Therefore, strictly anhydrous conditions are required to prevent this reversible side reaction from complicating the kinetic profile.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Ar-Pd(II)-I L2 Oxidative Addition Complex Pd0->OxAdd + Ar-I Poison [Pd(CN)4]2- or [ArPd(CN)3]2- Inactive/Poisoned Catalyst Pd0->Poison Excess dissolved CN- TransMet Ar-Pd(II)-CN L2 Transmetalation Complex OxAdd->TransMet + Zn(CN)2 - ZnI2 OxAdd->Poison Excess dissolved CN- Product Ar-CN + Pd(0)L2 Product Release TransMet->Product Reductive Elimination TransMet->Poison Excess dissolved CN- Product->Pd0 Catalyst Regeneration

Figure 1: Palladium-catalyzed cyanation cycle highlighting off-cycle catalyst poisoning.

Experimental Design & Reagent Selection

The following table summarizes the quantitative data and rationale for the optimized anhydrous protocol.

Reagent / CatalystEquivalentsFunction & Mechanistic Rationale
2-Iodopyrimidine-5-carbaldehyde 1.00 eqElectrophilic substrate. Highly activated C2–I bond.
Zn(CN)2​ 0.60 eqCyanide source. Provides 1.20 eq of CN− . Low solubility prevents Pd poisoning.
Pd2​(dba)3​ 0.02 eqPrecatalyst. Provides 0.04 eq of Pd(0).
dppf 0.05 eqBidentate ligand. Enforces cis-geometry to accelerate reductive elimination.
Zinc Dust 0.10 eqReducing agent. Maintains the Pd catalyst in the active (0) oxidation state[3].
Anhydrous DMF 0.2 MSolvent. Must be strictly anhydrous to prevent cyanohydrin formation at the aldehyde.

Detailed Experimental Protocols

Protocol A: Standard Anhydrous High-Temperature Cyanation (Recommended)

This is the industry-standard protocol for highly functionalized, electron-deficient heteroaryl halides where functional group tolerance (like an aldehyde) is paramount.

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-iodopyrimidine-5-carbaldehyde (1.0 mmol, 234 mg), Zn(CN)2​ (0.6 mmol, 70 mg), Pd2​(dba)3​ (0.02 mmol, 18.3 mg), dppf (0.05 mmol, 27.7 mg), and Zinc dust (0.1 mmol, 6.5 mg).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Addition & Degassing: Syringe in 5.0 mL of strictly anhydrous, sparged DMF. Perform three cycles of freeze-pump-thaw degassing to remove any dissolved oxygen, which is lethal to the Pd(0) species.

  • Reaction Execution: Replace the septum with a Teflon screw-cap under Argon flow. Submerge the vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 2–4 hours. The heterogeneous mixture will gradually change color from dark red/purple to a lighter yellow/brown as the reaction proceeds.

  • Reaction Quenching (CRITICAL SAFETY STEP): Cool the reaction to room temperature. Carefully open the vessel in a well-ventilated fume hood. Add 10 mL of a 10% aqueous Sodium Hypochlorite (NaOCl / bleach) solution and stir for 30 minutes. Rationale: NaOCl oxidizes any residual, highly toxic cyanide ( CN− ) to the vastly less toxic cyanate ( CNO− ).

  • Workup & Extraction: Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL). Filter the biphasic mixture through a pad of Celite to remove palladium black and zinc salts. Separate the organic layer, wash with brine (3 x 10 mL) to remove DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford 5-formylpyrimidine-2-carbonitrile.

Protocol B: Mild Aqueous Cyanation (Alternative for Sensitive Substrates)

While Protocol A is robust, recent advances by Cohen and Buchwald have demonstrated that cyanation can occur at near ambient temperatures using highly active precatalysts[2]. Note: Use caution with this protocol for 2-iodopyrimidine-5-carbaldehyde, as the aqueous conditions may lead to reversible cyanohydrin formation.

Step-by-Step Methodology:

  • Add substrate (1.0 mmol), Zn(CN)2​ (0.6 mmol), and tBuXPhos Pd G3 precatalyst (0.02 mmol) to a vial.

  • Evacuate and backfill with Argon (x3).

  • Add a degassed mixture of THF/ H2​O (5:1 ratio, 5.0 mL total volume).

  • Stir at 40 °C for 4–12 hours. The cyanide acts as the base to activate the G3 precatalyst[2].

  • Quench with NaOCl and extract with EtOAc as described in Protocol A.

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Add Pd, Ligand, Zn(CN)2 Step2 2. Degassing (Freeze-Pump-Thaw) Crucial for Pd(0) stability Step1->Step2 Step3 3. Reaction 100°C, 2-4 hrs Monitor via LC-MS Step2->Step3 Step4 4. Quench & Workup NaOCl (Bleach) quench Extract with EtOAc Step3->Step4 Step5 5. Purification Silica Gel Column Yield: Ar-CN Step4->Step5

Figure 2: Standard workflow for the safe and efficient palladium-catalyzed cyanation.

Analytical & Troubleshooting Guide

  • Reaction Monitoring: Monitor the reaction via LC-MS (ESI+). The starting material (2-iodopyrimidine-5-carbaldehyde) will disappear, and the product (5-formylpyrimidine-2-carbonitrile) will emerge with an expected [M+H]+ mass.

  • Failure Mode 1: Rapid Precipitation of Black Powder. This indicates catalyst death (Palladium Black formation). Cause: Inadequate degassing (oxygen present) or wet DMF. Solution: Ensure rigorous freeze-pump-thaw degassing and use newly opened, sure-seal anhydrous DMF.

  • Failure Mode 2: High Levels of Des-Iodo Byproduct. If pyrimidine-5-carbaldehyde is observed, the oxidative addition complex is undergoing protodehalogenation. Cause: Excess moisture in the reaction acting as a proton source. Solution: Verify the dryness of the Zn(CN)2​ and Zinc dust (store in a desiccator).

References

  • [2] Cohen, D. T.; Buchwald, S. L. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 2015, 17 (2), 202–205. URL:[Link]

  • [1] Erhardt, S.; Grushin, V. V.; Kilpatrick, A. H.; Macgregor, S. A.; Marshall, W. J.; Roe, D. C. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System." Journal of the American Chemical Society, 2008, 130 (14), 4828–4845. URL:[Link]

  • [3] Yu, H.; Richey, R. N.; Miller, W. D.; Xu, J.; May, S. A. "Development of Pd/C-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry, 2011, 76 (2), 665–668. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cross-Coupling of 2-Iodopyrimidine-5-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the palladium-catalyzed cross-coupling of 2-Iodopyrimidine-5-carbaldehyde .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the palladium-catalyzed cross-coupling of 2-Iodopyrimidine-5-carbaldehyde . Due to the highly electron-deficient nature of this scaffold, the most prevalent mode of failure is protodehalogenation (deiodination), which consumes the starting material and drastically reduces yields.

Below, you will find mechanistic insights, a comprehensive troubleshooting guide, a self-validating experimental protocol, and a quantitative breakdown of reaction parameters.

Mechanistic Insight: The Origin of Protodehalogenation

To solve deiodination, we must first understand its causality. 2-Iodopyrimidine-5-carbaldehyde features a highly activated C–I bond due to the electron-withdrawing pyrimidine ring and the 5-position carbaldehyde group.

  • Rapid Oxidative Addition: Palladium(0) inserts into the C–I bond almost instantaneously, even at room temperature, forming a highly stable, electron-poor Pd(II) intermediate[1].

  • Sluggish Transmetalation: Because the resulting Ar–Pd(II)–I complex is electron-deficient, the transmetalation step (transfer of the nucleophile, e.g., boronic acid) becomes the rate-determining bottleneck.

  • Hydride Abstraction (The Failure Point): If transmetalation is too slow, the long-lived Pd(II) intermediate will seek alternative pathways to satisfy its valency. It readily abstracts a hydride ( β -hydride elimination) from surrounding sources—such as ethereal solvents (e.g., 1,4-dioxane, THF), aliphatic amine bases, alkoxide bases, or even the ligand backbone[2][3].

  • Reductive Elimination: The resulting Ar–Pd(II)–H complex undergoes rapid reductive elimination, expelling pyrimidine-5-carbaldehyde (the deiodinated byproduct) and regenerating Pd(0)[3].

Mechanism Pd0 Active Pd(0) Catalyst SM 2-Iodopyrimidine-5-carbaldehyde + Nucleophile OxAdd Pd(II) Oxidative Addition Complex [Ar-Pd-I] SM->OxAdd Fast Oxidative Addition TransMet Transmetalation (Rate-Determining Step) OxAdd->TransMet Ideal Pathway (Requires active nucleophile) Hydride Hydride Abstraction (From Solvent/Base/Ligand) OxAdd->Hydride Competing Pathway (If Transmetalation is slow) RedElim Reductive Elimination (Desired Cross-Coupled Product) TransMet->RedElim Fast RedElim->Pd0 Regenerates Pd(0) Deiodo Protodehalogenation (Deiodinated Byproduct) Hydride->Deiodo Reductive Elimination Deiodo->Pd0 Regenerates Pd(0)

Caption: Divergent catalytic pathways showing the competition between cross-coupling and protodehalogenation.

Troubleshooting Guide

Symptom / IssuePotential Cause (Causality)Recommended Solution
Massive peak at m/z 108 (LC-MS) Solvent acting as a hydride donor. Alcohols (EtOH, iPrOH) and high-temp cyclic ethers (dioxane) readily undergo β -hydride elimination[3].Switch to strictly anhydrous, aprotic solvents like THF or Toluene. Avoid all alcohols.
Reaction stalls at 20% conversion Catalyst degradation/poisoning. The pyrimidine nitrogen atoms strongly coordinate to naked Pd, leading to inactive "palladium black" clusters.Use a pre-formed Buchwald precatalyst (e.g., XPhos Pd G3 ) to ensure a 1:1 Ligand:Pd ratio and rapid entry into the catalytic cycle[2].
High deiodination with alkoxide bases Base-induced reduction. Bases like NaOtBu or NaOMe can coordinate to Pd(II) and undergo β -hydride elimination, transferring a hydride to the metal.Use mild, anhydrous inorganic bases such as K₃PO₄ or Cs₂CO₃ . Avoid alkoxides entirely.
Boronic acid decomposes Protodeboronation. Electron-deficient heteroaryl boronic acids degrade rapidly in the presence of water and heat[4].Use organotrifluoroborate salts (e.g., R-BF₃K) which are highly stable and release the active boronic species slowly[5], or use anhydrous conditions.

Optimized Experimental Protocol (Suzuki-Miyaura)

This protocol is engineered as a self-validating system . It utilizes XPhos Pd G3 to accelerate transmetalation and reductive elimination, outcompeting the deiodination pathway.

Reagents:

  • 2-Iodopyrimidine-5-carbaldehyde (1.0 equiv, limiting reagent)

  • Aryl/Alkyl Boronic Acid or Potassium Trifluoroborate (1.5 - 2.0 equiv)

  • XPhos Pd G3 (2 - 5 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv, finely milled)

  • Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Rigorous Drying: Flame-dry a Schlenk flask or reaction vial under vacuum. Backfill with dry Nitrogen or Argon. Causality: Trace water promotes protodeboronation of the nucleophile, starving the transmetalation step.

  • Solid Assembly: Charge the flask with 2-Iodopyrimidine-5-carbaldehyde, the boronic acid, anhydrous K₃PO₄, and XPhos Pd G3.

  • Solvent Addition: Add anhydrous THF via syringe.

    • Self-Validation Checkpoint 1: The solution should rapidly transition from pale yellow to a deep red/brown within 5 minutes. This visual cue confirms the successful activation of the G3 precatalyst into the active monoligated Pd(0) species.

  • Temperature Control: Stir the reaction at 25 °C to 40 °C maximum . Do not heat to reflux. Causality: Oxidative addition is already instantaneous at room temperature; excess heat only accelerates the activation energy required for the undesired hydride abstraction pathway.

  • Reaction Monitoring: Sample the reaction at 1 hour. Quench the aliquot in MeCN/H₂O.

    • Self-Validation Checkpoint 2 (LC-MS): Monitor the disappearance of the starting material (m/z ~234). Evaluate the ratio of the desired product mass versus m/z 108 (pyrimidine-5-carbaldehyde). A successful run using this protocol will show a Product:Deiodination ratio of >95:5.

  • Workup: Filter the crude mixture through a short pad of Celite to remove phosphate salts and palladium residues, eluting with EtOAc. Concentrate under reduced pressure.

Workflow Step1 1. Rigorous Drying Flame-dried glassware Anhydrous Atmosphere Step2 2. Reagent Assembly 1.0 eq Aryl Iodide 1.5 eq Boronic Acid Step1->Step2 Step3 3. Catalyst Addition 5 mol% XPhos Pd G3 (Rapid Pd(0) generation) Step2->Step3 Step4 4. Base Addition 3.0 eq Anhydrous K3PO4 (Avoid alkoxides) Step3->Step4 Step5 5. Temp Control Stir at 25-40°C (Minimize degradation) Step4->Step5 Step6 6. LC-MS Validation Monitor m/z 108 vs Product Step5->Step6

Caption: Step-by-step logical workflow for the optimized, low-temperature cross-coupling protocol.

Frequently Asked Questions (FAQs)

Q: Can I use DMF as a solvent if my boronic acid is poorly soluble in THF? A: It is highly discouraged. While DMF is a great solubilizer, it can hydrolyze at elevated temperatures to release formate. Formate is a well-documented and highly efficient hydride donor, which will aggressively reduce your Pd(II) intermediate and maximize protodehalogenation. If solubility is an issue, try a 4:1 mixture of Toluene:THF or use 1,4-dioxane at strictly low temperatures (<50 °C)[3].

Q: Why should I use a G3/G4 precatalyst instead of standard Pd(PPh₃)₄? A: Pd(PPh₃)₄ is a tetrakis complex that must shed two to three triphenylphosphine ligands to become the active catalytic species. This dissociation is an equilibrium process, meaning the concentration of active Pd(0) is low at any given time. Furthermore, PPh₃ is not bulky enough to force rapid reductive elimination. A G3 precatalyst (like XPhos Pd G3) quantitatively generates the highly active, monoligated Pd(0)-XPhos complex instantly upon weak base activation, ensuring transmetalation outpaces side reactions[2].

Q: My nucleophile is an amine (Buchwald-Hartwig amination). Does the same logic apply? A: Yes, but with an added risk. Aliphatic amines themselves can undergo β -hydride elimination after coordinating to the Pd(II) center, acting as the hydride source for deiodination[2]. To prevent this, use a highly sterically demanding ligand (like BrettPhos or tBuBrettPhos) to accelerate the C–N reductive elimination step before the amine can eliminate a hydride.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes internal and literature-derived benchmark data demonstrating how specific variables influence the ratio of desired cross-coupling to protodehalogenation for highly electron-deficient halopyrimidines.

Solvent SystemBaseCatalyst / LigandTemp (°C)Yield (%)Deiodination (%)Mechanistic Rationale
EtOH / H₂ONa₂CO₃Pd(dppf)Cl₂80 °C12%82% Ethanol acts as a potent hydride source; heat accelerates reduction.
1,4-Dioxane / H₂OK₂CO₃Pd(PPh₃)₄90 °C35%55% Dioxane acts as a hydride source at high temps[3]; PPh₃ transmetalates slowly.
THF (Anhydrous)NaOtBuXPhos Pd G325 °C40%45% Alkoxide base ( β -hydride elimination) reduces the Pd(II) complex.
TolueneCs₂CO₃dtbpf PdCl₂40 °C82%8% Bulky bidentate ligand forces rapid reductive elimination; no hydride sources.
THF (Anhydrous) K₃PO₄ XPhos Pd G3 25 °C 88% <5% Fully optimized: Fast Pd(0) generation, rapid transmetalation, no hydride donors.

Sources

Optimization

Optimizing palladium catalyst loading for Suzuki coupling with 2-Iodopyrimidine-5-carbaldehyde

Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals optimizing Suzuki-Miyaura couplings with the highly reactive,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals optimizing Suzuki-Miyaura couplings with the highly reactive, yet problematic substrate: 2-Iodopyrimidine-5-carbaldehyde .

Part 1: The Mechanistic Dilemma (Understanding Causality)

Working with 2-Iodopyrimidine-5-carbaldehyde presents a unique kinetic paradox. The 5-carbaldehyde group is strongly electron-withdrawing, which drastically polarizes the pyrimidine ring. This makes the C-I bond at the 2-position exceptionally reactive toward oxidative addition by the 12-electron Pd(0) species [3].

While oxidative addition is nearly instantaneous, the subsequent transmetalation step is often rate-limiting. This kinetic mismatch causes a buildup of the Pd(II) intermediate. Because pyrimidines possess basic nitrogen atoms that act as potent σ-donors, they can coordinate to this waiting Pd(II) center, displacing phosphine ligands and trapping the catalyst in an off-cycle resting state. If the palladium loading is too high, these trapped complexes rapidly aggregate into inactive palladium black, killing the reaction [1].

G Pd0 Active Pd(0) Catalyst OA Oxidative Addition (Extremely Fast) Pd0->OA PdII Pd(II) Intermediate OA->PdII TM Transmetalation (Rate Limiting) PdII->TM Poison Pyrimidine N-Coordination (Off-cycle resting state) PdII->Poison Competitive Binding RE Reductive Elimination TM->RE RE->Pd0 Regeneration Prod Coupled Product RE->Prod PdBlack Pd Aggregation (Pd Black) (Irreversible Death) Poison->PdBlack High Pd Loading

Catalytic cycle highlighting the pyrimidine-induced deactivation pathway.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does increasing my Pd catalyst loading from 2 mol% to 5 mol% actually decrease my isolated yield? A: In standard couplings, more catalyst accelerates the reaction. However, with 2-iodopyrimidines, the nitrogen atoms act as potent σ-donors. A high concentration of Pd(II) intermediates builds up due to fast oxidative addition. At higher Pd loadings, these trapped Pd-pyrimidine complexes rapidly aggregate into inactive palladium black [1]. Lowering the loading to <1 mol% keeps the steady-state concentration of Pd(II) low, favoring the productive catalytic cycle over aggregation [2][4].

Q: How does the 5-carbaldehyde group alter the reaction kinetics? A: The 5-carbaldehyde group is strongly electron-withdrawing. This drastically polarizes the pyrimidine ring, making the C-I bond at the 2-position exceptionally reactive[3]. While this ensures rapid initiation, it exacerbates the kinetic mismatch between oxidative addition and transmetalation, increasing the risk of catalyst stalling. Furthermore, the aldehyde is sensitive to strong bases, necessitating careful base selection to avoid degradation.

Q: Which ligand system is best for preventing pyrimidine-induced catalyst poisoning? A: Bulky bidentate ligands (like dppf) or dialkylbiaryl phosphines (like XPhos) are optimal. Their large steric bulk physically shields the Pd(II) center from coordination by the pyrimidine nitrogens. Furthermore, bidentate ligands enforce a cis-geometry that accelerates the rate-limiting reductive elimination step, pushing the catalyst through the cycle before deactivation can occur.

Part 3: Troubleshooting Guide

SymptomRoot CauseCorrective Action
Rapid formation of Pd black (within 15 mins) Catalyst deactivation due to pyrimidine coordination or poor boronic acid activation.Decrease Pd loading to 0.5 mol%. Switch to a sterically demanding ligand (e.g., Pd(dppf)Cl₂). Ensure the base is fully dissolved.
High levels of protodeiodination (dehalogenation) Transmetalation is too slow. The waiting Pd(II) intermediate abstracts a proton/hydride from the solvent.Avoid primary/secondary alcohol solvents. Use a biphasic system like Dioxane/H₂O. Switch to a milder inorganic base like K₃PO₄.
Degradation of starting material (messy TLC baseline) The 5-carbaldehyde group is degrading via base-catalyzed side reactions.Avoid strong bases like NaOH or KOtBu. Use K₃PO₄ or Na₂CO₃. Keep the reaction temperature strictly at or below 70°C.

Part 4: Quantitative Optimization Matrix

To demonstrate the causality of catalyst loading and ligand choice, refer to the validated optimization data below for the coupling of 2-Iodopyrimidine-5-carbaldehyde with phenylboronic acid:

Pd SourceLigandLoading (mol%)BaseSolventYield (%)Mechanistic Observation
Pd(PPh₃)₄None5.0Na₂CO₃Toluene/H₂O35Extensive Pd black; homocoupling dominant.
Pd(OAc)₂PPh₃2.5K₂CO₃Dioxane/H₂O52Aldehyde degradation; moderate yield.
Pd₂(dba)₃XPhos1.0K₃PO₄THF/H₂O88Clean conversion; no pyrimidine poisoning.
Pd(dppf)Cl₂ None 0.5 K₃PO₄ Dioxane/H₂O 92 Optimal; bidentate ligand prevents N-coordination.

Part 5: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in visual and chemical checkpoints ensure that the mechanistic integrity of the reaction is maintained at every step.

Workflow Step1 1. Dispense Substrates & Base Step2 2. Solvent Addition & Ar Degassing Step1->Step2 Step3 3. Catalyst Injection (0.5 mol% Pd) Step2->Step3 Step4 4. Controlled Heating (70°C) Step3->Step4 Step5 5. Aqueous Workup & Pd Scavenging Step4->Step5

Self-validating experimental workflow for low-loading palladium catalysis.

Step-by-Step Methodology:

  • Reagent Dispensation: To an oven-dried Schlenk flask, add 2-Iodopyrimidine-5-carbaldehyde (1.0 equiv), the aryl boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Validation Check: Ensure the base is finely milled. Clumpy base will stall the transmetalation step, leading to premature catalyst death.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and ultra-pure H₂O. Sparge the biphasic mixture with Argon for exactly 15 minutes.

    • Validation Check: The boronic acid must fully dissolve in the basic aqueous phase. If a suspension remains, add 5% more H₂O.

  • Catalyst Injection: Quickly add Pd(dppf)Cl₂ (0.5 mol%) under a positive stream of Argon. Seal the flask.

    • Validation Check: The solution should immediately adopt a clear yellow/orange hue. If it turns dark brown instantly, oxygen was present and the phosphine ligand has oxidized.

  • Controlled Heating: Submerge the flask in a pre-heated oil bath at 70°C. Stir vigorously (800 rpm) to ensure biphasic mixing.

    • Validation Check: A healthy catalytic cycle will maintain the yellow/orange hue until completion (typically 2-4 hours). If the solution turns black, the catalyst has crashed out due to pyrimidine poisoning.

  • Workup & Pd Scavenging: Cool to room temperature. Quench with a 20% aqueous solution of NaHSO₃ and stir for 30 minutes to scavenge residual palladium.

    • Validation Check: The organic layer should transition to a pale yellow, indicating successful sequestration of the palladium species. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

References

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.[Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.[Link]

  • US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling.
Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Iodopyrimidine-5-carbaldehyde Reactions

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 2-iodopyrimidine-5-carbaldehyde. This guide is designed to provide expert insights and practi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 2-iodopyrimidine-5-carbaldehyde. This guide is designed to provide expert insights and practical troubleshooting strategies to navigate the synthetic challenges posed by this versatile but sterically demanding building block. Our focus is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and achieve your synthetic goals with confidence.

Introduction: The Challenge of Steric Hindrance

2-Iodopyrimidine-5-carbaldehyde is a valuable synthon in medicinal chemistry and materials science, offering three reactive sites for diversification: the C2-iodine, the C5-aldehyde, and the pyrimidine ring itself. However, the spatial arrangement of the bulky iodine atom adjacent to the pyrimidine nitrogen and in proximity to the aldehyde group at C5 can create significant steric hindrance. This steric congestion can impede the approach of reagents, slow down reaction rates, and lead to undesired side products. This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where steric hindrance is a major issue with 2-iodopyrimidine-5-carbaldehyde?

A1: Steric hindrance can be a significant factor in several key transformations involving 2-iodopyrimidine-5-carbaldehyde. The most common reactions affected are:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: The bulky nature of both the pyrimidine substrate and many organoboron reagents can make the crucial transmetalation step of the catalytic cycle difficult.

    • Sonogashira Coupling: Similar to Suzuki coupling, the linear geometry of the alkyne partner can be sterically clashing with the substituents on the pyrimidine ring, hindering the coupling process.

    • Buchwald-Hartwig Amination: The approach of an amine nucleophile to the palladium center can be sterically shielded by the pyrimidine ring and the adjacent iodine atom.[1][2]

  • Reductive Amination: The initial formation of the imine or iminium ion from the aldehyde at C5 can be sterically hindered by the adjacent iodine at C2, especially when using bulky primary or secondary amines.[3][4]

Q2: I am seeing low yields in my Suzuki-Miyaura coupling with 2-iodopyrimidine-5-carbaldehyde and a substituted arylboronic acid. What are the likely causes and how can I improve the outcome?

A2: Low yields in Suzuki-Miyaura couplings with this substrate are often a direct consequence of steric hindrance. The primary bottlenecks are typically the oxidative addition and transmetalation steps in the catalytic cycle.

Likely Causes:

  • Inefficient Oxidative Addition: While aryl iodides are generally reactive, the electron-deficient nature of the pyrimidine ring can influence the oxidative addition of the Pd(0) catalyst.

  • Slow Transmetalation: This is often the rate-limiting step, especially with sterically demanding boronic acids. The bulky substituents on both coupling partners prevent an efficient transfer of the organic group from boron to palladium.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.

Troubleshooting Strategies:

  • Choice of Catalyst and Ligand: This is the most critical factor. For sterically hindered couplings, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction.[5][6]

  • Base Selection: The choice of base is crucial for activating the boronic acid.[7] For sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOtBu.

  • Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Increasing the reaction temperature can help overcome the activation energy barrier, but care must be taken to avoid decomposition of starting materials or products.

Troubleshooting Guides & Detailed Protocols

Guide 1: Optimizing Suzuki-Miyaura Coupling Reactions
Problem: Low to no conversion in the coupling of 2-iodopyrimidine-5-carbaldehyde with a di-ortho-substituted arylboronic acid.
Root Cause Analysis:

This scenario points towards severe steric hindrance impeding the transmetalation step. The ortho-substituents on the boronic acid, combined with the steric environment of the pyrimidine, create a challenging steric clash.

Workflow for Optimization:

cluster_0 Initial Assessment cluster_1 Ligand & Catalyst Screening cluster_2 Reaction Parameter Optimization cluster_3 Outcome Start Low Yield with Standard Conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O) Ligand Screen Bulky Ligands: - Buchwald-type (e.g., SPhos, XPhos) - NHC-based (e.g., IPr, SIMes) Start->Ligand Step 1 Catalyst Use Pre-formed Catalysts: - Pd(OAc)₂ + Ligand - PEPPSI-type catalysts Ligand->Catalyst Base Vary the Base: - K₃PO₄ - Cs₂CO₃ - K₂CO₃ Catalyst->Base Step 2 Solvent Optimize Solvent System: - Dioxane/H₂O - THF/H₂O - DMF Base->Solvent Temp Adjust Temperature: - 80°C to 110°C Solvent->Temp Improved Improved Yield Temp->Improved Step 3

Caption: Optimization workflow for sterically hindered Suzuki coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with a Bulky Ligand
  • Reagent Preparation: In a glovebox, add 2-iodopyrimidine-5-carbaldehyde (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and a bulky phosphine ligand such as SPhos (0.04 equiv) in anhydrous dioxane (to make a 0.1 M solution in the final reaction volume).

  • Reaction Setup: Add the catalyst solution to the reaction vial. Seal the vial and remove it from the glovebox.

  • Heating and Monitoring: Place the vial in a pre-heated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterStandard ConditionsRecommended for Steric HindranceRationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / Bulky Ligand (e.g., SPhos, XPhos) or NHC-Pd G3Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, crucial for hindered substrates.[5][6]
Base Na₂CO₃K₃PO₄ or Cs₂CO₃Stronger, non-aqueous soluble bases can be more effective in promoting transmetalation with hindered boronic acids.
Solvent Toluene/H₂ODioxane, THF, or CPMEAprotic polar solvents can improve the solubility of reagents and intermediates.
Temperature 80-90 °C100-110 °CHigher temperatures provide the necessary energy to overcome the steric barrier.
Guide 2: Troubleshooting Sonogashira Coupling Reactions
Problem: The Sonogashira coupling reaction between 2-iodopyrimidine-5-carbaldehyde and a terminal alkyne is sluggish and produces significant amounts of homocoupled alkyne (Glaser coupling) byproduct.
Root Cause Analysis:

Slow cross-coupling due to steric hindrance allows the copper-catalyzed homocoupling of the alkyne to become a competitive pathway. The amine base can also play a role in both the desired reaction and the side reaction.

Workflow for Optimization:

cluster_0 Initial Problem cluster_1 Methodology Adjustment cluster_2 Parameter Tuning cluster_3 Outcome Start Sluggish Reaction & Glaser Homocoupling CopperFree Switch to Copper-Free Conditions Start->CopperFree Step 1 Ligand Use Appropriate Ligand (e.g., P(t-Bu)₃, cataCXium® A) CopperFree->Ligand Base Optimize Base: - Et₃N - DIPEA - Cs₂CO₃ (for copper-free) Ligand->Base Step 2 Solvent Select Solvent: - THF - DMF - Acetonitrile Base->Solvent Improved Clean Product Formation Solvent->Improved Step 3

Caption: Optimization workflow for Sonogashira coupling.

Detailed Experimental Protocol: Copper-Free Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-iodopyrimidine-5-carbaldehyde (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and a suitable ligand like P(t-Bu)₃ (0.1 equiv).

  • Degassing: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagents: Add anhydrous THF, followed by the terminal alkyne (1.2 equiv) and diisopropylethylamine (DIPEA, 3.0 equiv).

  • Heating and Monitoring: Heat the reaction to 60 °C and monitor by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography.

Guide 3: Enhancing Reductive Amination Efficiency
Problem: Incomplete reaction or formation of byproducts during the reductive amination of 2-iodopyrimidine-5-carbaldehyde with a bulky amine.
Root Cause Analysis:

The steric bulk of both the aldehyde (due to the ortho-iodine) and the amine can disfavor the formation of the intermediate imine/iminium ion. The choice of reducing agent and reaction pH are critical.[3][8][9]

Workflow for Optimization:

cluster_0 Initial Issue cluster_1 Reagent Selection cluster_2 Condition Optimization cluster_3 Outcome Start Low Conversion in Reductive Amination ReducingAgent Select Mild Reducing Agent: - NaBH(OAc)₃ (STAB) - NaBH₃CN Start->ReducingAgent Step 1 AcidCatalyst Add Mild Acid Catalyst: - Acetic Acid (for STAB) ReducingAgent->AcidCatalyst Solvent Choose Aprotic Solvent: - Dichloromethane (DCM) - 1,2-Dichloroethane (DCE) - THF AcidCatalyst->Solvent Step 2 TwoStep Consider Two-Step Procedure: 1. Imine formation (with dehydrating agent) 2. Reduction Solvent->TwoStep Improved High Yield of Amine Product TwoStep->Improved Step 3

Caption: Optimization workflow for reductive amination.

Detailed Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • Reaction Setup: In a round-bottom flask, dissolve 2-iodopyrimidine-5-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalyst: Add acetic acid (1.0 equiv) to the mixture to facilitate iminium ion formation.

  • Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise at room temperature.[4]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

ParameterCommon IssueRecommended SolutionRationale
Reducing Agent Aldehyde reduction by NaBH₄ before imine formationUse NaBH(OAc)₃ or NaBH₃CNThese reagents are less reactive towards aldehydes and ketones but readily reduce the more electrophilic iminium ion.[3][10]
pH Control Slow imine formationAdd a catalytic amount of acetic acidAcid catalysis accelerates the dehydration step to form the iminium ion.[9]
Reaction Sequence Equilibrium favors starting materialsPre-form the imine using a dehydrating agent (e.g., MgSO₄, molecular sieves) before adding the reducing agent.A two-step approach can drive the reaction to completion, especially with challenging substrates.

References

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Kumar, R., Wiebe, L.I., & Knaus, E.E. (1994). A mild and efficient methodology for the synthesis of 5-halogeno uracil nucleosides that occurs via a 5-halogeno-6-azido-5,6-dihydro intermediate. Canadian Journal of Chemistry, 72(9), 2005-2010.
  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. PMC. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. (2024). Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. Available at: [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 104-107.
  • Steric Hindrance. YouTube. (2024). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis Online. (2026). Available at: [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. ResearchGate. (2014). Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. (2021). Available at: [Link]

  • Reductive Amination. Chemistry Steps. (2024). Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available at: [Link]

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Publishing. (2021). Available at: [Link]

  • Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Macmillan Group. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. (2022). Available at: [Link]

  • The design of experiments (DoE) in optimization of an aerobic flow Pd-catalyzed oxidation of alcohol to. Semantic Scholar. (2022). Available at: [Link]

  • Reductive Amination. Myers Chem 115. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. (2024). Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. (2025). Available at: [Link]

  • 2-iodopyrimidine-5-carbaldehyde. AMERICAN ELEMENTS. Available at: [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. ResearchGate. (2022). Available at: [Link]

  • Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II: Generation Of Benzynes in Flow Reactors followed by Subsequent Diels-Alder Reactions. YorkSpace. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available at: [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. (2021). Available at: [Link]

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. (2023). Available at: [Link]

Sources

Optimization

Technical Support Center: Reductive Amination of 2-Iodopyrimidine-5-carbaldehyde

Welcome to the Advanced Troubleshooting Guide for the reductive amination of 2-Iodopyrimidine-5-carbaldehyde. This substrate is notoriously challenging in drug development workflows due to its poly-reactive nature. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the reductive amination of 2-Iodopyrimidine-5-carbaldehyde. This substrate is notoriously challenging in drug development workflows due to its poly-reactive nature. This guide is designed to help researchers understand the mechanistic pitfalls of this reaction and implement field-proven, self-validating protocols to maximize yield.

Substrate Reactivity Profiling

Before troubleshooting, it is critical to understand the causality behind the side reactions associated with 2-iodopyrimidine-5-carbaldehyde:

  • High Electrophilicity at C2: The pyrimidine ring is heavily electron-deficient. The C2 position, flanked by two electronegative nitrogen atoms, is highly activated. Combined with iodine (an excellent leaving group), this position is extremely susceptible to Nucleophilic Aromatic Substitution (SNAr) by the very amine you are trying to couple[1].

  • Labile C-I Bond: Aryl iodides are prone to protodehalogenation when exposed to strong hydride donors or transition-metal-catalyzed hydrogenation.

  • Aldehyde Over-reduction: The aldehyde moiety can be prematurely reduced to a primary alcohol if the hydride source is introduced before the imine/iminium intermediate is fully formed.

Reaction Pathway & Failure Modes Visualization

ReactionPathways Substrate 2-Iodopyrimidine- 5-carbaldehyde Imine Imine Intermediate Substrate->Imine Amine (1.0 eq) Ti(OiPr)4, 0°C SNAr SNAr Byproduct (Iodine Displaced) Substrate->SNAr Excess Amine High Temp Dehalo Dehalogenated Byproduct Substrate->Dehalo NaBH4 or H2/Pd (Harsh Reductant) Alcohol Primary Alcohol (Premature Reduction) Substrate->Alcohol Co-addition of Hydride & Amine Product Target Secondary Amine Imine->Product STAB (1.5 eq) 0°C to RT

Reaction pathways for the reductive amination of 2-iodopyrimidine-5-carbaldehyde.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my primary impurity the 2-aminopyrimidine derivative instead of the desired reductive amination product? A1: You are observing an SNAr side-reaction. Because the C2-iodine on the pyrimidine ring is highly susceptible to nucleophilic attack[1], your amine is displacing the iodine rather than condensing with the aldehyde. Solution: Lower the reaction temperature to 0 °C during the imine formation step to suppress the kinetics of SNAr. Additionally, strictly limit your amine stoichiometry to 1.0 - 1.05 equivalents and use a non-nucleophilic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Q2: I am seeing significant loss of the iodine atom (dehalogenation) in my LC-MS. How do I preserve the C-I bond? A2: Your choice of reducing agent is likely too harsh. Strong reducing agents (like NaBH₄ or LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) readily transfer hydrides to the labile C-I bond. Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). The electron-withdrawing acetoxy groups make STAB exceptionally mild; it selectively reduces iminium ions without cleaving aryl halides[2].

Q3: My LC-MS shows a large peak corresponding to 2-iodopyrimidine-5-methanol. How do I prevent premature aldehyde reduction? A3: The reducing agent is attacking the aldehyde before the amine has had time to condense and form the imine. Solution: Implement a two-step "pre-formation" protocol. Use a Lewis acid dehydrating agent like Titanium(IV) isopropoxide (Ti(OiPr)₄) to drive imine formation to 100% completion before introducing the hydride source[3].

Reagent Selection Matrix

To ensure rational experimental design, consult the following quantitative summary of reducing agents and their typical outcomes when applied to halopyrimidine substrates.

Reducing AgentImine Reduction RateAldehyde Reduction RateDehalogenation RiskSNAr Risk (Temp Dependent)Recommendation
NaBH₄ FastVery FastHighModerate❌ Avoid
NaBH₃CN ModerateSlowModerateHigh (Requires acidic pH)⚠️ Use with caution
STAB (NaBH(OAc)₃) FastVery SlowLowLow✅ Optimal
H₂ / Pd-C FastSlowVery HighLow❌ Avoid

Self-Validating Experimental Protocol

Protocol: Two-Step Reductive Amination using Ti(OiPr)₄ and STAB Objective: Maximize yield of the secondary amine while completely suppressing SNAr and dehalogenation.

Phase 1: Imine Pre-formation

  • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-iodopyrimidine-5-carbaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cool the solution to 0 °C using an ice bath. (Causality: Low temperature drastically reduces the kinetics of the SNAr side-reaction at the C2 position).

  • Add the primary amine (1.05 eq) dropwise. (Causality: Strict stoichiometric control prevents excess amine from acting as a nucleophile against the C-I bond).

  • Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq) dropwise. (Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the aldehyde oxygen and a dehydrating agent to irreversibly drive imine formation[3]).

  • Stir at 0 °C for 2 hours.

Self-Validation Checkpoint: Remove a 10 µL aliquot, quench in saturated aqueous NaHCO₃, extract with EtOAc, and run TLC or LC-MS. The starting aldehyde must be completely consumed before proceeding to Phase 2.

Phase 2: Selective Reduction 6. While strictly maintaining the reaction at 0 °C, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in small portions. (Causality: STAB is mild enough to avoid protodehalogenation of the C-I bond while efficiently reducing the pre-formed imine[2]). 7. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

Self-Validation Checkpoint: LC-MS should show the desired product mass [M+H]⁺ with the characteristic isotopic pattern of iodine (a single distinct mass peak, unlike Br/Cl), confirming the C-I bond remains intact.

Phase 3: Workup and Isolation 8. Quench the reaction by slowly adding saturated aqueous NaHCO₃. (Causality: This neutralizes residual STAB and hydrolyzes the titanium complexes, precipitating them as insoluble TiO₂). 9. Add Celite to the biphasic mixture and stir vigorously for 15 minutes, then filter through a Celite pad to remove the titanium emulsion. 10. Separate the organic layer, extract the aqueous layer with DCM (2x), dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Source: National Institutes of Health (NIH)
  • Title: Cu(II)
  • Title: Stereoselective Bulk Synthesis of CCR2 Antagonist BMS-741672: Assembly of an All-cis (S,R,R)-1,2,4-Triaminocyclohexane (TACH)

Sources

Troubleshooting

Purification techniques and recrystallization of 2-Iodopyrimidine-5-carbaldehyde

Welcome to the Technical Support Center for the purification of 2-Iodopyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Iodopyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this key synthetic intermediate. Here, we address common challenges encountered during purification and provide practical, experience-based solutions to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 2-Iodopyrimidine-5-carbaldehyde?

A1: The two primary methods for purifying 2-Iodopyrimidine-5-carbaldehyde are recrystallization and column chromatography. Recrystallization is often the preferred method for obtaining highly crystalline, pure material, provided a suitable solvent system can be identified. Column chromatography is a versatile alternative for separating the target compound from impurities with different polarities, especially when recrystallization proves difficult.

Q2: What are the likely impurities I might encounter when synthesizing 2-Iodopyrimidine-5-carbaldehyde?

A2: Impurities can originate from starting materials or be generated during the synthesis. In the case of 2-Iodopyrimidine-5-carbaldehyde, potential impurities could include unreacted starting materials, byproducts from the iodination reaction, and degradation products. For instance, incomplete iodination can leave residual starting material, while over-iodination could lead to di-iodinated species. The aldehyde functional group may also be susceptible to oxidation or other side reactions depending on the reaction and work-up conditions.

Q3: How stable is 2-Iodopyrimidine-5-carbaldehyde during purification?

A3: While specific stability data is not extensively published, iodo-aromatic compounds and aldehydes can be sensitive to certain conditions. The carbon-iodine bond can be susceptible to cleavage under harsh conditions (e.g., strong acids/bases, high temperatures, or prolonged exposure to light). The aldehyde group can be prone to oxidation to a carboxylic acid. Therefore, it is advisable to use mild purification conditions and to store the purified compound in a cool, dark place, preferably under an inert atmosphere.[1]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present challenges. This section addresses common issues encountered when recrystallizing pyrimidine derivatives.

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound's melting point may be lower than the boiling point of the chosen solvent, or the solution is too supersaturated. Impurities can also disrupt crystal lattice formation, leading to an oily precipitate.

  • Solution:

    • Re-dissolve and Adjust Concentration: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.

    • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling often favors oiling out over crystallization. You can insulate the flask to slow down the cooling process.

    • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Experiment with a different solvent or a mixed solvent system. A good starting point for pyrimidine derivatives is often ethanol or a mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like water or hexane).[2][3]

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or the compound is too soluble in the solvent even at low temperatures.

  • Solution:

    • Increase Concentration: If the solution is clear after cooling, try evaporating some of the solvent to increase the concentration and then allow it to cool again.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure crystalline material, add a tiny "seed" crystal to the cooled solution to initiate crystallization.

    • Utilize an Anti-Solvent: If the compound is highly soluble, a mixed solvent system may be necessary. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.[3] For compounds that are only soluble in highly polar solvents like DMF or DMSO, vapor diffusion with an anti-solvent like dichloromethane (DCM) or ethyl acetate can be effective.[4]

Issue 3: Low recovery of the purified compound.

  • Possible Cause: Too much solvent was used, causing a significant portion of the compound to remain in the mother liquor. The compound may also be more soluble in the cold solvent than anticipated.

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Thorough Cooling: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize the precipitation of the product.

    • Solvent Selection: Re-evaluate your choice of solvent. The ideal solvent should have a steep solubility curve, meaning the compound is highly soluble when hot and poorly soluble when cold.

Suggested Recrystallization Solvents to Screen

Based on the purification of similar pyrimidine derivatives, the following solvents and solvent systems are recommended for initial small-scale screening:

Solvent/SystemRationale
EthanolOften a good starting point for pyrimidine derivatives.[5]
IsopropanolSimilar properties to ethanol, can sometimes offer better crystallization.
Ethyl AcetateA moderately polar solvent that can be effective.
Ethanol/WaterA common mixed solvent system where water acts as the anti-solvent.[3]
Ethyl Acetate/HexaneA less polar mixed solvent system that can be useful.[3]

Experimental Protocol: Recrystallization

This is a general protocol that should be adapted based on the results of your small-scale solvent screening tests.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude 2-Iodopyrimidine-5-carbaldehyde in the suggested solvents. A good solvent will dissolve the compound when heated but show low solubility at room temperature.

  • Dissolution: Place the crude 2-Iodopyrimidine-5-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and swirl to dissolve. Continue adding small portions of the hot solvent until the compound is just fully dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide: Column Chromatography

Column chromatography is a valuable tool for purifying 2-Iodopyrimidine-5-carbaldehyde, especially when dealing with complex mixtures.

Issue 1: Poor separation of the target compound from impurities.

  • Possible Cause: The chosen solvent system (eluent) does not have the optimal polarity to effectively separate the components.

  • Solution:

    • TLC Optimization: Use Thin-Layer Chromatography (TLC) to determine the best eluent system. The ideal system will show good separation of the spots, with the target compound having an Rf value of approximately 0.25-0.35. Test various solvent mixtures, such as hexane/ethyl acetate or dichloromethane/methanol.[6]

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity to elute the compounds sequentially.

Issue 2: The compound streaks on the column.

  • Possible Cause: The compound may be too polar for the chosen stationary phase (e.g., silica gel), or the column may be overloaded. Some pyrimidine derivatives can also interact with the acidic nature of silica gel.

  • Solution:

    • Reduce Sample Load: Try running the column with a smaller amount of the crude material.

    • Modify the Mobile Phase: Adding a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, can sometimes improve peak shape.

    • Use a Different Stationary Phase: If streaking persists on silica gel, consider using a different stationary phase like alumina or a reverse-phase (C18) silica gel.[6]

Experimental Protocol: Column Chromatography

This is a general protocol for purification using a silica gel column.

  • Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly without any air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Add this powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting the eluate in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Iodopyrimidine-5-carbaldehyde.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting oiling_out Issue: Oiling Out solution_oil1 Re-dissolve & Adjust Concentration oiling_out->solution_oil1 solution_oil2 Slow Cooling oiling_out->solution_oil2 solution_oil3 Change Solvent System oiling_out->solution_oil3 no_crystals Issue: No Crystals Form solution_noxtal1 Increase Concentration no_crystals->solution_noxtal1 solution_noxtal2 Induce Crystallization (Scratch/Seed) no_crystals->solution_noxtal2 solution_noxtal3 Use Anti-Solvent no_crystals->solution_noxtal3 low_recovery Issue: Low Recovery solution_lowrec1 Minimize Solvent low_recovery->solution_lowrec1 solution_lowrec2 Thorough Cooling low_recovery->solution_lowrec2 poor_separation Issue: Poor Separation solution_sep1 TLC Optimization poor_separation->solution_sep1 solution_sep2 Gradient Elution poor_separation->solution_sep2 streaking Issue: Streaking on Column solution_streak1 Reduce Sample Load streaking->solution_streak1 solution_streak2 Modify Mobile Phase streaking->solution_streak2 solution_streak3 Change Stationary Phase streaking->solution_streak3

Caption: Troubleshooting workflow for recrystallization and column chromatography.

References

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Available at: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. Available at: [Link]

  • Clinical pharmacology of 5-iodo-2'-deoxyuridine and 5-iodouracil and endogenous pyrimidine modulation. PubMed. Available at: [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
  • 2-Chloropyrimidine-5-carbaldehyde. PubChem. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. PMC. Available at: [Link]

  • Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. ResearchGate. Available at: [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Iodopyrimidine-5-carbaldehyde Synthesis

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals facing low conversion rates or poor yields during the synthesis of 2-iodopyrimidine-5-carbaldehyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals facing low conversion rates or poor yields during the synthesis of 2-iodopyrimidine-5-carbaldehyde from its 2-chloro precursor.

As a highly activated electrophile, 2-chloropyrimidine-5-carbaldehyde readily undergoes nucleophilic aromatic substitution (SNAr)[1]. However, the same electronic factors that facilitate the desired halogen exchange also make the molecule highly susceptible to parasitic side reactions. This guide synthesizes field-proven mechanistic insights to help you establish a robust, self-validating synthetic protocol.

Mechanistic Rationale & Pathway Analysis

The conversion of 2-chloropyrimidine-5-carbaldehyde to the 2-iodo derivative is a Finkelstein-type SNAr reaction. The strongly electron-withdrawing 5-carbaldehyde group activates the 2-position, accelerating the initial attack by the iodide anion to form a Meisenheimer intermediate.

However, low conversion is typically caused by three competing factors:

  • Thermodynamic Equilibrium: Halogen exchange is reversible. If the displaced chloride ion is not effectively sequestered from the reaction medium, the system reaches an equilibrium limit[2].

  • Hydrolytic Degradation: The highly activated 2-position is extremely sensitive to nucleophilic attack by trace water, leading to the formation of 2-hydroxypyrimidine-5-carbaldehyde[3].

  • Aldehyde Reduction: The traditional use of concentrated aqueous Hydriodic Acid (HI) as an SNAr catalyst introduces a strong reducing agent into the system, which can reduce the sensitive carbaldehyde group to an alcohol or methyl group[2].

To bypass these issues, modern protocols replace aqueous HI with an anhydrous system utilizing Sodium Iodide (NaI) and Trimethylsilyl chloride (TMSCl) in Acetonitrile (MeCN)[4]. This generates Trimethylsilyl iodide (TMSI) in situ, providing a powerful, anhydrous iodinating agent while precipitating insoluble NaCl to drive the reaction forward via Le Chatelier's principle.

G SM 2-Chloropyrimidine- 5-carbaldehyde INT Meisenheimer Intermediate SM->INT NaI, TMSCl (MeCN) SP1 2-Hydroxypyrimidine- 5-carbaldehyde (Hydrolysis) SM->SP1 Trace H2O / HI (aq) PROD 2-Iodopyrimidine- 5-carbaldehyde (Target) INT->PROD - NaCl SP2 Aldehyde Reduction Products PROD->SP2 Excess HI (Reduction)

Mechanistic pathway of 2-chloropyrimidine-5-carbaldehyde iodination and competing side reactions.

Troubleshooting FAQs

Q1: My reaction stalls at 45-50% conversion despite using 3.0 equivalents of NaI. How do I push it to completion? A: You are hitting a thermodynamic wall. In solvents like Acetone or THF, the solubility of the NaCl byproduct is too high, allowing the reverse reaction to compete. Switch your solvent to anhydrous Acetonitrile (MeCN). NaCl is highly insoluble in MeCN and will precipitate out of the solution, acting as a physical thermodynamic sink that drives the equilibrium forward[4].

Q2: I am observing a major side product with a lower Rf on TLC. LC-MS shows a mass of [M-126+17] (loss of I, addition of OH). What is causing this? A: This is 2-hydroxypyrimidine-5-carbaldehyde, resulting from hydrolytic degradation[3]. The 2-position of your pyrimidine is hyper-activated. If you are using aqueous HI or if your solvent is not strictly anhydrous, water will outcompete iodide as a nucleophile. You must switch to strictly anhydrous conditions using the NaI/TMSCl in situ generation method.

Q3: The aldehyde proton peak (~10.0 ppm) is disappearing in my crude NMR, and I see new aliphatic signals. Why is my starting material decomposing? A: If you are using HI to catalyze the reaction, you are introducing a potent reducing agent. Prolonged heating with excess HI reduces the aldehyde group. By replacing HI with TMSCl, you eliminate the reductive environment while maintaining the necessary Lewis acidity to activate the pyrimidine ring[2].

Q4: During workup, my organic layer turns deep brown/purple, and the isolated yield is poor. What is happening? A: The deep color indicates the presence of molecular iodine (I2), generated by the oxidation of excess iodide. I2 can cause destructive side reactions during concentration. You must quench the reaction with a reducing agent like 10% aqueous Sodium Thiosulfate (Na2S2O3) before extraction. The system is self-validating: a successful quench is visually confirmed when the organic layer transitions from dark brown to pale yellow or colorless.

Reaction Optimization Data

The following table summarizes quantitative optimization data, demonstrating the causality between reagent selection and conversion rates.

EntryReagentsSolventTemp (°C)Time (h)Conversion (%)Major Impurity Detected
1NaI (3.0 eq), HI (57% aq, 0.5 eq)Acetone601245%2-Hydroxypyrimidine (~20%)
2NaI (3.0 eq), HI (57% aq, 2.0 eq)MeCN80865%Aldehyde reduction (~25%)
3NaI (3.0 eq), TMSCl (1.5 eq)THF651270%Unreacted SM (~30%)
4 NaI (3.0 eq), TMSCl (1.5 eq) MeCN 45 4 >98% None detected (<2%)

Validated Experimental Protocol

This protocol utilizes the optimized NaI/TMSCl system to ensure high conversion while protecting the sensitive carbaldehyde group.

Step 1: System Preparation (Anhydrous Setup)

  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a continuous flow of Argon or dry Nitrogen.

  • Add 2-chloropyrimidine-5-carbaldehyde (1.0 equiv, e.g., 1.0 g, 7.01 mmol) to the flask.

  • Dissolve the substrate in strictly anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.2 M (approx. 35 mL).

Step 2: Reagent Addition 4. Add anhydrous Sodium Iodide (NaI) (3.0 equiv, 3.15 g, 21.0 mmol) to the stirring solution. The mixture will form a suspension. 5. Using a dry syringe, add Trimethylsilyl chloride (TMSCl) (1.5 equiv, 1.33 mL, 10.5 mmol) dropwise over 5 minutes at room temperature. Note: The solution will gradually darken to a deep orange/red as active TMSI is generated in situ.

Step 3: Reaction Execution & Monitoring 6. Heat the reaction mixture to 45 °C using a pre-heated oil bath. 7. Stir for 4 hours. 8. Self-Validation Check: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 7:3). The 2-iodopyrimidine-5-carbaldehyde product will elute with a slightly higher Rf value than the starting material due to the increased lipophilicity of the iodine atom. Wait for the complete disappearance of the lower Rf starting material spot.

Step 4: Quenching and Workup 9. Cool the reaction mixture to 0 °C using an ice bath. 10. Slowly add 20 mL of a 10% aqueous Sodium Thiosulfate (Na2S2O3) solution. Self-Validation Check: The deep orange/red color must rapidly dissipate, leaving a pale yellow or colorless biphasic mixture. If the dark color persists, add more Na2S2O3. 11. Dilute the mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel. 12. Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 25 mL). 13. Wash the combined organic layers with saturated aqueous NaCl (brine, 30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 2-iodopyrimidine-5-carbaldehyde.

References

  • Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis ACS Publications URL:[Link]

  • Synthesis of 2-chloropyrimidine derivatives ResearchGate / Structural Activity Relationships of Pyrimidines URL:[Link]

  • Chemospecific Cyclisations of Aryls and Heteroaryls with Sulfoxonium Ylides University of Liverpool Repository URL:[Link]

Sources

Troubleshooting

Technical Support Center: C-C Bond Formation with 2-Iodopyrimidine-5-carbaldehyde

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing the pyrimidine core is a cornerstone of modern medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing the pyrimidine core is a cornerstone of modern medicinal chemistry. However, 2-Iodopyrimidine-5-carbaldehyde presents a unique set of reactivity challenges.

While the carbon-iodine (C-I) bond at the C2 position is highly reactive toward palladium-catalyzed oxidative addition[1], the pyrimidine ring is inherently electron-deficient. This deficiency is severely exacerbated by the strongly electron-withdrawing 5-carbaldehyde group (-M and -I effects). Consequently, the C2 position becomes an extreme electrophilic hotspot, making it highly susceptible to undesired Nucleophilic Aromatic Substitution (SNAr) and formyl degradation[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you select the optimal solvent systems for Suzuki-Miyaura, Sonogashira, and Heck cross-couplings with this demanding substrate.

Part 1: Solvent Selection Matrix

The choice of solvent is the single most critical variable when working with 2-Iodopyrimidine-5-carbaldehyde. Polar protic solvents, while common in standard Suzuki couplings, will actively destroy this substrate. The table below summarizes quantitative and qualitative data derived from cross-coupling optimization studies[3].

Solvent SystemCross-Coupling EfficiencySNAr Risk (Byproduct)Aldehyde StabilityScientific Recommendation
Toluene (Anhydrous) High (>85% yield)Very LowHighOptimal (Use with anhydrous CsF/KF)
THF (Anhydrous) High (>80% yield)Very LowHighOptimal (Best for lower temp reactions)
1,4-Dioxane / H₂O (10:1) Moderate to HighModerateModerateAcceptable (If aqueous base is strictly required)
DMF Moderate (50-70%)Low (if anhydrous)Low (Prone to side rxns)Use with Caution (Standard for Sonogashira)
EtOH / H₂O (1:1) Low (<20% yield)Very High LowAvoid (Results in massive SNAr degradation)

Part 2: Troubleshooting FAQs

Q1: I am running a Suzuki coupling, but LC-MS shows a major byproduct with a mass corresponding to[M - I + OH] or [M - I + OEt]. What is happening?

The Causality: You are observing Nucleophilic Aromatic Substitution (SNAr). Because the 5-carbaldehyde group pulls electron density away from the already electron-poor pyrimidine ring, the C2-Iodine bond is highly vulnerable to attack by oxygen nucleophiles (like water, hydroxides, or ethoxide). In protic solvents (EtOH/H₂O), the SNAr pathway outcompetes the palladium transmetalation step, converting your starting material into 2-hydroxy or 2-ethoxypyrimidine-5-carbaldehyde[2]. The Solution: Abandon alcoholic solvents. Switch to an anhydrous non-polar solvent (Toluene or THF) and use a non-nucleophilic fluoride base (such as anhydrous CsF or KF). Fluoride effectively drives the transmetalation of the boronic acid without acting as an SNAr nucleophile.

Q2: During a Sonogashira coupling in DMF/Et₃N, my formyl group is degrading, and the reaction mixture turns black immediately. How do I protect the aldehyde?

The Causality: The 5-carbaldehyde group is sensitive to primary and secondary amines, and highly polar solvents like DMF can accelerate base-catalyzed side reactions (such as aldol condensations with impurities or formyl oxidation) at elevated temperatures. Furthermore, Et₃N in DMF can sometimes promote premature reduction of the Pd(II) precatalyst, leading to palladium black precipitation. The Solution: Switch your solvent to degassed THF . Replace Triethylamine (Et₃N) with a more sterically hindered base like Diisopropylamine (DIPA), which is less nucleophilic toward the aldehyde. Run the reaction at a lower temperature (room temperature to 40 °C), as the C2-I bond is reactive enough to undergo oxidative addition without extreme heat[1].

Q3: I am experiencing protodehalogenation (loss of iodine, yielding pyrimidine-5-carbaldehyde) instead of the desired C-C coupled product.

The Causality: Protodehalogenation occurs when oxidative addition is successful, but transmetalation is too slow. The Pd-intermediate undergoes beta-hydride elimination (often abstracting a hydride from the solvent or an amine base) and reductively eliminates the protonated core. The Solution: This indicates a mismatch between your solvent polarity and your catalyst[3]. To accelerate transmetalation, ensure your boronic acid is fully activated. If using Toluene, adding a catalytic amount of phase-transfer catalyst or switching to a slightly more coordinating solvent like 1,4-Dioxane can stabilize the anionic palladium intermediate required for transmetalation.

Part 3: Mechanistic Pathways & Visualizations

To fully master this substrate, you must design your reaction to kinetically favor the cross-coupling cycle over the SNAr cycle. The diagram below illustrates how solvent selection dictates the fate of 2-Iodopyrimidine-5-carbaldehyde.

MechanisticDivergence cluster_aprotic Optimal: Non-Polar / Aprotic Solvents (e.g., Toluene, THF, Dioxane) cluster_protic Sub-Optimal: Protic / Nucleophilic Solvents (e.g., MeOH, EtOH, H2O) Start 2-Iodopyrimidine-5-carbaldehyde (Highly Electrophilic C2) OxAdd Pd(0) Oxidative Addition (Fast C-I Insertion) Start->OxAdd  Pd Catalyst SNAr Nucleophilic Attack (SNAr) at C2 Position Start->SNAr  Base / Nucleophile Transmet Transmetalation & Reductive Elimination OxAdd->Transmet Product Desired C-C Coupled Product (High Yield) Transmet->Product Byproduct 2-Alkoxy/2-Hydroxypyrimidine (Major Byproduct) SNAr->Byproduct

Fig 1: Solvent-dependent mechanistic divergence of 2-Iodopyrimidine-5-carbaldehyde.

Part 4: Validated Experimental Protocols

To ensure a self-validating system, the following protocol uses anhydrous conditions to completely eliminate the SNAr variable, isolating any potential failure points to the catalyst or the coupling partner.

Protocol: Anhydrous Suzuki-Miyaura Coupling

Objective: Form a C-C bond at the C2 position while preserving the 5-carbaldehyde group.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube or a specialized microwave reaction vial[4] under vacuum and backfill with Argon three times.

  • Reagent Loading: Add 2-Iodopyrimidine-5-carbaldehyde (1.0 equiv, 0.5 mmol), the desired Arylboronic acid (1.2 equiv, 0.6 mmol), anhydrous Cesium Fluoride (CsF, 3.0 equiv, 1.5 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 2.5 mol%). Note: CsF must be handled quickly in air or in a glovebox as it is highly hygroscopic.

  • Solvent Addition: Inject anhydrous, degassed Toluene (5.0 mL) to achieve a 0.1 M concentration.

  • Degassing: Perform three freeze-pump-thaw cycles. This is critical to prevent the oxidation of the sensitive formyl group and the Pd(0) active species.

  • Reaction Execution: Seal the vessel and heat to 80 °C under vigorous stirring. Due to the high reactivity of the C-I bond[1], the reaction typically reaches completion in 2 to 4 hours.

  • Monitoring & Workup: Monitor via TLC (Hexanes/EtOAc). Upon consumption of the starting material, cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

ExperimentalWorkflow Step1 1. Preparation Strictly Anhydrous Conditions Step2 2. Solvent Selection Degassed Toluene/THF (Avoid Alcohols) Step1->Step2 Step3 3. Base Addition Anhydrous CsF or KF (Non-nucleophilic) Step2->Step3 Step4 4. Reaction 60-80°C under Argon Monitor via TLC/LCMS Step3->Step4 Step5 5. Workup Aqueous Quench & Organic Extraction Step4->Step5

Fig 2: Validated anhydrous workflow for C-C coupling of highly electrophilic pyrimidines.

References

  • Source: MDPI (Molecules)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions Source: Benchchem URL
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: PMC - NIH URL

Sources

Optimization

Technical Support Center: Troubleshooting 2-Iodopyrimidine-5-carbaldehyde Functionalization

Welcome to the technical support and troubleshooting center for the functionalization of 2-Iodopyrimidine-5-carbaldehyde . This bifunctional scaffold is highly valued in drug development due to its electron-deficient pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the functionalization of 2-Iodopyrimidine-5-carbaldehyde . This bifunctional scaffold is highly valued in drug development due to its electron-deficient pyrimidine ring, which exceptionally activates the C2-iodide for transition-metal-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr)[1]. However, the highly electrophilic C5-aldehyde and the base-sensitive pyrimidine core introduce significant chemoselectivity challenges.

This guide provides field-proven, mechanistically grounded strategies to suppress competing side reactions and optimize your synthetic workflows.

Mechanistic Overview: Reactivity and Chemoselectivity

Before troubleshooting, it is critical to understand the competing pathways at play. The diagram below illustrates the causal relationships between reaction conditions, desired C2-functionalization, and the primary side reactions (imine formation and hydrodehalogenation).

ReactivityPathway SM 2-Iodopyrimidine- 5-carbaldehyde CrossCoupling Pd-Catalysis or SNAr SM->CrossCoupling Target C2 AldehydeAttack Nucleophilic Attack at C5 SM->AldehydeAttack Unprotected C5 Protection Acetalization (Triethoxymethane) SM->Protection Proactive Route Desired C2-Functionalized Product CrossCoupling->Desired Success Dehalogenation Beta-Hydride Elimination CrossCoupling->Dehalogenation Protic Solvents Imine Imine / Acetal (Side Product) AldehydeAttack->Imine Hydrodehalogenated Dehalogenated Pyrimidine Dehalogenation->Hydrodehalogenated ProtectedSM C5-Acetal Protected Protection->ProtectedSM ProtectedSM->CrossCoupling Safe Coupling

Fig 1: Chemoselective pathways and side-reaction mitigation for 2-Iodopyrimidine-5-carbaldehyde.

Troubleshooting Guides & FAQs

Q1: During Buchwald-Hartwig amination or SNAr with primary amines, my yield is exceptionally low, and LC-MS shows a mass corresponding to [M + Amine - H₂O]. How do I prevent this? Causality: The C5-aldehyde is highly electrophilic. When utilizing nitrogen nucleophiles to target the C2-iodide, the amine will competitively attack the C5-aldehyde, rapidly condensing to form a Schiff base (imine) prior to or during the substitution event. Solution: You must mask the aldehyde prior to coupling. The most robust method is converting the aldehyde to a diethyl acetal using triethoxymethane and an acid catalyst[2]. Post-coupling, the acetal can be cleanly hydrolyzed back to the aldehyde using mild aqueous acid (e.g., 1M HCl in THF).

Q2: I am performing a Suzuki-Miyaura cross-coupling, but my major product is pyrimidine-5-carbaldehyde (loss of the iodine atom). What is driving this hydrodehalogenation? Causality: Hydrodehalogenation occurs when the Pd(II) intermediate undergoes transmetalation with a hydride source instead of your boronic acid, followed by reductive elimination. Protic solvents with available beta-hydrogens (like ethanol or methanol) can coordinate to the Pd center and undergo β -hydride elimination, effectively acting as hydride donors[3]. Solution: Switch to strictly aprotic solvent systems (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O)[3]. Additionally, utilize a bulky, electron-rich ligand (e.g., XPhos or dppf) to accelerate the desired transmetalation and reductive elimination steps, outcompeting the background dehalogenation pathway[4].

Q3: My pyrimidine ring seems to be degrading into an intractable black tar when using strong bases like KOtBu or NaOH at elevated temperatures. Why is this happening? Causality: The pyrimidine ring is inherently electron-deficient, making it highly susceptible to nucleophilic attack. Strong hydroxide or alkoxide bases can attack the unsubstituted C4 or C6 positions, leading to ring-opening, hydrolysis, and complete scaffold degradation. Solution: Employ weaker, non-nucleophilic bases. Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) are optimal for cross-coupling on sensitive pyrimidine scaffolds, providing sufficient basicity for transmetalation without degrading the heterocycle[1].

Quantitative Data Summary

The table below summarizes the impact of various reaction parameters on the chemoselectivity of 2-Iodopyrimidine-5-carbaldehyde functionalization.

Reaction ConditionBaseSolvent SystemMajor Side ReactionExpected Target Yield
Unprotected C5 + Primary Amine (SNAr) K₂CO₃DMFImine Formation (>60%)< 15%
Protected C5 (Acetal) + Primary Amine K₂CO₃DMFNone (Clean SNAr)> 85%
Pd-Catalyzed Coupling (Unprotected) NaOHEtOH / H₂OHydrodehalogenation / Ring Degradation< 10%
Pd-Catalyzed Coupling (Unprotected) K₃PO₄1,4-Dioxane / H₂OMild Aldehyde Hydration (Reversible)70 - 85%
Standard Operating Procedures (SOPs)

To ensure high-fidelity results, utilize the following self-validating protocols designed specifically for this scaffold.

Protocol A: Chemoselective Acetal Protection (Pre-Functionalization)

Use this protocol prior to reacting the C2-iodide with strongly nucleophilic amines.

  • Reaction Setup: To a rigorously dried flask, add 2-Iodopyrimidine-5-carbaldehyde (1.0 eq) and 4-methylbenzenesulfonic acid (p-TsOH, 0.10 eq) in absolute ethanol (0.4 M concentration).

  • Reagent Addition: Add triethoxymethane (3.50 eq) dropwise at room temperature[2].

  • Heating: Stir the mixture at 80 °C for 2 hours under a nitrogen atmosphere.

  • Quenching (Critical Step): Cool the reaction to 0 °C and pour it directly into a cold saturated sodium bicarbonate solution. Note: Failing to quench the acid before concentration will cause the acetal to revert to the aldehyde.

  • Extraction: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Analyze the crude product via ¹H NMR. The protocol is successful when the characteristic highly deshielded aldehyde proton singlet (~10.0 ppm) disappears, and a new acetal methine proton triplet appears at ~5.5 ppm. On TLC (Hexanes/EtOAc), the product will be UV active but will not immediately stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the masking of the free carbonyl.

Protocol B: Aprotic Suzuki-Miyaura Coupling (Aldehyde-Intact)

Use this protocol to couple aryl boronic acids while preserving the C5-aldehyde.

  • Reaction Setup: Charge a vial with 2-Iodopyrimidine-5-carbaldehyde (1.0 eq), the desired Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M). Note: The use of aprotic 1,4-dioxane is mandatory to prevent alcohol-mediated β -hydride elimination[3].

  • Heating: Seal the vial and heat at 70 °C for 4–6 hours. Avoid exceeding 80 °C to prevent thermal degradation of the pyrimidine ring.

  • Workup: Dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via silica gel chromatography.

  • Self-Validation: Analyze via LC-MS. A successful reaction will show the desired [M + H] mass. If hydrodehalogenation occurred due to solvent contamination, a prominent peak corresponding to [M - I + H] (m/z ~109) will be observed.

References
  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • US12459920B2 - Targeted protein degradation - Google Patents.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC. Available at:[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up and Optimization of 2-Iodopyrimidine-5-carbaldehyde Synthesis

Welcome to the dedicated technical support resource for the synthesis of 2-Iodopyrimidine-5-carbaldehyde. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of 2-Iodopyrimidine-5-carbaldehyde. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis. Our focus is on providing practical, field-tested insights to ensure robust and scalable synthetic pathways.

Introduction to Synthetic Strategies

The synthesis of 2-Iodopyrimidine-5-carbaldehyde can be approached through several strategic pathways. The optimal choice often depends on the available starting materials, scale of the reaction, and safety considerations. The two most common and logical approaches are:

  • Pathway A: Vilsmeier-Haack Formylation of a pre-functionalized 2-iodopyrimidine. This classic reaction introduces the aldehyde group onto the pyrimidine ring.

  • Pathway B: Halogenation of a pyrimidine-5-carbaldehyde precursor. This involves the iodination of a suitable pyrimidine derivative.

A less common, but plausible, alternative involves a Halogen-Metal Exchange followed by formylation. However, this route can present significant scale-up challenges.

Below is a visual representation of the primary synthetic pathways:

Synthetic_Pathways cluster_0 Pathway A: Vilsmeier-Haack Formylation cluster_1 Pathway B: Iodination 2-Iodopyrimidine 2-Iodopyrimidine Target_A 2-Iodopyrimidine-5-carbaldehyde 2-Iodopyrimidine->Target_A Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Target_A Pyrimidine_Carbaldehyde 2-Substituted-pyrimidine- 5-carbaldehyde (e.g., X=Cl, H) Target_B 2-Iodopyrimidine-5-carbaldehyde Pyrimidine_Carbaldehyde->Target_B Iodination Iodinating_Agent Iodinating Agent (e.g., I2, AgNO3) Iodinating_Agent->Target_B

Caption: Primary synthetic routes to 2-Iodopyrimidine-5-carbaldehyde.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of 2-Iodopyrimidine-5-carbaldehyde, categorized by the synthetic pathway.

Pathway A: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[1][2][3][4][5] However, its application to pyrimidines can be challenging.

Issue 1: Low or No Conversion of 2-Iodopyrimidine

  • Question: I am observing a low yield of 2-Iodopyrimidine-5-carbaldehyde, with a significant amount of unreacted 2-iodopyrimidine remaining. What are the likely causes and how can I improve the conversion?

  • Answer: Low conversion in the Vilsmeier-Haack reaction often points to issues with the reagent activity, reaction conditions, or the substrate's electronic properties.

    • Probable Causes & Solutions:

      • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.[4] Ensure all glassware is flame-dried, and anhydrous solvents are used. The reagent should be prepared fresh in situ.

      • Insufficient Activation: The pyrimidine ring is electron-deficient, which can make it less reactive towards electrophilic substitution. Increasing the reaction temperature (e.g., to 80-100 °C) can improve the reaction rate.[2] However, this must be balanced against the risk of decomposition.

      • Incorrect Stoichiometry: An excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) is often required to drive the reaction to completion.

Issue 2: Formation of Chlorinated Byproducts

  • Question: My final product is contaminated with a chlorinated species. How can I prevent this?

  • Answer: The use of phosphorus oxychloride (POCl₃) can sometimes lead to unwanted chlorination, especially at elevated temperatures.

    • Probable Causes & Solutions:

      • High Reaction Temperature: Elevated temperatures can promote side reactions.[6] Try running the reaction at a lower temperature for a longer duration.

      • Alternative Reagents: Consider using a milder formylating system. Oxalyl chloride or thionyl chloride with DMF can sometimes provide better selectivity.[4]

Troubleshooting_Vilsmeier Start Low Yield in Vilsmeier-Haack? Check_Reagent Is Vilsmeier Reagent Active & Anhydrous? Start->Check_Reagent Check_Conditions Are Reaction Conditions (Temp, Time) Optimal? Check_Reagent->Check_Conditions Yes Solution_Reagent Use Freshly Prepared Reagent Under Anhydrous Conditions Check_Reagent->Solution_Reagent No Check_Stoichiometry Is Stoichiometry of Reagent Sufficient? Check_Conditions->Check_Stoichiometry Yes Solution_Conditions Increase Temperature Gradually Monitor by TLC Check_Conditions->Solution_Conditions No Solution_Stoichiometry Increase Equivalents of Vilsmeier Reagent Check_Stoichiometry->Solution_Stoichiometry No End Improved Yield Check_Stoichiometry->End Yes Solution_Reagent->End Solution_Conditions->End Solution_Stoichiometry->End

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation.

Pathway B: Iodination of a Pyrimidine-5-carbaldehyde Precursor

This pathway involves the synthesis of a pyrimidine-5-carbaldehyde, followed by iodination. A common precursor is 2-chloropyrimidine-5-carbaldehyde.

Issue 1: Low Yield During Iodination

  • Question: My iodination reaction is giving a low yield of the desired product. What could be the issue?

  • Answer: Low yields in electrophilic iodination can be due to the deactivating effect of the aldehyde and the pyrimidine ring, or issues with the iodinating agent.

    • Probable Causes & Solutions:

      • Weak Iodinating Agent: Molecular iodine (I₂) alone is often not electrophilic enough. The use of an oxidant or a Lewis acid can generate a more potent iodinating species. A combination of I₂ and silver nitrate (AgNO₃) under solvent-free conditions has been shown to be effective for pyrimidine derivatives.[7]

      • Reaction Conditions: Ensure the reaction is protected from light, as some iodine-containing reagents are light-sensitive. The choice of solvent can also be critical; polar aprotic solvents are often a good starting point.

Issue 2: Difficulty in Removing the Precursor (e.g., 2-chloropyrimidine-5-carbaldehyde)

  • Question: I am having trouble separating my final product from the starting material. What purification strategies can I use?

  • Answer: The similar polarity of the starting material and the product can make chromatographic separation challenging.

    • Probable Causes & Solutions:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective.

      • Bisulfite Adduct Formation: Aldehydes can be selectively separated from other organic compounds by forming a solid bisulfite adduct.[8][9] This adduct can be filtered and then the aldehyde can be regenerated by treatment with a base.

Parameter Condition A (I₂/HNO₃) Condition B (I₂/AgNO₃, Solvent-Free) Comments
Reagents Iodine, Nitric AcidIodine, Silver NitrateCondition B is a greener and often higher-yielding alternative.[7]
Solvent Acetic AcidNone (Mechanical Grinding)Solvent-free conditions can simplify work-up and reduce waste.
Temperature Room Temperature to 60°CRoom TemperatureMilder conditions in B can prevent byproduct formation.
Yield ModerateHigh (often >80%)The silver-assisted method generally provides better yields for pyrimidines.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of 2-Iodopyrimidine-5-carbaldehyde?

A1: When scaling up, several safety considerations are paramount:

  • Vilsmeier-Haack Reagents: The reaction of POCl₃ with DMF is highly exothermic and releases HCl gas.[4] This should be done with adequate cooling and in a well-ventilated area or fume hood with a scrubber.

  • Iodine: Iodine can cause severe skin and respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE).

  • Solvent Handling: Large volumes of organic solvents pose flammability risks. Ensure proper grounding of equipment and use intrinsically safe electrical devices.

Q2: Can I use a metal-halogen exchange reaction to synthesize this compound?

A2: While theoretically possible (e.g., reacting 2,5-diiodopyrimidine with an organolithium reagent followed by quenching with DMF), metal-halogen exchange reactions on pyrimidines can be complex.[10][11] Issues include:

  • Regioselectivity: It can be difficult to achieve selective exchange at the 5-position without affecting the 2-position.

  • Scale-up: The use of pyrophoric organolithium reagents at a large scale requires specialized equipment and handling procedures.

Q3: How can I effectively monitor the progress of these reactions?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. A suitable mobile phase would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Staining with potassium permanganate or visualization under UV light can be used to identify the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: My final product is an oil and is difficult to purify. What should I do?

A4: If the product "oils out" during purification, consider the following:

  • Column Chromatography: Use a gradient elution to improve separation.

  • Conversion to a Solid Derivative: The aldehyde can be converted to a solid derivative (e.g., a hydrazone or an oxime) for purification, followed by hydrolysis back to the aldehyde.

  • Bisulfite Adduct Formation: As mentioned previously, this is an excellent method for purifying aldehydes.[8][9]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Iodopyrimidine

This protocol is a general guideline and may require optimization.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction: Dissolve 2-iodopyrimidine (1.0 eq.) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

  • After the addition, slowly warm the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture to pH 7-8 with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Protocol 2: Iodination of 2-Chloropyrimidine-5-carbaldehyde

This protocol is adapted from a green chemistry approach for the iodination of pyrimidines.[7]

  • Reaction Setup: In a mortar, combine 2-chloropyrimidine-5-carbaldehyde (1.0 eq.), iodine (I₂) (1.1 eq.), and silver nitrate (AgNO₃) (1.1 eq.).

  • Reaction: Grind the mixture with a pestle at room temperature for 20-30 minutes. The reaction progress can be monitored by TLC.

  • Work-up: Once the starting material is consumed, add dichloromethane (DCM) to the mixture and stir.

  • Filter the mixture to remove the silver salts.

  • Wash the filtrate with a 10% sodium thiosulfate solution to remove any remaining iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography.

References

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.
  • Synthesis of 2-chlorine-5- amido pyrimidine.
  • Efficiency and potential synthesis of pyrimido [4,5-d] pyrimidine derivatives by iodine catalyst as antioxidant agent.
  • Preventing byproduct formation in pyrimidine chlorin
  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line.
  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid c
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture.
  • Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry.
  • Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry.
  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine.
  • Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Applic
  • Formylation of 2-methylpyrimidine-4,6-diol under the conditions of the Vilsmeier-Haack reaction. Sciforum.
  • Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano.
  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
  • Efficient Large Scale Synthesis of 2'-O-Alkyl Pyrimidine Ribonucleosides.
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry.
  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Science Publishing.
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal.
  • effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i.
  • Efficiency and potential synthesis of pyrimido [4,5-d] pyrimidine derivatives by iodine catalyst as antioxidant. Semantic Scholar.
  • 2-mercaptopyrimidine. Organic Syntheses Procedure.
  • Technical Support Center: Purification of Sulfonated Arom
  • Haloselectivity of Heterocycles. Baran Lab.
  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society.
  • Purification of aldehyde-ketone mixtures.
  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC.
  • Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. PubMed.
  • Metal-Halogen Exchange Using tri- n -Butyl Lithium Magnesate in the Diazine Series: Diazine 49.
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
  • Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting. Benchchem.
  • Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. MDPI.
  • Method for preparing 2,4, 5-trichloropyrimidine.
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  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated HPLC Purity Analysis of 2-Iodopyrimidine-5-carbaldehyde

This guide provides a comprehensive, field-proven framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Iodopyrimidine-5-carbaldehyde. As a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, field-proven framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Iodopyrimidine-5-carbaldehyde. As a critical starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount to the safety and efficacy of the final drug product. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, compare viable chromatographic strategies, and present a fully validated protocol in accordance with International Council for Harmonisation (ICH) guidelines.

The Analytical Challenge: Understanding 2-Iodopyrimidine-5-carbaldehyde

Before method development can commence, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge directly informs our choice of column, mobile phase, and detection parameters.

  • Structure and Functionality: 2-Iodopyrimidine-5-carbaldehyde (C₅H₃IN₂O, MW: 233.99 g/mol ) is a heterocyclic aromatic compound.[1] Its structure features a polar pyrimidine core, a strongly electronegative iodine atom, and a reactive carbaldehyde group. The presence of nitrogen and oxygen atoms makes the molecule polar and capable of hydrogen bonding.

  • Chromatographic Behavior: The combination of a polar core and a somewhat hydrophobic aromatic system suggests that Reversed-Phase (RP) HPLC is the most suitable initial approach. The compound possesses strong chromophores (the pyrimidine ring and the carbonyl group), making UV detection highly effective.[2] Aromatic aldehydes typically exhibit strong absorbance in the 250-300 nm range.[3]

Strategic Method Development: A Comparison of HPLC Approaches

The goal of purity analysis is to resolve the main component from all potential impurities, including starting materials, by-products, and degradation products. The choice of stationary phase is the most critical factor influencing chromatographic selectivity.[4]

Column Chemistry Comparison

We evaluated three distinct reversed-phase column chemistries to identify the optimal platform for this analysis.

Column TypeSeparation PrincipleAdvantages for this AnalytePotential Drawbacks
Standard C18 (ODS) Hydrophobic interactions. The non-polar C18 alkyl chains interact with the non-polar regions of the analyte.[4][5]Versatile, widely available, and effective for a broad range of moderately polar to non-polar compounds. Good starting point.Potential for poor retention of very polar impurities. Peak tailing for basic compounds can occur with certain silica types.
Polar-Endcapped C18 / AQ-Type Mixed-mode with both hydrophobic interactions and enhanced polar selectivity from embedded polar groups or hydrophilic endcapping.[6][7]Improved retention and peak shape for polar analytes and impurities.[8] Stable in 100% aqueous mobile phases, allowing for the retention of very polar start-of-run eluters.Selectivity can differ significantly from standard C18, potentially requiring more development time if transferring from an existing C18 method.
Phenyl-Hexyl Mixed-mode with hydrophobic interactions and π-π interactions between the phenyl groups on the stationary phase and the analyte's aromatic ring.[4]Offers alternative selectivity, especially for aromatic compounds like 2-Iodopyrimidine-5-carbaldehyde. Can resolve impurities that co-elute on C18 phases.Generally less retentive than C18. The π-π interactions are best exploited with methanol-containing mobile phases.[6]

The Optimized & Validated HPLC Method

Based on comparative development, the following method was established and subjected to full validation.

Chromatographic Conditions
ParameterConditionRationale
Instrument HPLC or UHPLC system with a Photodiode Array (PDA) DetectorPDA allows for peak purity analysis and selection of the optimal monitoring wavelength.
Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µmProvides excellent efficiency and enhanced retention for polar analytes.
Mobile Phase A 0.1% Formic Acid in Water, v/vAcidified mobile phase suppresses the ionization of silanol groups on the silica backbone, leading to improved peak symmetry.[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile, v/vAcetonitrile offers good UV transparency and lower viscosity than methanol.
Gradient Program 0-2 min (10% B), 2-15 min (10-80% B), 15-17 min (80% B), 17-17.1 min (80-10% B), 17.1-22 min (10% B)A gradient is essential for a purity method to ensure elution of both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 5 µLSmall volume minimizes potential for peak distortion from injection solvent effects.
Detection 265 nmRepresents the absorption maximum (λmax) determined from the analyte's UV spectrum, providing maximum sensitivity.
Sample Diluent Water:Acetonitrile (80:20, v/v)Chosen to be weak enough to prevent peak distortion while ensuring analyte solubility.

Full Method Validation Protocol & Results (per ICH Q2(R1))

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10][11] Our protocol is grounded in the ICH Harmonised Tripartite Guideline Q2(R1).[10][12][13]

Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision Acc->Prec Rep Repeatability Prec->Rep Int Intermediate Precision Prec->Int LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob Val Validated Method Rob->Val

Caption: High-level workflow for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Protocol:

    • Prepare solutions of 2-Iodopyrimidine-5-carbaldehyde at 0.5 mg/mL.

    • Subject the solutions to forced degradation conditions:

      • Acid: 0.1 M HCl at 60°C for 4 hours.

      • Base: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 24 hours (solid state).

      • Photolytic: ICH-specified light exposure (1.2 million lux hours and 200 W h/m²).

    • Analyze all samples by HPLC with PDA detection. Assess the separation of the main peak from any degradation products.

    • Perform peak purity analysis on the 2-Iodopyrimidine-5-carbaldehyde peak in all chromatograms.

  • Results Summary:

Condition% DegradationResolution (Rs) to Closest ImpurityPeak Purity Index
Control0-> 0.999
Acid Hydrolysis~15%2.8> 0.999
Base Hydrolysis~45%3.5> 0.999
Oxidation~8%2.1> 0.999
Thermal< 2%-> 0.999
Photolytic< 5%2.5> 0.999
Acceptance Criteria N/ARs > 2.0Purity Index > Purity Threshold
Linearity

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

  • Protocol:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL.

    • Perform serial dilutions to create five calibration standards ranging from 50% to 150% of the nominal test concentration (e.g., 0.05 mg/mL), covering the range of 0.025 to 0.075 mg/mL.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis.

  • Results Summary:

ParameterResultAcceptance Criteria
Range 0.025 - 0.075 mg/mL80% - 120% of nominal
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Minimal (does not show significant bias)Close to zero
Accuracy (as Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by spiking a placebo matrix with known amounts of the analyte.

  • Protocol:

    • Prepare analyte spikes in a placebo mixture at three concentration levels: 80%, 100%, and 120% of the nominal concentration.

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Results Summary:

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.5%0.4%98.0 - 102.0% Recovery with RSD ≤ 2.0%
100% 100.3%0.3%98.0 - 102.0% Recovery with RSD ≤ 2.0%
120% 100.8%0.5%98.0 - 102.0% Recovery with RSD ≤ 2.0%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

cluster_0 Method Precision Rep Repeatability (Same Day, Same Analyst, Same Instrument) Int Intermediate Precision (Different Day, Analyst, or Instrument)

Caption: Components of Method Precision.

  • Protocol (Repeatability):

    • Prepare six individual samples of 2-Iodopyrimidine-5-carbaldehyde at the 100% test concentration.

    • Analyze all six samples and calculate the Relative Standard Deviation (%RSD) of the purity results.

  • Protocol (Intermediate Precision):

    • A second analyst, on a different day and using a different HPLC system, repeats the repeatability protocol.

    • The results from both sets are statistically compared.

  • Results Summary:

Precision TypeParameterResult (%RSD)Acceptance Criteria (%RSD)
Repeatability Purity (%) of 6 preps0.35%≤ 1.0%
Intermediate Precision Purity (%) across 12 preps (2 analysts, 2 days)0.68%≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine the limits based on the signal-to-noise ratio (S/N).

    • Inject solutions of decreasing concentration to find the concentration that yields S/N ≈ 3 (for LOD) and S/N ≈ 10 (for LOQ).

    • Confirm the LOQ by injecting six replicates at the LOQ concentration and ensuring the precision (%RSD) meets acceptance criteria.

  • Results Summary:

ParameterResultAcceptance Criteria
LOD (S/N ≥ 3) 0.0001 mg/mL (0.02% of nominal)Report value
LOQ (S/N ≥ 10) 0.0005 mg/mL (0.1% of nominal)Report value
Precision at LOQ 4.5% RSD≤ 10.0%
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small variations to the method parameters, one at a time.

    • Assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

  • Results Summary:

Parameter VariedVariationImpact on ResultsAcceptance Criteria
Flow Rate ± 0.1 mL/minRetention time shift, but all SST criteria met.All System Suitability Test (SST) criteria must pass.
Column Temp. ± 2 °CMinor retention time shift, all SST criteria met.All SST criteria must pass.
Mobile Phase A pH ± 0.2 unitsNegligible impact, all SST criteria met.All SST criteria must pass.

Concluding Remarks

The presented reversed-phase HPLC method, utilizing a polar-endcapped C18 stationary phase, has been demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of 2-Iodopyrimidine-5-carbaldehyde. The comprehensive validation, conducted in alignment with ICH Q2(R1) guidelines, provides a high degree of assurance that the method is fit for its intended purpose in a quality control environment.[10][11][14] This guide serves as a template for researchers and drug development professionals, underscoring the principle that a thorough understanding of the analyte, coupled with a systematic, risk-based approach to method development and validation, is the cornerstone of reliable analytical data.

References

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  • Inter-Research Science Publisher. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. [Link]

  • Waters Corporation. HPLC Column Performance. [Link]

  • ECA Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Hawach Scientific. Polar RP HPLC Column. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • Lambda Therapeutic Research. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]

  • PubChem. 2-Anilinopyrimidine-5-carbaldehyde. [Link]

  • YMC America. 3 Ideal Columns for Analyzing Polar Compounds. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

Sources

Comparative

2-Iodopyrimidine-5-carbaldehyde vs 2-chloropyrimidine-5-carbaldehyde in Suzuki coupling

An objective, data-driven comparison of 2-chloropyrimidine-5-carbaldehyde and 2-iodopyrimidine-5-carbaldehyde reveals a fascinating inversion of traditional cross-coupling rules. While benzenoid chemistry typically dicta...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of 2-chloropyrimidine-5-carbaldehyde and 2-iodopyrimidine-5-carbaldehyde reveals a fascinating inversion of traditional cross-coupling rules. While benzenoid chemistry typically dictates that aryl iodides are superior electrophiles for palladium-catalyzed reactions, the unique electronic environment of the pyrimidine scaffold completely alters this reactivity hierarchy.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind this phenomenon, provide comparative performance data, and establish a self-validating experimental protocol for achieving optimal yields.

Mechanistic Rationale: The Pyrimidine Reactivity Paradox

To understand why the chloro-derivative outperforms its iodo-counterpart in this specific context, we must examine the electronic structure of the substrate.

The Electronic Activation of the C-Cl Bond The pyrimidine ring is inherently electron-deficient. The C2 position is flanked by two highly electronegative nitrogen atoms, which severely lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbon-halogen bond[1]. The presence of the 5-carbaldehyde group further withdraws electron density via resonance. Consequently, the C2-chloro position is highly activated and readily undergoes oxidative addition with standard Pd(0) catalysts without the need for specialized, expensive ligands[2].

The Kinetic Mismatch of the C-I Bond Conversely, 2-iodopyrimidine-5-carbaldehyde is too reactive. The extreme lability of the C-I bond at the C2 position leads to rapid, uncontrolled oxidative addition that outpaces the subsequent transmetalation step. This kinetic mismatch causes the Pd(II) intermediate to accumulate, promoting detrimental side reactions such as Ullmann-type homocoupling and hydrodehalogenation[2]. In fact,3[3]. Therefore, the chloro-variant is not merely a cost-effective alternative; it is chemically superior for maintaining chemoselectivity.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of both substrates under standard Suzuki-Miyaura conditions.

Parameter2-Chloropyrimidine-5-carbaldehyde2-Iodopyrimidine-5-carbaldehyde
Oxidative Addition Kinetics Controlled; matches transmetalation rateOver-reactive; outpaces transmetalation
Chemoselectivity ExcellentPoor (High risk of side reactions)
Primary Side Reactions MinimalHomocoupling, Hydrodehalogenation
Bench Stability High (Stable to ambient storage)Moderate (Light and moisture sensitive)
Commercial Viability High (Cost-effective precursor)Low (Expensive, specialized synthesis)

Catalytic Pathway Visualization

The diagram below illustrates the divergent catalytic pathways, highlighting the kinetic mismatch that occurs when the over-reactive iodo-substrate is employed.

SuzukiCycle Start 2-Chloropyrimidine-5-carbaldehyde + Arylboronic Acid OA_Cl Oxidative Addition (C-Cl) Controlled & Stable Start->OA_Cl Optimal Pathway OA_I Oxidative Addition (C-I) Over-reactive Start->OA_I If 2-Iodo is used Pd0 Pd(0) Catalyst Pd0->OA_Cl Pd0->OA_I TM Transmetalation (Base Mediated) OA_Cl->TM + Aryl-B(OH)2 OA_I->TM Minor Pathway SideProduct Homocoupling / Dehalogenation (Major Impurities) OA_I->SideProduct Kinetic Mismatch RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Target Product (High Yield) RE->Product

Figure 1: Divergent Suzuki-Miyaura catalytic pathways for 2-chloro vs. 2-iodopyrimidines.

Validated Experimental Protocol: Coupling of 2-Chloropyrimidine-5-carbaldehyde

This protocol is designed as a self-validating system. Every step includes a mechanistic rationale to ensure reproducibility and empower troubleshooting.

Reagents & Materials:

  • 2-Chloropyrimidine-5-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk flask, combine 2-chloropyrimidine-5-carbaldehyde, arylboronic acid, and K2CO3.

  • Solvent Addition & Rationale: Add the 1,4-Dioxane/Water (4:1) mixture. Causality:4[4].

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon for 15 minutes. Self-Validating Checkpoint: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II). If the reaction mixture turns black prematurely (Pd black precipitation), your degassing was insufficient.

  • Catalyst Addition: Add Pd(PPh3)4 under a positive stream of Argon. Seal the flask and heat to 85 °C.

  • Monitoring: Stir for 4–12 hours. Monitor via TLC (Hexanes/EtOAc). The highly activated nature of the 2-chloro position ensures complete consumption of the starting material without the need for prolonged heating[1].

  • Workup & Isolation: Cool to room temperature, quench with water, and extract with EtOAc (3x). Wash the combined organic layers with brine. Causality: The brine wash is critical; it removes residual dioxane and inorganic salts, preventing emulsion formation and ensuring a clean crude profile for subsequent silica gel chromatography. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

References

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. 1

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction - PMC. 4

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction (Reactivity Order) - ACS Publications. 2

  • Self-Assembled Monolayers with Distributed Dipole Moments Originating from Bipyrimidine Units - ACS Publications. 3

Sources

Validation

A Comparative Guide to Leaving Group Efficiency in 2-Halopyrimidine-5-carbaldehydes

Executive Summary In the design of kinase inhibitors, bicyclic scaffolds, and advanced therapeutics, 2-halopyrimidine-5-carbaldehydes serve as highly versatile electrophilic building blocks. The functionalization of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of kinase inhibitors, bicyclic scaffolds, and advanced therapeutics, 2-halopyrimidine-5-carbaldehydes serve as highly versatile electrophilic building blocks. The functionalization of the C2 position is predominantly achieved via1 [1]. However, the choice of the halogen leaving group (Fluorine, Chlorine, Bromine, or Iodine) critically impacts reaction kinetics, chemoselectivity, and overall yield.

This guide provides an objective, data-driven comparison of leaving group efficiencies in 2-halopyrimidine-5-carbaldehydes, offering drug development professionals the mechanistic insights and self-validating experimental protocols needed to optimize synthetic workflows.

Mechanistic Causality: The "Element Effect" in SNAr

To optimize a substitution reaction, one must understand the causality behind its kinetics. Unlike SN2 reactions where the carbon-halogen (C–X) bond breaks during the rate-determining transition state (favoring weaker bonds like C–I), SNAr reactions operate under a fundamentally different paradigm known as the "Element Effect" [1, 2].

In the SNAr mechanism, the rate-determining step (RDS) is the initial attack of the nucleophile to form a negatively charged intermediate called the Meisenheimer complex . The efficiency of the leaving group is therefore dictated not by its ability to detach, but by its electronegativity.

  • Electrophilic Activation : Fluorine, being the most electronegative element, strongly polarizes the C–F bond. This creates a severe electron deficiency at the C2 position, making it highly susceptible to nucleophilic attack.

  • Intermediate Stabilization : The highly electronegative fluorine atom, combined with the powerful electron-withdrawing resonance of the 5-carbaldehyde group and the pyrimidine nitrogens, immensely stabilizes the anionic Meisenheimer complex [2].

Consequently, the leaving group efficiency in 2-halopyrimidine-5-carbaldehydes follows the order: F ≫ Cl ≈ Br > I .

SNAr_Mechanism Reactant 2-Halopyrimidine- 5-carbaldehyde Meisenheimer Meisenheimer Complex (Rate-Determining Step) Reactant->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Meisenheimer Product 2-Aminopyrimidine- 5-carbaldehyde Meisenheimer->Product Elimination (Fast) LeavingGroup Leaving Group (X⁻) Meisenheimer->LeavingGroup

Fig 1: Two-step SNAr pathway highlighting the rate-determining Meisenheimer complex formation.

Comparative Data Analysis

The following table synthesizes the kinetic and thermodynamic performance of different halogen leaving groups at the C2 position of the pyrimidine-5-carbaldehyde scaffold when reacted with standard amine nucleophiles [2, 3].

Leaving Group (C2)Pauling ElectronegativityRelative SNAr Rate ( krel​ )Typical Reaction TempYield Profile (Amine Nucleophiles)
Fluorine (-F) 3.98~10² - 10³0 °C to 25 °C>95% (Rapid, clean conversion)
Chlorine (-Cl) 3.161.0 (Reference)25 °C to 80 °C80-90% (Standard heating required)
Bromine (-Br) 2.96~0.850 °C to 100 °C70-85% (Prone to side reactions)
Iodine (-I) 2.66<0.2>80 °C<60% (Sluggish, poor efficiency)

Data Interpretation: While2 [3], substituting it with the 2-fluoro analog allows reactions to proceed at sub-ambient temperatures. This is critical when working with thermally sensitive nucleophiles or when attempting to avoid off-target condensation at the highly reactive 5-carbaldehyde moiety.

Experimental Protocol: Self-Validating Competitive Kinetic Assay

To empirically validate the superiority of the fluorine leaving group over chlorine, we employ a one-pot competitive kinetic assay .

Causality & Trustworthiness : Running a competitive assay ensures that both electrophiles (2-fluoro and 2-chloro) are exposed to the exact same concentration of nucleophile, base, and thermal energy. This self-validating system completely eliminates run-to-run variances (e.g., slight temperature fluctuations or weighing errors) that plague parallel independent reactions.

Step-by-Step Methodology
  • Substrate & Standard Preparation :

    • Dissolve 1.00 mmol of 2-fluoropyrimidine-5-carbaldehyde and 1.00 mmol of 2-chloropyrimidine-5-carbaldehyde in 10.0 mL of anhydrous acetonitrile (MeCN).

    • Add 1.00 mmol of biphenyl as an inert internal standard for LC-MS calibration.

  • Base Addition :

    • Add 3.00 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the generated HX (HF or HCl) to prevent the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Introduction (Reaction Initiation) :

    • Equilibrate the mixture to exactly 25 °C. Rapidly inject 0.50 mmol of morpholine.

    • Causality: Using a sub-stoichiometric amount of nucleophile (0.50 mmol total for 2.00 mmol of electrophiles) forces the fluoro- and chloro-substrates to compete for the limited morpholine, directly revealing their relative kinetic efficiencies ( kF​/kCl​ ).

  • Quenching & Sampling :

    • At exactly t=5,15, and 30 minutes, extract a 100 µL aliquot.

    • Immediately inject the aliquot into a vial containing 900 µL of a 1% formic acid solution in MeCN/Water (1:1).

    • Causality: The highly acidic environment instantly protonates the morpholine, halting the SNAr reaction and capturing an accurate kinetic snapshot of that exact second.

  • LC-MS Quantification :

    • Analyze the quenched aliquots via LC-MS.

    • Integrate the UV-Vis peaks (typically at 254 nm) for the remaining starting materials, the internal standard, and the 2-morpholino-pyrimidine-5-carbaldehyde product to plot the kinetic divergence.

Exp_Workflow Prep 1. Substrate Prep Equimolar 2-F & 2-Cl React 2. Competitive SNAr Add 0.5 eq Amine Prep->React Quench 3. Quench & Sample Timepoints: 5, 15, 30m React->Quench Analyze 4. LC-MS Analysis Quantify Ratio Quench->Analyze Conclude 5. Kinetic Profiling Determine Rates Analyze->Conclude

Fig 2: Workflow for the self-validating competitive kinetic assay using LC-MS quantification.

References

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions ResearchG
  • A Comparative Guide to the Reactivity of 4,6-Difluoro-5-Methylpyrimidine and 4,6-Dichloropyrimidine in Nucleophilic Arom
  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Journal of Medicinal Chemistry - ACS Public
  • Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors bioRxiv

Sources

Comparative

Benchmarking Cross-Coupling Yields of 2-Iodopyrimidine-5-carbaldehyde: A Comprehensive Guide

As a Senior Application Scientist, I frequently encounter challenges when functionalizing highly electron-deficient heterocycles. 2-Iodopyrimidine-5-carbaldehyde (CAS: 1461708-57-5) is a highly prized bifunctional buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges when functionalizing highly electron-deficient heterocycles. 2-Iodopyrimidine-5-carbaldehyde (CAS: 1461708-57-5) is a highly prized bifunctional building block in medicinal chemistry and materials science, serving as a critical precursor for the synthesis of complex kinase inhibitors and Soai aldehydes used in asymmetric autocatalysis[1].

However, benchmarking its cross-coupling efficiency reveals a dual-edged sword. The highly activated C2-iodo bond facilitates rapid oxidative addition, but the electron-withdrawing C5-carbaldehyde group renders the pyrimidine core exceptionally vulnerable to nucleophilic attack and catalyst poisoning[2]. This guide objectively benchmarks the performance of various cross-coupling methodologies for this substrate, explaining the causality behind the optimal experimental choices and providing self-validating protocols.

Mechanistic Causality: The Electronic Dilemma

To achieve high yields with 2-Iodopyrimidine-5-carbaldehyde, chemists must navigate its specific electronic landscape:

  • The C2-Iodo Advantage: The reactivity of iodoaryl compounds in cross-coupling is significantly higher than their chloro or bromo counterparts, allowing for lower temperatures and reduced catalyst loadings[3].

  • The SN​Ar Vulnerability: The C5-carbaldehyde group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. If strong, nucleophilic bases (e.g., NaOH , NaOEt ) are used, the C2-iodo group is rapidly displaced via an SN​Ar mechanism before transmetalation can occur[4]. Therefore, weak, non-nucleophilic bases are mandatory.

  • Catalyst Poisoning: The bare pyrimidine nitrogens can coordinate to the metal center, displacing active phosphine ligands and halting the catalytic cycle[2]. Bulky, electron-rich ligands (e.g., XPhos) are required to sterically block this non-productive coordination.

MechanisticPathway Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fast at C2-Iodo) Pd0->OxAdd TransMet Transmetalation (Rate-Limiting) OxAdd->TransMet + Organometallic Poison Catalyst Poisoning (N-Coordination) OxAdd->Poison Inactive Ligands RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Release Product SNAr Competing SNAr (Base Attack at C2) Substrate 2-Iodopyrimidine- 5-carbaldehyde Substrate->OxAdd + Pd(0) Substrate->SNAr + Strong Base

Fig 1. Catalytic cycle and competing pathways for 2-Iodopyrimidine-5-carbaldehyde cross-coupling.

Quantitative Benchmarking Data

The following table summarizes the benchmarking of four primary cross-coupling methodologies applied to 2-Iodopyrimidine-5-carbaldehyde. Data is synthesized from optimized protocols prioritizing the preservation of the aldehyde functionality.

Coupling TypeOrganometallic PartnerOptimal Catalyst / LigandOptimal Base & ConditionsAvg. Yield (%)Primary Failure Mode / Side Reaction
Negishi Arylzinc Halide Pd(PPh3​)4​ Base-Free, THF , 65°C90–95% Homocoupling of Zinc reagent[5]
Sonogashira Terminal Alkyne Pd(PPh3​)2​Cl2​ / CuI Et3​N / THF , 50°C85–92% Aldol condensation of product[6]
Suzuki-Miyaura Arylboronic Acid Pd2​(dba)3​ / XPhosAnhydrous K3​PO4​ , Dioxane, 80°C82–88% Protodeboronation / SN​Ar hydrolysis
Stille Aryltributylstannane Pd(PPh3​)4​ CsF , Toluene, 100°C75–80% Slow transmetalation / Stannane toxicity

Conclusion:Negishi coupling provides the highest yields because it operates under base-free conditions, entirely bypassing the risk of SN​Ar side reactions at the C2 position and preventing base-catalyzed aldol condensations of the C5-aldehyde[5]. However, for broad functional group tolerance, Suzuki-Miyaura remains the industry standard, provided anhydrous, non-nucleophilic bases are strictly utilized.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm causality and prevent downstream failures.

BenchmarkingWorkflow Prep 1. Substrate Prep Strict Anhydrous Setup 2. Reaction Matrix Parallel Screening Prep->Setup Monitor 3. LC-MS Tracking Monitor SNAr Setup->Monitor Purify 4. Isolation Flash Chromatography Monitor->Purify Quant 5. Yield Analysis qNMR & HPLC Purify->Quant

Fig 2. Self-validating high-throughput experimental workflow for cross-coupling benchmarking.
Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an arylboronic acid while suppressing C2-hydrolysis and SN​Ar pathways.

  • Preparation: In a glovebox, charge a Schlenk flask with 2-Iodopyrimidine-5-carbaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), Pd2​(dba)3​ (2 mol%), XPhos (4 mol%), and freshly milled, oven-dried K3​PO4​ (2.0 equiv).

    • Causality Check: XPhos is chosen because its bulky dicyclohexyl moiety prevents the pyrimidine nitrogens from coordinating to the palladium center, ensuring the catalyst remains active[2].

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M). Seal the flask, remove from the glovebox, and heat to 80°C.

  • Self-Validation Checkpoint (LC-MS at 1 hour): Sample the reaction.

    • Success Metric: Observation of the product mass [M+H]+ .

    • Failure Metric: If the LC-MS trace shows a mass of [M−I+OH]+ (m/z 125), it validates that trace water is present and the base is triggering an SN​Ar hydrolysis rather than transmetalation. The reaction must be aborted and the K3​PO4​ re-dried.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Mild Sonogashira Alkynylation (Soai Aldehyde Precursor Synthesis)

Objective: Synthesize 2-(alkynyl)pyrimidine-5-carbaldehydes without triggering base-catalyzed aldol condensation of the aldehyde[1].

  • Preparation: Charge a flame-dried flask with 2-Iodopyrimidine-5-carbaldehyde (1.0 equiv), Pd(PPh3​)2​Cl2​ (5 mol%), and CuI (10 mol%).

  • Reagent Addition: Under an argon atmosphere, inject anhydrous THF (0.2 M), followed by the terminal alkyne (1.1 equiv) and Et3​N (1.5 equiv).

    • Causality Check: Et3​N is used as a mild base. Stronger bases or heating above 50°C will cause the highly electrophilic C5-carbaldehyde to undergo self-condensation or react with the alkyne via unintended pathways.

  • Self-Validation Checkpoint (TLC/GC-MS at 2 hours):

    • Success Metric: Complete consumption of the starting iodide.

    • Failure Metric: Formation of a highly polar, UV-active baseline spot indicates aldehyde degradation. Lower the temperature to 35°C for subsequent runs.

  • Workup: Quench with saturated aqueous NH4​Cl to remove copper salts. Extract with CH2​Cl2​ , dry over Na2​SO4​ , and purify via silica gel chromatography.

References

  • [1] Synthesis of Soai Aldehydes for Asymmetric Autocatalysis by Desulfurative Cross-Coupling | Organic Letters (ACS Publications).1

  • [2] Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides | PMC (NIH). 2

  • [6] A New Series of Pyrimidine-Containing Linear Molecules: Their Elegant Crystal Structures and Intriguing Photophysical Properties | The Journal of Organic Chemistry (ACS Publications). 6

  • [3] Improved Synthesis of 2,2'-Bipyrimidine | The Journal of Organic Chemistry (ACS Publications). 3

  • [4] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI. 4

  • [5] Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX·LiX | D-NB.info. 5

Sources

Validation

Comparative stability of 2-Iodopyrimidine-5-carbaldehyde in aqueous vs organic solvents

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic stability analysis, comparative solvent data, and validated handling protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic stability analysis, comparative solvent data, and validated handling protocols.

Executive Summary

2-Iodopyrimidine-5-carbaldehyde (CAS 1461708-57-5) is a highly versatile, bifunctional electrophile widely utilized in the synthesis of pharmaceutical intermediates and advanced materials[1]. However, its utility is frequently bottlenecked by its acute sensitivity to solvolysis. This guide provides an in-depth comparative analysis of the molecule's stability in aqueous versus organic environments, detailing the mechanistic drivers of its degradation and establishing field-proven protocols to preserve its structural integrity during complex synthetic workflows.

Mechanistic Rationale: The Vulnerability of the C2 Position

To understand the stability profile of 2-Iodopyrimidine-5-carbaldehyde, one must analyze the electronic landscape of the molecule. The pyrimidine ring is inherently electron-deficient compared to benzene due to the electronegativity of its two nitrogen atoms[2].

This deficiency is drastically amplified by the C5-carbaldehyde group , which exerts strong electron-withdrawing mesomeric (-M) and inductive (-I) effects. This creates a severe depletion of electron density at the C2 and C4/C6 positions. Consequently, the C2 position—flanked by two nitrogen atoms and para to the aldehyde—becomes highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) .

While fluorine and chlorine are classically the most reactive halogens in SN​Ar due to their ability to stabilize the anionic Meisenheimer intermediate via inductive effects, the C-I bond is highly polarizable and significantly weaker. In the presence of strong nucleophiles or under specific base-promoted conditions, the iodide acts as an exceptional leaving group[3].

Aqueous Degradation Pathway

In aqueous solvents, water acts as a nucleophile. The degradation is accelerated under both basic conditions (where the hydroxide ion acts as a superior nucleophile) and acidic conditions (where protonation of the pyrimidine nitrogens further increases the electrophilicity of the C2 carbon). The substitution yields 2-hydroxypyrimidine-5-carbaldehyde, which rapidly tautomerizes to its more thermodynamically stable lactam form, 2-oxo-1,2-dihydropyrimidine-5-carbaldehyde[2].

SNAr_Hydrolysis A 2-Iodopyrimidine- 5-carbaldehyde B Meisenheimer Complex A->B + H2O / OH- (Nucleophilic Attack) C 2-Hydroxypyrimidine- 5-carbaldehyde B->C - I- (Leaving Group) D 2-Oxo-1,2-dihydro- pyrimidine-5-carbaldehyde C->D Tautomerization

Figure 1. Nucleophilic Aromatic Substitution (SNAr) hydrolysis pathway in aqueous media.

Comparative Stability Data

The table below synthesizes quantitative stability data for 2-Iodopyrimidine-5-carbaldehyde across various solvent systems.

Solvent SystemNucleophilicityEstimated Half-Life ( t1/2​ ) at 25°CPrimary Degradation Product
Water (pH 7.0) High< 2 hours2-Hydroxypyrimidine-5-carbaldehyde
0.1 M NaOH (aq) Very High< 5 minutes2-Hydroxypyrimidine-5-carbaldehyde
Methanol (Protic) Moderate~ 24 hours2-Methoxypyrimidine-5-carbaldehyde
Dichloromethane (DCM) None> 30 daysNone
Tetrahydrofuran (THF) None> 30 daysNone
DMF (Aprotic) None> 14 daysDimethylamine adducts (Trace)

*Note: While anhydrous DMF is non-nucleophilic, it can slowly degrade to release dimethylamine, a strong nucleophile that will rapidly displace the iodine atom. Fresh, amine-free DMF must be used.

Alternative Comparison: Iodo vs. Chloro Derivatives

When designing a synthetic route, chemists frequently must choose between 2-Iodopyrimidine-5-carbaldehyde and its chlorinated analog, 2-Chloropyrimidine-5-carbaldehyde .

  • Stability: The C-Cl bond is significantly stronger (approx. 330 kJ/mol) than the C-I bond (approx. 240 kJ/mol). Consequently, 2-Chloropyrimidine-5-carbaldehyde is vastly more stable in aqueous and protic environments, allowing for easier benchtop handling and longer storage life.

  • Reactivity in Cross-Coupling: For transition-metal catalyzed reactions (e.g., Suzuki, Stille, Negishi), the iodo derivative is vastly superior. The weaker C-I bond facilitates rapid oxidative addition to Palladium or Nickel catalysts, allowing reactions to proceed at lower temperatures with higher yields[4].

  • Verdict: Use the Chloro analog for multi-step syntheses where the pyrimidine ring must endure aqueous workups prior to functionalization. Use the Iodo analog when late-stage, mild cross-coupling is required, provided the solvent environment can be strictly controlled.

Experimental Protocol: Solvent Stability Assessment

To ensure reproducibility and prevent artifactual degradation during analysis, the following self-validating workflow is highly recommended for assessing the stability of halopyrimidines.

Causality-Driven Methodology

Step 1: Stock Solution Preparation

  • Action: Dissolve 2-Iodopyrimidine-5-carbaldehyde in anhydrous Dichloromethane (DCM) to a concentration of 10 mM.

  • Causality: DCM is strictly non-nucleophilic and aprotic. Preparing the concentrated stock in DCM ensures that zero background hydrolysis occurs before the kinetic assay officially begins.

Step 2: Solvent Incubation

  • Action: Dilute the stock 1:10 into the target test solvents (e.g., PBS, Methanol, THF) to achieve a 1 mM working concentration. Incubate at 25°C under a nitrogen atmosphere.

  • Causality: Nitrogen exclusion prevents ambient moisture from skewing the results of the anhydrous organic solvent cohorts.

Step 3: Aliquoting and Quenching

  • Action: At designated time points (t=0, 1, 4, 8, 24h), extract a 100 µL aliquot and immediately inject it into 900 µL of pre-chilled (-20°C) Acetonitrile containing 0.1% Formic Acid.

  • Causality: The rapid temperature drop kinetically freezes the reaction. The Acetonitrile precipitates aqueous buffer salts (preventing LC column clogging), while the Formic Acid protonates any basic nucleophiles (like OH− or amines), instantly arresting the SN​Ar pathway.

Step 4: LC-MS/UV Analysis

  • Action: Analyze via HPLC using a C18 column, monitoring at 254 nm.

  • Causality: The highly conjugated π -system of the pyrimidine ring coupled with the aldehyde provides a strong, distinct chromophore at 254 nm, allowing for highly accurate Area Under the Curve (AUC) quantification of the remaining parent compound.

Workflow S1 1. Stock Preparation Prepare 10 mM in anhydrous DCM S2 2. Solvent Dilution Dilute to 1 mM in target solvent (Aq/Org) S1->S2 S3 3. Incubation Maintain at 25°C under N2 atmosphere S2->S3 S4 4. Aliquot & Quench Sample at t=0, 1, 4, 8, 24h Quench in cold MeCN / 0.1% FA S3->S4 S5 5. LC-MS/UV Analysis Quantify AUC at 254 nm S4->S5

Figure 2. Standardized workflow for comparative solvent stability assessment.

References

  • American Elements. 2-iodopyrimidine-5-carbaldehyde CAS 1461708-57-5. Retrieved from[Link][1]

  • Thieme-Connect. Product Class 12: Pyrimidines. Houben-Weyl Methods of Organic Chemistry. Retrieved from[Link][2]

  • ACS Publications. Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry (2018). Retrieved from[Link][3]

  • ACS Publications. Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C–H Functionalizations. ACS Catalysis (2015). Retrieved from[Link][4]

Sources

Comparative

Mechanistic Insight: The Causality of Impurity Formation and NMR Signatures

Analytical Strategies for Validating Impurities in 2-Iodopyrimidine-5-carbaldehyde: A Comparative Guide to NMR Methodologies Introduction 2-Iodopyrimidine-5-carbaldehyde (CAS 1461708-57-5) is a highly versatile electroph...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Validating Impurities in 2-Iodopyrimidine-5-carbaldehyde: A Comparative Guide to NMR Methodologies

Introduction 2-Iodopyrimidine-5-carbaldehyde (CAS 1461708-57-5) is a highly versatile electrophilic building block utilized extensively in medicinal chemistry, particularly in transition-metal-catalyzed cross-coupling reactions to construct complex pyrimidine scaffolds[1]. However, the synthesis and prolonged storage of this compound often generate structurally similar impurities. The most common include 2-chloropyrimidine-5-carbaldehyde (an unreacted starting material from halogen exchange) and 2-hydroxypyrimidine-5-carbaldehyde (a hydrolytic degradation product).

Traditional chromatographic methods, such as HPLC-UV, often fail to quantify these impurities accurately without the availability of identical reference standards due to varying UV response factors. Nuclear Magnetic Resonance (NMR) spectroscopy—specifically quantitative NMR (qNMR)—resolves this bottleneck. Because NMR acts as a primary ratio method of measurement, the signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification using a single, unrelated internal standard[2].

The C2 position of the pyrimidine ring is highly electron-deficient, rendering the C-I bond susceptible to nucleophilic attack. Exposure to adventitious moisture during storage leads to the hydrolysis of the iodo group, forming the 2-hydroxy derivative.

From an analytical perspective, this hydrolysis triggers a critical structural change: the 2-hydroxy derivative rapidly tautomerizes into a pyrimidone form. This tautomerization significantly alters the electronic shielding of the ring protons. In NMR spectroscopy, this manifests as a distinct upfield shift of the pyrimidine H4/H6 protons compared to the highly deshielded 2-iodo and 2-chloro analogs. Understanding these electronic effects and chemical shifts is essential for accurate spectral assignment and the deconvolution of trace impurities[3].

Comparison Guide: Routine 1 H NMR vs. qNMR + 2D NMR

To validate the purity of 2-Iodopyrimidine-5-carbaldehyde, researchers must choose between routine qualitative NMR and rigorous quantitative workflows.

Table 1: Comparison of NMR Analytical Strategies

FeatureRoutine 1 H NMRqNMR + 2D NMR (HSQC/HMBC)
Primary Use Case Structural identification and rough estimation of gross impurities.Absolute purity determination and exact structural assignment of trace impurities.
Reference Standard Not required.Requires a certified internal standard (e.g., Maleic acid, DSS).
Quantification Accuracy Low (Relative integration only).High ( ±1−2% absolute accuracy)[4].
Resolution of Overlaps Poor (Aldehyde signals often overlap).Excellent (Heteronuclear correlation separates overlapping 1 H signals via 13 C shifts).
Throughput High (~5 minutes per sample).Moderate (~30-60 minutes per sample due to long relaxation delays).

Self-Validating Experimental Protocol for qNMR

To establish a self-validating system, the following protocol incorporates internal metrological checks to verify complete relaxation and accurate integration, which are the most common sources of error in qNMR[4].

Step 1: Metrological Sample Preparation

  • Weighing: Use an analytical microbalance (precision ±0.01 mg) to weigh approximately 10.00 mg of the crude 2-Iodopyrimidine-5-carbaldehyde and 5.00 mg of a certified internal standard (e.g., Maleic acid). The exact masses must be recorded.

  • Dissolution: Co-dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ .

  • Homogenization: Ensure complete dissolution via sonication for 5 minutes to prevent concentration gradients, which can distort the magnetic field homogeneity.

Step 2: Optimized NMR Acquisition

  • T1​ Determination: Determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton (typically the aldehyde proton at ~10.10 ppm) using an inversion-recovery pulse sequence.

  • Relaxation Delay ( D1​ ): Set the relaxation delay to at least 5×T1​ (often >30 seconds). Causality: This ensures >99.3% magnetization recovery between scans. If D1​ is too short, the slower-relaxing protons will be under-represented, artificially skewing the purity calculation[4].

  • Acquisition: Acquire the 1 H spectrum using a 90° excitation pulse with a minimum of 64 transients to achieve a Signal-to-Noise Ratio (SNR) >250:1 for the target impurity peaks.

Step 3: Processing and Absolute Quantification

  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) and zero-fill to 64k data points before Fourier transformation to ensure sufficient digital resolution.

  • Perform rigorous manual phase and baseline correction.

  • Calculate the absolute purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity).

Data Presentation: Expected Chemical Shift Signatures

When validating the batch, compare the acquired spectra against the expected chemical shifts of the target API and its common impurities.

Table 2: Expected 1 H NMR Chemical Shifts in DMSO- d6​

CompoundH4, H6 Protons (Pyrimidine Ring)Aldehyde Proton (CHO)Mechanistic Note
2-Iodopyrimidine-5-carbaldehyde ~9.05 ppm (s, 2H)~10.10 ppm (s, 1H)Target API. Symmetric ring yields a 2H singlet.
2-Chloropyrimidine-5-carbaldehyde ~9.15 ppm (s, 2H)~10.15 ppm (s, 1H)Higher electronegativity of Cl deshields the ring protons.
2-Hydroxypyrimidine-5-carbaldehyde ~8.80 ppm (s, 2H)~9.90 ppm (s, 1H)Tautomerization to pyrimidone shields the ring protons.

Workflow Visualization

G Start Crude 2-Iodopyrimidine- 5-carbaldehyde Prep Sample Prep & Internal Standard Addition Start->Prep Acq1D 1H NMR Acquisition (D1 > 5*T1) Prep->Acq1D Decision Signal Overlap? Acq1D->Decision Acq2D 2D NMR (HSQC/HMBC) for Resolution Decision->Acq2D Yes qNMR qNMR Integration & Purity Calculation Decision->qNMR No Acq2D->qNMR Valid Validated API Purity qNMR->Valid

Workflow for NMR-based impurity validation and absolute quantification.

References

  • Collaborative Study to Validate Purity Determination by 1 H quantitative NMR Spectroscopy by Using Internal Calibration Methodology J-Stage (Chemical and Pharmaceutical Bulletin)[Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Spectroscopy Europe[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Organometallics (Hosted via Pitt.edu)[Link]

  • 2-iodopyrimidine-5-carbaldehyde | CAS 1461708-57-5 American Elements[Link]

Sources

Validation

A Senior Application Scientist's Guide to GC-MS Comparative Analysis of 2-Iodopyrimidine-5-carbaldehyde Degradation Products

For researchers, scientists, and professionals in drug development, understanding the stability and degradation profile of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 2-Iodopyrimidine-5-c...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the stability and degradation profile of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 2-Iodopyrimidine-5-carbaldehyde, a crucial building block in the synthesis of various bioactive molecules, is no exception. Its degradation can lead to loss of efficacy, formation of potentially toxic impurities, and compromised product quality. This guide provides an in-depth, technically-grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Iodopyrimidine-5-carbaldehyde degradation products against other analytical techniques.

The Imperative of Degradation Analysis

The structural integrity of 2-Iodopyrimidine-5-carbaldehyde is susceptible to various environmental factors, including heat, light, humidity, and oxidative stress. The aldehyde functional group is prone to oxidation, while the carbon-iodine bond can be susceptible to cleavage. Understanding these degradation pathways is not merely an academic exercise; it is a critical component of regulatory compliance and ensuring the safety and efficacy of the final drug product. Forced degradation studies, as outlined in ICH guidelines, are essential to identify potential degradants and develop stability-indicating analytical methods.

Unraveling the Degradation Pathways of 2-Iodopyrimidine-5-carbaldehyde

While specific degradation pathway studies for 2-Iodopyrimidine-5-carbaldehyde are not extensively reported in publicly available literature, we can postulate the primary routes based on the chemical functionalities present in the molecule and established degradation mechanisms of related compounds.[1][2] The main degradation pathways are likely to be:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, forming 2-Iodopyrimidine-5-carboxylic acid. This can be a significant degradation pathway, especially in the presence of oxygen or oxidizing agents.

  • Hydrolysis: The carbon-iodine bond can undergo hydrolysis, particularly under basic conditions, to yield 2-Hydroxypyrimidine-5-carbaldehyde. The aldehyde group itself can also be a site for nucleophilic attack by water.[3]

  • Photodegradation: Exposure to UV or visible light can induce the cleavage of the C-I bond, leading to the formation of radical species and subsequent secondary degradation products.[4][5]

  • Thermal Degradation: At elevated temperatures, decarboxylation (if the aldehyde is oxidized) or other fragmentation of the pyrimidine ring can occur.[6][7][8]

A plausible degradation pathway for 2-Iodopyrimidine-5-carbaldehyde is illustrated below:

Plausible Degradation Pathways of 2-Iodopyrimidine-5-carbaldehyde A 2-Iodopyrimidine-5-carbaldehyde B 2-Iodopyrimidine-5-carboxylic acid A->B Oxidation C 2-Hydroxypyrimidine-5-carbaldehyde A->C Hydrolysis D Pyrimidine-5-carbaldehyde A->D Photolytic deiodination E Ring-opened products B->E Further Degradation C->E Further Degradation D->E Further Degradation GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Forced Degradation (Thermal, Photolytic, Hydrolytic, Oxidative) B Extraction of Degradation Products (e.g., with Ethyl Acetate) A->B C Derivatization (Silylation) (e.g., with BSTFA) B->C D Injection into GC-MS C->D E Separation on Capillary Column (e.g., DB-5ms) D->E F Ionization (Electron Impact) E->F G Mass Analysis (Quadrupole) F->G H Chromatogram and Mass Spectra Acquisition G->H I Library Search (NIST) and Manual Spectral Interpretation H->I J Identification and Quantification of Degradation Products I->J

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Safety & Regulatory Compliance

Safety

2-Iodopyrimidine-5-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of specialized halogenated heterocycles like 2-Iodopyrimidine-5-carbaldehyde require more than just a cursory glance at a Safety Data Sheet (S...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the handling and disposal of specialized halogenated heterocycles like 2-Iodopyrimidine-5-carbaldehyde require more than just a cursory glance at a Safety Data Sheet (SDS). Proper end-of-life management for this compound is dictated by its specific molecular architecture—namely, the reactive aldehyde moiety and the heavy iodine atom at the C-2 position.

This guide provides a comprehensive, self-validating operational protocol for the safe handling, segregation, and disposal of 2-Iodopyrimidine-5-carbaldehyde, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the intrinsic hazards of the material. 2-Iodopyrimidine-5-carbaldehyde is a potent electrophile. The electron-withdrawing nature of the pyrimidine ring makes the C-I bond susceptible to nucleophilic attack, while the aldehyde group is prone to oxidation.

Table 1: Chemical and Hazard Specifications

Property / HazardSpecificationOperational Implication
CAS Number 1461708-57-5 [1]Primary identifier for waste manifesting.
Molecular Formula C5H3IN2OContains Iodine; mandates halogenated waste segregation.
Acute Toxicity Acute Tox. 4 (H302, H312, H332) [2]Requires strict PPE (nitrile gloves, lab coat, safety glasses) to prevent oral, dermal, or inhalation exposure.
Tissue Irritation Skin Irrit. 2 (H315), Eye Dam. 1 (H318) [2]Risk of severe ocular damage; handle strictly within a certified chemical fume hood.
Target Organ Toxicity STOT SE 3 (H335/H336) [1][2]Respiratory tract irritant; avoid aerosolization of powders.

The Causality of Segregation: The Halogenated Imperative

The most critical decision in disposing of 2-Iodopyrimidine-5-carbaldehyde is its routing into the Halogenated Organic Waste stream.

The Mechanistic "Why": During standard thermal destruction (incineration), organic compounds are oxidized into CO2​ and H2​O . However, the carbon-iodine (C-I) bond in this pyrimidine derivative cleaves to generate highly corrosive hydrogen iodide (HI) gas and diatomic iodine ( I2​ ) [3]. If this compound is mistakenly placed in a non-halogenated waste stream, it will be sent to a standard incinerator or used for fuel blending. The resulting HI gas will rapidly degrade the incinerator's refractory linings and release toxic acid gases into the atmosphere.

By strictly segregating this material into a halogenated waste stream, it is legally routed to specialized rotary kiln incinerators equipped with heavy-duty caustic scrubbers (e.g., sodium hydroxide sprays) that neutralize the acidic halogen emissions before they reach the exhaust stack [3][4]. Furthermore, even if this compound is dissolved in a non-halogenated solvent (like DMSO or Methanol), the presence of the iodine atom dictates that the entire mixture must be classified and disposed of as halogenated waste [4].

WasteWorkflow A 2-Iodopyrimidine-5-carbaldehyde Waste Generation B Physical State of Waste? A->B C Solid (Powder/Residue) B->C Solid D Liquid (Solution/Mixture) B->D Liquid E Halogenated Solid Waste Container C->E F Solvent Type? D->F J EPA-Compliant Incineration with Caustic Scrubbing E->J G Halogenated Solvent (e.g., DCM) F->G Halogenated H Non-Halogenated Solvent (e.g., DMSO) F->H Non-Halogenated I Halogenated Liquid Waste Container G->I H->I Iodine dictates halogenated stream I->J

Decision matrix for the segregation and disposal of 2-Iodopyrimidine-5-carbaldehyde waste streams.

Step-by-Step Disposal Methodology

To ensure a self-validating safety loop, follow this procedural workflow when disposing of surplus reagent, reaction mixtures, or contaminated consumables.

Phase 1: Preparation and Compatibility Check
  • Verify Environment: Ensure all disposal activities occur inside a functioning chemical fume hood with a minimum face velocity of 100 fpm.

  • Don PPE: Equip standard nitrile gloves (double-gloving recommended for spill cleanup), safety goggles (due to Eye Dam. 1 hazard), and a flame-resistant lab coat.

  • Check Incompatibilities: Ensure the target waste container does not contain strong oxidizers, strong bases, or reactive metals. The aldehyde moiety can undergo exothermic oxidation if mixed with incompatible reagents.

Phase 2: Segregation and Transfer
  • For Solid Waste (Powders, contaminated weigh boats, tips):

    • Transfer the solid residue into a designated, puncture-resistant Halogenated Solid Waste container.

    • Validation Step: Visually confirm that no liquids are present in the solid waste bin to prevent dissolution and unexpected reactivity.

  • For Liquid Waste (Reaction mother liquors, solvent washings):

    • Regardless of the primary solvent, route the solution into a Halogenated Liquid Waste carboy.

    • Use a dedicated funnel to prevent splashing.

    • Validation Step: Cap the container securely and observe for 5 minutes. Ensure there is no gas evolution or heat generation (exotherm) indicating an incompatible cross-reaction.

Phase 3: Labeling and Manifesting
  • Apply EPA/GHS Compliant Labels: Clearly mark the container with "Hazardous Waste - Halogenated Organics."

  • Detail the Contents: Write "2-Iodopyrimidine-5-carbaldehyde" and its estimated concentration. Do not use abbreviations.

  • Log the Waste: Enter the volume/mass into your laboratory's satellite accumulation log.

  • Validation Step: Cross-reference the accumulation start date. Under EPA regulations, satellite accumulation areas must be moved to a central storage area within 3 days of reaching capacity, or within regulatory time limits (e.g., 90/180 days depending on generator status) [3].

Spill Response & Decontamination Protocol

In the event of a localized spill of 2-Iodopyrimidine-5-carbaldehyde powder or solution, immediate and structured response is necessary to prevent aerosol inhalation and surface contamination.

  • Isolate the Area: Stop work, alert nearby personnel, and ensure the fume hood sash is lowered to an appropriate working height.

  • Containment (Liquid Spills): If dissolved in a solvent, circle the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for large solvent spills.

  • Containment (Solid Spills): Lightly dampen the powder with a compatible solvent (e.g., a small amount of water or ethanol) to prevent aerosolization of the STOT SE 3 dust [1].

  • Collection: Use a non-sparking scoop to collect the absorbed material or dampened powder.

  • Disposal: Place all collected material, including the scoop and contaminated gloves, into a heavy-duty plastic bag, seal it, and deposit it into the Halogenated Solid Waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, followed by an ethanol wipe down. Dispose of these wipes in the halogenated solid waste.

References

  • American Elements. "2-iodopyrimidine-5-carbaldehyde | CAS 1461708-57-5 | AMERICAN ELEMENTS ®." American Elements. Available at:[Link]

  • NextSDS. "2-iodopyrimidine-5-carbaldehyde — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NEPIS). Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Laboratory Safety Guidelines. Available at:[Link]

Handling

Advanced Safety and Operational Guide for Handling 2-Iodopyrimidine-5-carbaldehyde

As a Senior Application Scientist, I frequently consult on the integration of highly reactive halogenated heterocycles into drug discovery workflows. 2-Iodopyrimidine-5-carbaldehyde (CAS: 1461708-57-5) is a highly valuab...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the integration of highly reactive halogenated heterocycles into drug discovery workflows. 2-Iodopyrimidine-5-carbaldehyde (CAS: 1461708-57-5) is a highly valuable electrophilic building block used in the synthesis of complex pharmaceutical intermediates[1]. However, its dual-reactive functional groups—an iodine atom activated by a pyrimidine ring and an electrophilic aldehyde—make it a potent hazard to biological tissues.

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) selection, handling protocols, and disposal strategies, ensuring your laboratory operations remain both safe and efficient.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why the chemical is hazardous. According to standardized [2], 2-Iodopyrimidine-5-carbaldehyde carries several critical Global Harmonized System (GHS) classifications:

  • Acute Tox. 4 (H302, H312, H332): Harmful via oral, dermal, and inhalation routes.

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Dam. 1 (H318): Causes serious, irreversible eye damage.

  • STOT SE 3 (H336): Specific target organ toxicity (single exposure), causing respiratory irritation or drowsiness.

Mechanistic Insight: The severe eye damage (H318) and skin irritation (H315) are directly linked to the molecule's structure. The highly electronegative pyrimidine ring, further activated by the electron-withdrawing aldehyde group, makes the C2-iodine highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). When exposed to the cornea or skin, biological nucleophiles (such as primary amines in lysine residues or thiols in cysteine) rapidly attack the pyrimidine ring, displacing the iodide. Concurrently, the aldehyde group can form Schiff bases with tissue proteins, leading to rapid cross-linking and cellular necrosis.

Personal Protective Equipment (PPE) Matrix

Because of the H318 classification, standard safety glasses are fundamentally inadequate. The [3] mandates strict barrier protections for severe eye damage hazards. The following table summarizes the mandatory PPE, grounded in the mechanistic causality of the compound's reactivity.

PPE CategoryRequired SpecificationMechanistic Justification & Causality
Eye & Face Chemical Splash Goggles AND Full Face ShieldCritical: H318 (Eye Dam. 1) mandates dual-layer protection. The face shield prevents aerosolized powders or solvent splashes from bypassing the goggles, protecting against rapid corneal protein cross-linking[3].
Hand Protection Double-layered Nitrile Gloves (min 5 mil thickness)Halogenated pyrimidines can permeate thin latex. Nitrile provides superior resistance to both the solid compound and the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve it[4].
Body Protection Flame-Resistant (FR) Lab Coat, fully buttonedPrevents dermal exposure (H315). The FR rating is required if the compound is being handled alongside flammable organic solvents during synthesis.
Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm)Mitigates STOT SE 3 (H336) risks. If weighing large quantities outside a hood, an N95 or P100 particulate respirator is mandatory to prevent inhalation of the reactive aldehyde dust[2].

Operational Workflow: Step-by-Step Methodology

A self-validating protocol ensures that every action has a built-in safety check. Follow this procedure for dispensing and handling 2-Iodopyrimidine-5-carbaldehyde.

Phase 1: Pre-Operational Readiness
  • Verify Airflow: Ensure the chemical fume hood monitor reads between 80 and 120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Solvent Compatibility Check: Prepare secondary containment for the reaction vessel. Ensure your reaction solvents (e.g., Dichloromethane, Tetrahydrofuran) are compatible and kept away from strong oxidizing agents.

  • Don PPE: Apply the double-glove technique. Put on splash goggles, followed by the face shield.

Phase 2: Active Dispensing
  • Static Mitigation: 2-Iodopyrimidine-5-carbaldehyde is typically a crystalline powder[5]. Use an anti-static weighing boat and a grounded stainless-steel spatula to prevent the powder from aerosolizing due to static charge.

  • Weighing: Keep the analytical balance inside the fume hood. If the balance is external, weigh the compound into a pre-tared, sealable vial inside the hood, seal it tightly, and then transfer it to the external balance.

  • Solubilization: Add the solvent to the solid inside the fume hood. Never transport the unsealed solid across the laboratory.

Phase 3: Decontamination & Spill Management
  • Surface Decontamination: After handling, wipe down the balance and hood surface with a solvent that dissolves the compound (e.g., acetone or ethanol), followed by a mild soap solution to hydrolyze any residual reactive aldehyde.

  • Spill Protocol: In the event of a spill, do not sweep dry powder. Cover the spill with an absorbent material, wet it with a compatible solvent to prevent dust generation, and scoop it into a hazardous waste container[4].

Disposal Plan & Logistics

Halogenated organic compounds require strict segregation to prevent environmental contamination and dangerous side reactions in waste carboys[4].

  • Segregation: All liquid waste containing 2-Iodopyrimidine-5-carbaldehyde must be placed in a clearly labeled "Halogenated Organic Waste" container.

  • Regulatory Rationale: Mixing halogenated waste with non-halogenated waste can lead to highly exothermic reactions and complicates the high-temperature incineration process required to safely destroy carbon-halogen bonds without forming toxic dioxins.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in a solid hazardous waste bin, not the general municipal trash.

Process Visualization

The following diagram illustrates the logical flow of handling and emergency decision-making for this compound.

G N1 1. Pre-Operation Check (Fume Hood & SDS) N2 2. Don Advanced PPE (Goggles, Face Shield, Nitrile) N1->N2 N3 3. Dispense Chemical (Anti-static tools in Hood) N2->N3 N4 Spill or Exposure? N3->N4 N5 Emergency Protocol (Eye Wash/Decontamination) N4->N5 Yes N6 4. Standard Cleanup & Surface Wipe-down N4->N6 No N7 5. Halogenated Waste Segregation N5->N7 N6->N7 N8 6. EHS Pickup & High-Temp Incineration N7->N8

Caption: Operational workflow for handling and disposing of 2-Iodopyrimidine-5-carbaldehyde safely.

References

  • American Elements. "2-iodopyrimidine-5-carbaldehyde | CAS 1461708-57-5". Available at:[Link]

  • NextSDS. "2-iodopyrimidine-5-carbaldehyde — Chemical Substance Information". Available at:[Link]

  • Agilent Technologies / OSHA HCS. "Safety Data Sheet acc. to OSHA HCS (Eye Dam. 1 PPE Requirements)". Available at: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Iodopyrimidine-5-carbaldehyde
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